molecular formula C14H9F5N2O B1670920 Dpc 963 CAS No. 214287-90-8

Dpc 963

货号: B1670920
CAS 编号: 214287-90-8
分子量: 316.23 g/mol
InChI 键: QCNJQJJFXFJVCX-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4s)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the investigation of Human Immunodeficiency Virus type 1 (HIV-1) . Its primary research value lies in its specific and potent inhibition of the HIV-1 reverse transcriptase enzyme, a critical target in the viral life cycle . Metabolic studies in human liver microsomes have shown that the compound undergoes a unique bioactivation pathway, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2B6 . CYP3A4 catalyzes an oxidative defluorination that leads to the formation of a putative p-benzoquinone imine intermediate, which can be trapped as a glutathione adduct, suggesting a potential for metabolic activation . Furthermore, CYP3A4 is also capable of directly oxidizing the cyclopropyl ethynyl triple bond, leading to a reactive oxirene intermediate . In contrast, CYP2B6, a polymorphic enzyme, is mainly responsible for the formation of a stable hydroxylated metabolite . The distinct metabolic profile and high-affinity binding of this compound to the reverse transcriptase make it a valuable pharmacological tool for studying viral inhibition mechanisms, resistance profiles, and metabolic pathways relevant to antiretroviral drug development.

属性

IUPAC Name

(4S)-4-(2-cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5N2O/c15-8-3-4-9-10(11(8)16)13(14(17,18)19,21-12(22)20-9)6-5-7-1-2-7/h3-4,7H,1-2H2,(H2,20,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNJQJJFXFJVCX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175700
Record name DPC 963
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214287-90-8
Record name DPC 963
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPC 963
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPC-963
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEW2AAG1IS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of DPC 963 (INE963): A Potent Antimalarial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DPC 963, also known as INE963, has emerged as a promising, potent, and fast-acting blood-stage antimalarial compound. While its precise biological target within the parasite remains unidentified, extensive preclinical investigations have shed light on its novel mechanism of action, impressive potency against drug-resistant strains, and a high barrier to resistance. This technical guide synthesizes the current understanding of this compound's core mechanism, supported by quantitative data, experimental insights, and visual representations of its pharmacological activity.

Core Mechanism of Action: A Novel Approach to Malaria Treatment

The mechanism of action of this compound is considered novel due to its effectiveness against a wide range of multidrug-resistant Plasmodium falciparum parasite lines.[1] This suggests that this compound acts on a different target or pathway than existing antimalarial drugs. To date, attempts to generate drug-resistant mutants in vitro have been unsuccessful, highlighting its high barrier to resistance.[1]

While the direct parasitic target is unknown, studies on its interaction with human kinases have provided valuable insights into its selectivity. The compound demonstrates significant selectivity for Plasmodium over human cells, with a more than 1000-fold difference in activity against multiple human kinase biochemical assays.[1]

Investigations into the structure-activity relationship (SAR) of this compound and its analogs have revealed a potential binding mode that explains this selectivity. The core structure, an imidazothiadiazole (ITD), is thought to bind to the hinge region of its target. A key interaction involves a salt bridge between a specific amino acid (D611 in Haspin kinase) and the ammonium cation of the molecule.[1] The selectivity against human Haspin kinase, for example, is attributed to a hydrophobic pocket that creates a steric clash with certain substitutions on the aryl ring of this compound analogs, thereby reducing their affinity for the human enzyme while maintaining potent antiplasmodial activity.[1]

Quantitative Pharmacodynamic Profile

The in vitro potency of this compound has been demonstrated against various P. falciparum strains and clinical isolates. The compound exhibits artemisinin-like kill kinetics, with a parasite clearance time of less than 24 hours.[1]

Parameter Value Assay/Strain
EC50 3.0–6.0 nMP. falciparum 3D7 blood stages[1]
EC50 0.01–7.0 nMP. falciparum and P. vivax clinical isolates (Brazil and Uganda)[1]
EC50 0.5–15 nM>15 drug-resistant P. falciparum cell lines[1]
In Vitro Kill Rate <24 hours (Parasite Clearance Time)In vitro parasite reduction ratio assay[1]
Selectivity >1000-foldMultiple human kinase biochemical assays vs. Plasmodium cellular activity[1]
In Vivo Efficacy Fully curative at a single 30 mg/kg doseP. falciparum-humanized severe combined immunodeficient (SCID) mouse model[1]

Visualizing the Pharmacological Action and Evaluation

The following diagrams illustrate the proposed mechanism of selectivity and the preclinical experimental workflow for evaluating this compound.

cluster_Plasmodium Plasmodium Target cluster_Human Human Kinase (e.g., Haspin) P_Target Target Protein P_BindingSite Binding Pocket P_Target->P_BindingSite Hinge Region H_Kinase Kinase Protein H_BindingSite Binding Pocket (with Hydrophobic Clash) H_Kinase->H_BindingSite Hinge Region DPC963 This compound DPC963->P_BindingSite Potent Binding & Inhibition DPC963->H_BindingSite Reduced Affinity & Inhibition (Steric Hindrance)

Caption: Proposed mechanism of selective inhibition of this compound.

Start Compound Synthesis (Lead Optimization) InVitroPotency In Vitro Potency & Kill Rate Assays (P. falciparum strains) Start->InVitroPotency InVitroSelectivity Selectivity Profiling (Human Kinase & Cell Line Panels) InVitroPotency->InVitroSelectivity ADMET ADMET & PK Profiling InVitroSelectivity->ADMET InVivoEfficacy In Vivo Efficacy Studies (Humanized Mouse Model) ADMET->InVivoEfficacy ClinicalTrials Phase I Clinical Trials (Healthy Volunteers) InVivoEfficacy->ClinicalTrials

References

INE963: A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Antimalarial Agent with Single-Dose Cure Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

INE963 is a potent, fast-acting, blood-stage antimalarial agent with a high barrier to resistance and the potential for a single-dose cure for uncomplicated malaria.[1][2][3][4] This document provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacology of INE963, a novel compound that has progressed to Phase I clinical trials.[1][2][3][4]

Discovery of INE963

The discovery of INE963 originated from a phenotype-based high-throughput screening of a series of 5-aryl-2-amino-imidazothiadiazole (ITD) derivatives.[1][2][3] This screening was designed to assess the growth inhibition of the blood stage of Plasmodium falciparum (Pf).[1][2][3] The initial screening identified a lead compound which, through a dedicated lead optimization program, led to the identification of INE963.[1][2][4] The optimization program focused on enhancing antiplasmodium potency, improving selectivity against human kinases, and refining absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][4]

Discovery_Workflow cluster_screening High-Throughput Screening cluster_optimization Lead Optimization HTS Phenotypic Screening (P. falciparum growth inhibition) Lead_Compound Initial Lead Compound HTS->Lead_Compound Identifies ITD_Series 5-aryl-2-amino-imidazothiadiazole (ITD) Derivatives ITD_Series->HTS Optimization Optimization Program - Improve Potency - Improve Selectivity - Refine ADME Lead_Compound->Optimization INE963_Candidate Identification of INE963 Optimization->INE963_Candidate

Discovery workflow for INE963.

Synthesis of INE963

The synthesis of INE963 is a multi-step process. A detailed synthetic route is outlined in the publication "Discovery and Preclinical Pharmacology of INE963...". The process involves the preparation of key intermediates and subsequent coupling reactions to yield the final compound. While a full step-by-step protocol is extensive, a general overview of the synthetic pathway is provided below. The synthesis is amenable to gram-scale production, which was crucial for its progression to clinical trials.[5]

Synthesis_Pathway Start Starting Materials Intermediate_A Key Intermediate 1 (2-bromo-5-iodo-imidazothiadiazole) Start->Intermediate_A Intermediate_B Key Intermediate 2 (Boronic Ester) Start->Intermediate_B Coupling Suzuki Coupling Intermediate_A->Coupling Intermediate_B->Coupling Final_Steps Final Modifications (e.g., Boc removal) Coupling->Final_Steps INE963 INE963 Final_Steps->INE963

Generalized synthetic pathway for INE963.

Preclinical Pharmacology

INE963 has demonstrated potent and fast-acting activity against the blood stages of Plasmodium. It exhibits "artemisinin-like" killing kinetics, with a parasite clearance time of less than 24 hours in vitro.[1][2][4] A key attribute of INE963 is its high barrier to resistance.[1][2][3][4]

In Vitro Efficacy

INE963 shows excellent potency against a wide range of Plasmodium strains, including drug-resistant lines.[1][6]

Parameter Organism/Cell Line Value Reference
EC50 P. falciparum 3D73.0 - 6.0 nM[1][7]
EC50 P. falciparum & P. vivax clinical isolates (Brazil)2 nM and 3 nM[7]
EC50 P. falciparum clinical isolates (Uganda)0.4 nM[7]
EC50 >15 drug-resistant P. falciparum cell lines0.5 - 15 nM[1][6]
In Vivo Efficacy

In a P. falciparum-humanized severe combined immunodeficient mouse model, a single oral dose of 30 mg/kg of INE963 was fully curative.[1][2][4]

Parameter Model Dose Result Reference
Efficacy P. falciparum-infected mouse model30 mg/kg (single dose, p.o.)Fully curative[1][2][4]
Selectivity and Cytotoxicity

INE963 demonstrates improved selectivity against human kinases compared to earlier lead compounds.[1] Its cytotoxic profile has also been evaluated.

Parameter Cell Line Value Reference
IC50 Human Kinase Haspin5.5 µM[7]
IC50 Human Kinase FLT33.6 µM[7]
CC50 HepG26.7 µM[7]
CC50 K5626.0 µM[7]
CC50 MT44.9 µM[7]
Pharmacokinetics

INE963 exhibits a long half-life across different species, which supports its potential for a single-dose regimen.[1][2][3][4]

Mechanism of Action

The precise molecular target of INE963 in the parasite has not yet been identified.[1][8] However, its activity against a wide range of multidrug-resistant P. falciparum strains and its high barrier to resistance suggest a novel mechanism of action.[1] Investigations into its mode of action are ongoing.[1]

Conclusion

INE963 is a promising antimalarial candidate with several desirable properties, including potent and rapid parasiticidal activity, a high barrier to resistance, and a pharmacokinetic profile that supports a single-dose cure. Its discovery through phenotypic screening and subsequent lead optimization highlights the success of this approach in identifying novel chemotypes for infectious diseases. The progression of INE963 to clinical trials marks a significant step forward in the development of new and effective treatments for malaria.

References

A Technical Guide to the Antiplasmodial Activity of INE963 (Formerly DPC-963)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INE963, previously known as DPC-963, is a potent, fast-acting, blood-stage antimalarial agent that has shown significant promise in preclinical studies.[1][2][3] It belongs to a series of 5-aryl-2-amino-imidazothiadiazole (ITD) derivatives identified through a phenotype-based high-throughput screening.[1][2][3][4] This technical guide provides a comprehensive overview of the antiplasmodial activity of INE963, including quantitative data, detailed experimental protocols, and visualizations of the experimental workflow.

Quantitative Antiplasmodial Activity of INE963

INE963 has demonstrated excellent potency against various strains and clinical isolates of Plasmodium, including those resistant to currently available drugs.[1] The following table summarizes the in vitro efficacy of INE963.

Plasmodium Species/StrainAssay TypeMeasured Potency (EC50)Reference
P. falciparum 3D7Blood-stage growth inhibition3.0–6.0 nM[1][5]
P. falciparum 3D7Blood-stage growth inhibition0.006 µM (6 nM)[1][2][3][4][6]
P. falciparum clinical isolates (Brazil)Blood-stage growth inhibition0.01–7.0 nM[1]
P. falciparum clinical isolates (Uganda)Blood-stage growth inhibition0.01–7.0 nM[1]
P. vivax clinical isolates (Brazil)Blood-stage growth inhibition0.01–7.0 nM[1]
>15 drug-resistant P. falciparum cell linesBlood-stage growth inhibition0.5–15 nM[1]

Mechanism of Action

The precise biological target of INE963 in Plasmodium has not yet been identified. However, its activity against a wide range of multidrug-resistant P. falciparum lines and its high barrier to resistance suggest a novel mechanism of action.[1] Investigations to elucidate the specific mode of action are ongoing.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of INE963's antiplasmodial activity.

In Vitro P. falciparum Blood-Stage Growth Inhibition Assay

This assay is fundamental for determining the potency of antimalarial compounds against the asexual blood stages of P. falciparum.

  • Principle: The assay measures the inhibition of parasite growth in cultured human erythrocytes by quantifying parasite DNA using a fluorescent dye, SYBR Green I.

  • Methodology:

    • Parasite Culture: Asynchronous cultures of P. falciparum strains (e.g., 3D7, Dd2, or clinical isolates) are maintained in human erythrocytes at a specified hematocrit (e.g., 2%) and parasitemia (e.g., 1%) in RPMI 1640 medium supplemented with AlbuMAX, glucose, hypoxanthine, sodium bicarbonate, and gentamycin.[7]

    • Compound Preparation: The test compound (INE963) and standard control drugs (e.g., chloroquine, dihydroartemisinin) are serially diluted in the culture medium.[7]

    • Assay Plate Setup: The diluted compounds are added to a 96-well microtiter plate. Parasite culture is then added to each well.[7] Negative control wells contain the complete medium without any drug, representing maximal parasite growth.[7]

    • Incubation: The plates are incubated for a standard period, typically 48-72 hours, under physiological conditions (37°C, low oxygen).[7]

    • Quantification of Parasite Growth: After incubation, the parasite DNA is quantified using the SYBR Green I fluorescence assay.[7] This involves lysing the red blood cells and adding SYBR Green I, which intercalates with parasite DNA, emitting a fluorescent signal proportional to the amount of parasitic genetic material.

    • Data Analysis: The fluorescence intensity is measured using a plate reader. The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

P. falciparum Viability and Kill Rate Assay

This assay determines the speed at which an antimalarial compound kills the parasite, providing insights into its potential for rapid parasite clearance.

  • Principle: This method uses a limiting dilution technique to quantify the number of viable parasites remaining after a defined period of drug exposure.

  • Methodology:

    • Drug Treatment: P. falciparum 3D7 cultures are treated with the test compound (INE963) at a concentration that is a multiple of its EC50 (e.g., 10x EC50).[1]

    • Time-Course Sampling: Aliquots of the treated parasite culture are taken at various time points (e.g., 0, 24, 48, 72 hours).

    • Limiting Dilution: For each time point, the parasites are serially diluted and plated in 96-well plates to a point where, statistically, some wells will contain a single parasite.

    • Viability Assessment: The plates are incubated to allow for the growth of any remaining viable parasites. The number of wells showing parasite growth is then counted.

    • Data Analysis: The number of viable parasites at each time point is calculated. The parasite reduction ratio and the parasite clearance time (the time required to reduce the parasite population by 99.9%) are determined. For INE963, a parasite clearance time of less than 24 hours was observed, which is comparable to or faster than artemisinin.[1]

Visualizations

Experimental and Drug Discovery Workflow

The following diagram illustrates the workflow for the discovery and preclinical evaluation of INE963 as a potent antimalarial candidate.

G cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (Phenotype-based) Hit_ID Hit Identification (5-aryl-2-amino-ITD series) HTS->Hit_ID Lead_Opt Improving Potency, Selectivity, and ADMET Properties Hit_ID->Lead_Opt INE963_ID Identification of INE963 Lead_Opt->INE963_ID In_Vitro In Vitro Efficacy (EC50 determination, Kill Rate) INE963_ID->In_Vitro In_Vivo In Vivo Efficacy (Pf-humanized mouse model) In_Vitro->In_Vivo Tox GLP Toxicology Studies In_Vivo->Tox Phase1 Phase 1 Clinical Trials Tox->Phase1

Caption: Workflow for the discovery and preclinical development of INE963.

Antiplasmodial Activity Against Blood-Stage Parasites

The following diagram depicts the asexual blood stage of the Plasmodium falciparum life cycle, which is the target of INE963, and the assays used to evaluate its activity.

G cluster_lifecycle P. falciparum Asexual Blood Stage cluster_assays Evaluation of INE963 Activity Merozoite Merozoite Ring Ring Stage Merozoite->Ring Replication in Erythrocyte Trophozoite Trophozoite Ring->Trophozoite Replication in Erythrocyte Schizont Schizont Trophozoite->Schizont Replication in Erythrocyte Schizont->Merozoite Replication in Erythrocyte Growth_Inhibition Growth Inhibition Assay (EC50 Measurement) Growth_Inhibition->Ring Inhibits Growth Growth_Inhibition->Trophozoite Inhibits Growth Growth_Inhibition->Schizont Inhibits Growth Viability_Assay Viability Assay (Kill Rate Determination) Viability_Assay->Ring Measures Killing Viability_Assay->Trophozoite Measures Killing Viability_Assay->Schizont Measures Killing

Caption: Target stage and in vitro evaluation of INE963's antiplasmodial activity.

References

Unraveling the Enigma of INE963: A Technical Guide to its Biological Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INE963 has emerged as a potent, fast-acting antimalarial agent with significant potential for a single-dose cure for uncomplicated malaria.[1][2][3] Developed by the Novartis Institute for Tropical Diseases (NITD), this compound, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, has demonstrated remarkable efficacy against multidrug-resistant Plasmodium falciparum strains and exhibits a high barrier to resistance.[1][4][5] Despite its progression to Phase 1 clinical trials, the precise biological target and mechanism of action within the parasite remain elusive, representing a critical knowledge gap and an area of active investigation.[1][4] This technical guide provides a comprehensive overview of the current understanding of INE963, summarizing key preclinical data and outlining the experimental approaches that have defined its profile.

Introduction: The Imperative for Novel Antimalarials

The rise of artemisinin resistance in Plasmodium falciparum in various parts of the world poses a significant threat to global malaria control efforts. This has intensified the search for new antimalarial agents with novel mechanisms of action that can overcome existing resistance patterns.[1][4] INE963 was identified through a phenotype-based high-throughput screening campaign aimed at discovering compounds that inhibit the growth of the blood stage of P. falciparum.[5] Its rapid parasite clearance kinetics, comparable to artemisinins, and its potential for a single-dose cure make it a promising candidate for the next generation of antimalarial therapies.[1][4][5]

Biological Profile of INE963

While the specific molecular target of INE963 is yet to be identified, its biological activity has been extensively characterized through a series of in vitro and in vivo studies. The mechanism of action is believed to be novel, given its potent activity against a wide range of drug-resistant parasite lines.[1][4]

In Vitro Antiplasmodial Activity

INE963 demonstrates potent, single-digit nanomolar efficacy against laboratory-adapted strains and clinical isolates of P. falciparum and P. vivax. This broad activity underscores its potential to be effective against a diversity of malaria parasites.

Parasite Strain/Isolate EC50 (nM) Reference
P. falciparum 3D73.0 - 6.0[1][2]
P. falciparum (various drug-resistant lines)0.5 - 15[1]
P. falciparum (clinical isolates, Uganda)0.4[2]
P. falciparum (clinical isolates, Brazil)2.0[2]
P. vivax (clinical isolates, Brazil)3.0[2]
Selectivity and Cytotoxicity Profile

A critical aspect of drug development is ensuring a high therapeutic index, meaning the compound is significantly more toxic to the pathogen than to the host. INE963 has been profiled against human cell lines and kinases to assess its selectivity.

Assay Type Cell Line / Kinase IC50 / CC50 (µM) Reference
CytotoxicityHepG26.7[2]
CytotoxicityK5626.0[2]
CytotoxicityMT44.9[2]
Kinase InhibitionHaspin5.5[2]
Kinase InhibitionFLT33.6[2]
In Vivo Efficacy

Preclinical evaluation in a humanized mouse model of severe malaria has demonstrated the potent in vivo activity of INE963. A single oral dose was sufficient to achieve a curative effect, highlighting its potential for simplified treatment regimens.

Animal Model Dosing Regimen Outcome Reference
P. falciparum-infected humanized SCID mouse30 mg/kg, single oral doseFully curative[1][4][5]
P. falciparum-infected mouse30 mg/kg, 4 oral doses99% reduction in parasitemia[2]

Experimental Methodologies

The characterization of INE963 has relied on a suite of established experimental protocols in parasitology and pharmacology. The following sections provide an overview of the key methodologies employed.

In Vitro Parasite Growth Inhibition Assay
  • Objective: To determine the 50% effective concentration (EC50) of INE963 against P. falciparum.

  • Methodology:

    • P. falciparum cultures are maintained in human red blood cells in a complete medium.

    • Asynchronous or synchronous (typically ring-stage) parasites are exposed to a serial dilution of INE963 in 96- or 384-well microplates.

    • Parasite growth is assessed after a 48- or 72-hour incubation period using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by measuring parasite lactate dehydrogenase (pLDH) activity.

    • Fluorescence or absorbance is measured, and the data are normalized to positive (parasites only) and negative (uninfected red blood cells) controls.

    • EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

In Vivo Efficacy in a Humanized Mouse Model
  • Objective: To evaluate the in vivo antimalarial activity of INE963.

  • Methodology:

    • Severe combined immunodeficient (SCID) mice are engrafted with human red blood cells.

    • The humanized mice are then infected with a specific strain of P. falciparum.

    • Once parasitemia is established, mice are treated with INE963, typically via oral gavage, at various doses and regimens.

    • Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

    • The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group. Curative efficacy is defined as the complete clearance of parasites with no recrudescence during the follow-up period.

Visualizing the Path to Discovery

The journey of INE963 from a screening hit to a clinical candidate follows a logical progression of research and development activities.

INE963_Discovery_Workflow phenotypic_screening Phenotypic High-Throughput Screening (~250,000 compounds) hit_identification Hit Identification (5-aryl-2-amino-imidazothiadiazole series) phenotypic_screening->hit_identification Identifies chemical scaffold lead_optimization Lead Optimization (Improved potency, selectivity, ADMET) hit_identification->lead_optimization SAR studies ine963_identification Identification of INE963 lead_optimization->ine963_identification Culminates in lead candidate preclinical_development Preclinical Development (In vitro & in vivo efficacy, safety) ine963_identification->preclinical_development Advances to preclinical target_investigation Biological Target Investigation (Ongoing) ine963_identification->target_investigation Parallel investigation clinical_trials Phase 1 Clinical Trials preclinical_development->clinical_trials Successful toxicology & pharmacology

Caption: The discovery and development workflow of INE963.

Future Directions and Conclusion

The primary focus of ongoing research on INE963 is the identification of its biological target. Understanding the molecular mechanism of action will be crucial for several reasons: it will aid in the design of next-generation analogs with improved properties, help in monitoring for the emergence of resistance, and provide new insights into parasite biology.

References

INE963 selectivity against human kinases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

INE963 is a novel, potent, and fast-acting antimalarial agent currently in clinical development. A key attribute of INE963, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, is its high selectivity against human kinases, a critical factor in its favorable preclinical safety profile.[1][2][3][4] This technical guide provides a detailed overview of the kinase selectivity of INE963, including quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Kinase Selectivity Data

The selectivity of INE963 has been rigorously assessed against a broad panel of human kinases. The data reveals a significant improvement in selectivity compared to earlier lead compounds.

Kinome-Wide Selectivity Screening

At a concentration of 10 μM, INE963 was tested against a panel of 468 human kinases in a binding affinity assay.[1] The results demonstrated a remarkably focused activity profile.

Table 1: Kinome-Wide Selectivity of INE963

ParameterValueReference
Number of Kinases Screened468[1]
INE963 Concentration10 μM[1]
Number of Kinases with <10% of Control Binding10[1]
Selectivity Score (S(10))0.025[1]

The selectivity score, S(10), is a measure of promiscuity, where a lower score indicates higher selectivity. The score of 0.025 for INE963 highlights its minimal off-target kinase interactions.[1]

Specific Human Kinase Inhibition

While broadly selective, INE963 does exhibit measurable inhibitory activity against a small number of human kinases. Haspin and FLT3 have been identified as two of these off-targets.

Table 2: IC50 Values of INE963 Against Specific Human Kinases

KinaseIC50 (μM)Reference
Haspin5.5[5]
FLT33.6[5]

Experimental Protocols

The determination of INE963's kinase selectivity was achieved through established and robust biochemical assays.

Kinome-Wide Binding Affinity Assay (Presumed KINOMEscan)

While the specific commercial platform was not named, the description of a binding affinity screen across 468 kinases is consistent with a competitive binding assay platform like KINOMEscan®.[1][6]

Methodology:

  • Assay Principle: The assay measures the ability of a test compound (INE963) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has bound to the kinase active site.[6]

  • Components:

    • Test Compound: INE963

    • Kinase Panel: 468 human kinases, each tagged with a unique DNA identifier.

    • Solid Support: Streptavidin-coated beads.

    • Immobilized Ligand: A proprietary, broadly active kinase inhibitor immobilized on the beads.

  • Procedure:

    • Kinases are incubated with the immobilized ligand and the test compound (INE963 at 10 μM).

    • The mixture is allowed to reach equilibrium.

    • Unbound components are washed away.

    • The amount of kinase remaining bound to the solid support is quantified using qPCR.

    • Results are reported as a percentage of the control (vehicle-treated) sample.

Haspin Kinase Biochemical Assay

The specific inhibitory activity against human Haspin kinase was determined using a biochemical assay.[2]

Methodology:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 0.01% Tween-20, 0.1% glycerol, 0.5 mM TCEP, and 0.01% bovine serum albumin.[2]

  • Procedure:

    • The reaction was performed at room temperature.

    • Serial dilutions of INE963 were pre-spotted in assay plates.

    • 10 µL of assay buffer containing 0.05 pM of the human Haspin kinase domain was added to the compound.

    • The enzyme and compound were incubated for 30 minutes.[2]

    • The kinase reaction was initiated by the addition of ATP and a suitable substrate (details not specified in the reference).

    • The reaction progress was monitored to determine the IC50 value.

Visualizations

Kinase Selectivity Screening Workflow

The following diagram illustrates the general workflow for determining the kinase selectivity profile of a compound like INE963 using a competition binding assay.

G cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification cluster_3 Data Analysis A Test Compound (INE963) D Incubation of A + B + C A->D B DNA-Tagged Kinase Panel (468) B->D C Immobilized Ligand Beads C->D E Wash Unbound Components D->E F qPCR Quantification of Bound Kinase E->F G Calculate % of Control F->G H Selectivity Profile (S-Score) G->H

Caption: Workflow for Kinase Selectivity Profiling.

Potential Off-Target Signaling Pathways

While INE963 is highly selective, its minor inhibition of kinases like Haspin and FLT3 could theoretically impact their respective signaling pathways. It is crucial to note that the high IC50 values suggest these effects are unlikely at therapeutic concentrations. The target of INE963 in Plasmodium falciparum remains unknown.[7]

G cluster_0 INE963 Interactions cluster_1 Human Kinase Off-Targets cluster_2 Downstream Cellular Processes cluster_3 Primary Target (Unknown) INE963 INE963 Haspin Haspin Kinase INE963->Haspin Inhibits (IC50=5.5µM) FLT3 FLT3 INE963->FLT3 Inhibits (IC50=3.6µM) Malaria P. falciparum Target (Unknown) INE963->Malaria Primary MoA CellCycle Chromosome Alignment (Mitosis) Haspin->CellCycle Hematopoiesis Hematopoietic Progenitor Cell Proliferation FLT3->Hematopoiesis ParasiteDeath Parasite Clearance Malaria->ParasiteDeath

Caption: INE963 Mechanism and Potential Off-Target Pathways.

Conclusion

INE963 exhibits an exemplary kinase selectivity profile, a testament to a successful lead optimization program that prioritized minimizing off-target effects.[1][2] Its limited interaction with the human kinome, particularly when compared to earlier lead compounds, underscores its potential as a safe and effective antimalarial therapeutic. The high IC50 values against the few identified off-target kinases, such as Haspin and FLT3, suggest a wide therapeutic window. Further investigation into the specific molecular target within Plasmodium falciparum will fully elucidate its primary mechanism of action.

References

DPC-963 (INE963): A Technical Whitepaper on its Potential as a Single-Dose Malaria Cure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains. DPC-963, also known as INE963, is a novel antimalarial compound from the 5-aryl-2-amino-imidazothiadiazole (ITD) class that has shown significant promise as a potential single-dose curative therapy for uncomplicated malaria. Identified through phenotypic screening, INE963 exhibits potent, rapid, and long-lasting activity against a wide range of P. falciparum strains, including those resistant to current artemisinin-based combination therapies. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and clinical development status of INE963, offering a comprehensive resource for the scientific community.

Introduction

The Novartis Institute for Tropical Diseases (NITD) identified the 5-aryl-2-amino-imidazothiadiazole (ITD) scaffold through a phenotype-based high-throughput screening of their compound library against the blood stage of Plasmodium falciparum.[1] A subsequent lead optimization program focused on enhancing antiplasmodial potency, improving selectivity against human kinases, and optimizing absorption, distribution, metabolism, and excretion (ADME) properties. This effort culminated in the discovery of INE963, a clinical candidate with the potential for a single-dose cure for uncomplicated malaria.[1]

Preclinical Efficacy

In Vitro Efficacy

INE963 demonstrates potent and broad-spectrum activity against various laboratory-adapted strains and clinical isolates of P. falciparum and P. vivax.[1][2] Notably, it retains its high potency against a panel of over 15 drug-resistant P. falciparum cell lines.[1][2] The compound exhibits rapid, "artemisinin-like" killing kinetics, with a parasite clearance time of less than 24 hours in vitro.[1]

Table 1: In Vitro Efficacy of INE963 against Plasmodium Species

ParameterP. falciparum 3D7P. falciparum & P. vivax Clinical IsolatesDrug-Resistant P. falciparum Strains (>15)
EC50 3.0–6.0 nM (0.006 µM)[1]0.01–7.0 nM[2]0.5–15 nM[1][2]
In Vivo Efficacy

The in vivo efficacy of INE963 was evaluated in a P. falciparum-humanized severe combined immunodeficient (SCID) mouse model. A single oral dose of 30 mg/kg resulted in a complete cure, with no parasite recrudescence observed for over 60 days post-treatment.[1][2] This demonstrates the potential of INE963 for a single-dose oral regimen.

Table 2: In Vivo Efficacy of INE963 in a Humanized SCID Mouse Model

Dose (Oral)OutcomeReference
30 mg/kgFully curative, no recrudescence >60 days[1][2]

Mechanism of Action and Resistance Profile

The precise molecular target of INE963 remains unidentified, but its mechanism of action is considered novel.[1] This is supported by its potent activity against a wide array of drug-resistant parasite lines.[1] Encouragingly, INE963 exhibits a high barrier to resistance. Multiple in vitro attempts to generate resistant P. falciparum mutants under continuous drug pressure have been unsuccessful.[1]

Safety and Selectivity

A key aspect of the lead optimization program for INE963 was to minimize off-target effects, particularly against human kinases. INE963 demonstrates high selectivity for Plasmodium over human cells. In a broad panel of 468 human kinases, INE963 showed minimal inhibition, indicating a significantly improved safety profile compared to earlier lead compounds in the same class.[1][2]

Table 3: Human Kinase Selectivity of INE963

KinaseIC50 (µM)
Haspin5.51[2]
FLT33.60[2]
PIK3CA>50.0[2]
PIM1>50.0[2]

Pharmacokinetics

Preclinical pharmacokinetic studies of INE963 have been conducted in multiple species, revealing favorable properties for a single-dose regimen. The compound exhibits moderate to slow absorption, good bioavailability, low clearance, and a high volume of distribution, all contributing to a long half-life across species.[3] Predicted human pharmacokinetic data suggests a half-life of approximately 60 hours, further supporting its potential for single-dose administration.[2]

Table 4: Preclinical Pharmacokinetic Parameters of INE963

SpeciesTmax (h)Bioavailability (%)Half-life (h)
Mouse4–24[3]39–74[3]15–24[3]
Rat4–24[3]39–74[3]15–24[3]
Dog4–24[3]39–74[3]15–24[3]

Table 5: Predicted Human Pharmacokinetic Parameters of INE963

ParameterValue
BioavailabilityModerate[2]
Volume of DistributionHigh[2]
ClearanceLow[2]
Half-life ~60 h [2]

Clinical Development

INE963 has progressed to clinical trials. An initial Phase 1 study in healthy volunteers was terminated due to a sponsor's decision. Currently, a Phase 2 platform study (NCT05943852) is recruiting participants to evaluate the efficacy, safety, and pharmacokinetics of INE963 as a monotherapy and in combination with other antimalarial agents in patients with uncomplicated P. falciparum malaria.

Experimental Protocols

Plasmodium falciparum Growth Inhibition Assay

This assay is used to determine the in vitro potency (EC50) of antimalarial compounds.

  • Parasite Culture: Asexual blood stages of P. falciparum are maintained in continuous culture in human red blood cells (RBCs) in a complete medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin) at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).

  • Synchronization: Parasite cultures are synchronized to the ring stage using methods such as sorbitol treatment to ensure a uniform starting population.

  • Assay Setup: Synchronized ring-stage parasites are diluted to a starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) and dispensed into 96- or 384-well microtiter plates containing serial dilutions of the test compound (INE963).

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite maturation.

  • Quantification of Parasite Growth: Parasite growth is quantified using various methods:

    • SYBR Green I Assay: A fluorescent dye that binds to parasite DNA. A lysis buffer containing SYBR Green I is added to the wells, and fluorescence is measured using a plate reader.

    • pLDH Assay: Measures the activity of the parasite-specific lactate dehydrogenase enzyme.

    • Microscopy: Giemsa-stained thin blood smears are prepared from each well, and parasitemia is determined by microscopic counting.

  • Data Analysis: The EC50 value, the concentration at which the compound inhibits parasite growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Humanized SCID Mouse Model for In Vivo Efficacy

This model allows for the in vivo assessment of antimalarial drug efficacy against human malaria parasites.

  • Animal Model: Severe combined immunodeficient (SCID) mice, which lack functional B and T cells, are used.

  • Humanization: The mice are rendered chimeric for human red blood cells (huRBCs) by daily intraperitoneal injections of packed human RBCs.

  • Infection: Once a stable chimerism is achieved, the mice are infected with P. falciparum (e.g., 3D7 strain).

  • Treatment: After establishment of infection, mice are treated with the test compound (INE963) via oral gavage as a single dose or multiple doses. A vehicle control group is included.

  • Monitoring: Parasitemia is monitored daily by flow cytometry or microscopic analysis of Giemsa-stained thin blood smears from tail blood.

  • Endpoint: The primary endpoint is the clearance of parasites and the absence of recrudescence for an extended period (e.g., 60 days) after treatment, indicating a curative effect.

In Vitro Resistance Selection Studies

These studies are performed to assess the propensity of a compound to select for resistant parasites.

  • Parasite Culture: A large population of P. falciparum (e.g., 10^9 parasites) is cultured as described above.

  • Drug Pressure: The parasite culture is exposed to a constant concentration of the test compound (INE963), typically at a concentration that inhibits a high percentage of the population (e.g., 3 times the IC50).

  • Monitoring: The culture is monitored for parasite recrudescence over an extended period (e.g., 60 days). The medium is changed regularly, and fresh RBCs are added as needed.

  • Outcome: The inability to generate viable parasites under drug pressure indicates a high barrier to resistance.

Visualizations

Drug Discovery and Development Workflow for INE963

INE963_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development HTS High-Throughput Phenotypic Screen Hit_Series Hit Series Identified (Imidazothiadiazole) HTS->Hit_Series Lead_Opt Structure-Activity Relationship (SAR) - Improve Potency - Improve Selectivity - Optimize ADME INE963 Clinical Candidate INE963 (DPC-963) Lead_Opt->INE963 In_Vitro In Vitro Studies - Efficacy (EC50) - Kill Rate - Resistance Selection In_Vivo In Vivo Studies (Humanized Mouse Model) - Efficacy (Single Dose Cure) - Pharmacokinetics In_Vitro->In_Vivo Tox GLP Toxicology Studies In_Vivo->Tox Phase1 Phase 1 (Healthy Volunteers) Tox->Phase1 Phase2 Phase 2 (Patients) Phase1->Phase2

Caption: Workflow of the discovery and development of INE963.

Putative Tautomerization and Degradation Pathway of the Imidazothiadiazole Scaffold

Tautomerization Scaffold 5-aryl-2-amino-ITD (Active Form) Tautomer Tautomeric Form Scaffold->Tautomer Tautomerization Degradation Degradation Products Tautomer->Degradation Chemical Degradation

Caption: Proposed chemical instability pathway of the ITD scaffold.

Conclusion

DPC-963 (INE963) represents a promising next-generation antimalarial with the potential to address the critical need for new therapies, particularly a single-dose cure for uncomplicated malaria. Its novel mechanism of action, high potency against resistant strains, rapid parasite clearance, and high barrier to resistance make it a valuable candidate for further clinical development. The ongoing Phase 2 trials will be crucial in determining its clinical efficacy and safety profile in malaria patients. The data presented in this technical guide underscores the potential of INE963 to become a key tool in the global effort to control and eliminate malaria.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of INE963 Against Plasmodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INE963 is a novel, potent, and fast-acting antimalarial candidate from the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical class, developed by Novartis.[1][2][3] It has demonstrated significant activity against the blood stages of Plasmodium falciparum, including artemisinin-resistant strains, and Plasmodium vivax.[1][4] INE963 exhibits a novel mechanism of action, a high barrier to resistance, and a long half-life, making it a promising candidate for a single-dose cure for uncomplicated malaria.[1][3] These application notes provide detailed protocols for the in vitro culture and assessment of INE963's efficacy against Plasmodium parasites.

Data Presentation: In Vitro Efficacy and Selectivity of INE963

The following tables summarize the in vitro activity of INE963 against various Plasmodium strains and its selectivity against human cell lines.

Table 1: In Vitro Antiplasmodial Activity of INE963

Parasite SpeciesStrain/IsolateAssay MethodIC50/EC50 (nM)Reference
P. falciparum3D7SYBR Green I6[1][5]
P. falciparum3D7[3H]-hypoxanthine3[1]
P. falciparum>15 drug-resistant linesNot specified0.5 - 15[1][5]
P. falciparumBrazilian clinical isolatesNot specified3 (median)[4]
P. falciparumUgandan clinical isolatesNot specified0.4 (median)[4]
P. vivaxBrazilian clinical isolatesNot specified2 (median)[4]

Table 2: In Vitro Cytotoxicity and Human Kinase Inhibitory Activity of INE963

Cell Line/KinaseAssay TypeCC50/IC50 (µM)Reference
HepG2Cytotoxicity6.7[4]
K562Cytotoxicity6.0[4]
MT4Cytotoxicity4.9[4]
HaspinKinase Inhibition5.5[4][6]
FLT3Kinase Inhibition3.6[4][6]
PIK3CAKinase Inhibition>50[6]
PIM1Kinase Inhibition>50[6]

Table 3: In Vitro Parasite Kill Rate Parameters for INE963

ParameterValueReference
Parasite Reduction Ratio (PRR) at 10 x EC50>8.0[1]
99.9% Parasite Clearance Time (PCT99.9)<24 hours[1]
Lag Phase0 hours[1]

Experimental Protocols

Plasmodium falciparum In Vitro Culture

A prerequisite for in vitro drug susceptibility testing is the continuous culture of the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strain (e.g., 3D7)

  • Human erythrocytes (type O+)

  • Complete Medium (CM): RPMI-1640 supplemented with 25 mM HEPES, 25 mM NaHCO₃, 11 mM D-glucose, 3.67 mM hypoxanthine, 25 µg/mL gentamicin, and 0.5% (w/v) AlbuMAX II.

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • 37°C incubator

  • Sterile culture flasks

Procedure:

  • Prepare the complete medium under sterile conditions.

  • Wash human erythrocytes three times with RPMI-1640.

  • Add the washed erythrocytes to the complete medium to achieve a final hematocrit of 2-5%.

  • Introduce the P. falciparum parasite stock to the culture.

  • Place the culture flasks in a humidified incubator at 37°C with the specified gas mixture.

  • Maintain the culture by changing the medium daily and monitor parasitemia by preparing thin blood smears stained with Giemsa.

  • Split the culture as needed to maintain parasitemia below 10%.

SYBR Green I-Based Fluorescence Assay for IC50 Determination

This assay measures parasite DNA content as an indicator of parasite growth.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • 96-well black, clear-bottom microtiter plates

  • INE963 stock solution (in DMSO)

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Protocol:

  • Prepare serial dilutions of INE963 in complete medium and dispense into the 96-well plate. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).

  • Add the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours under standard culture conditions.

  • Prepare the lysis buffer containing SYBR Green I at a 1:5000 dilution of the stock.

  • After incubation, carefully remove 100 µL of the culture medium from each well and add 100 µL of the SYBR Green I lysis buffer.

  • Mix gently and incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

[3H]-Hypoxanthine Incorporation Assay

This "gold standard" assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as a measure of growth.[7]

Materials:

  • Asynchronous P. falciparum culture (0.5% parasitemia, 2% hematocrit) in hypoxanthine-free medium.

  • 96-well microtiter plates

  • INE963 stock solution

  • [3H]-hypoxanthine (1 µCi/well)

  • Cell harvester

  • Scintillation fluid and counter

Protocol:

  • Dispense serial dilutions of INE963 into the 96-well plate.

  • Add the parasite culture to each well.

  • Incubate the plate for 24 hours under standard culture conditions.[8]

  • Add 1 µCi of [3H]-hypoxanthine to each well.[8]

  • Incubate for an additional 24-48 hours.[8][9]

  • Freeze the plate at -20°C to lyse the cells.

  • Thaw the plate and harvest the contents onto a filter mat using a cell harvester.

  • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactive counts per minute (CPM) using a scintillation counter.

  • Determine the IC50 by plotting the CPM against the log of the drug concentration.

Parasite Reduction Ratio (PRR) and Kill Rate Assay

This assay determines the rate at which a compound kills the parasite population by measuring the reduction in viable parasites over time.[10][11]

Materials:

  • Synchronized ring-stage P. falciparum culture

  • 96-well plates

  • INE963 at a fixed concentration (e.g., 10x IC50)

  • Complete medium

  • Method for quantifying viable parasites (e.g., limiting dilution assay followed by microscopy or [3H]-hypoxanthine incorporation)

Protocol:

  • Incubate a synchronized parasite culture with INE963 at a concentration equivalent to 10 times its IC50.

  • At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot of the culture.

  • Wash the parasites to remove the drug.

  • Perform a limiting dilution series of the washed parasites in a 96-well plate containing fresh erythrocytes and medium.

  • Culture these plates for a period sufficient for parasite regrowth (e.g., 21-28 days).

  • Determine the wells that show parasite growth (positive wells).

  • Calculate the number of viable parasites at each time point using statistical methods (e.g., Poisson distribution).

  • Plot the log10 of viable parasites against time to determine the kill rate, lag phase, and parasite clearance time.

Visualizations

experimental_workflow General Workflow for In Vitro Antimalarial Drug Testing cluster_culture Parasite Culture cluster_assay Drug Susceptibility Assays cluster_readout Readout Methods cluster_analysis Data Analysis culture Maintain continuous P. falciparum culture sync Synchronize parasites (e.g., sorbitol treatment) culture->sync plate Prepare drug dilution plates (e.g., INE963 series) sync->plate incubate Add synchronized parasites and incubate (48-72h) plate->incubate readout Perform readout incubate->readout sybr SYBR Green I (DNA content) hypox [3H]-Hypoxanthine (Nucleic acid synthesis) prr Viability/Kill Rate Assay (Regrowth potential) ic50 Calculate IC50/EC50 values sybr->ic50 hypox->ic50 kill_params Determine Kill Rate, PCT, Lag Phase prr->kill_params

Caption: Workflow for in vitro antimalarial drug susceptibility testing.

mechanism_of_action Proposed High-Level Action of INE963 INE963 INE963 target Novel, Unidentified Parasite Target INE963->target disruption Disruption of Essential Parasite Function target->disruption viability Rapid Loss of Parasite Viability disruption->viability clearance Fast Parasite Clearance viability->clearance

Caption: Postulated mechanism of INE963 leading to rapid parasite death.

References

Application Notes and Protocols: Determination of INE963 EC50

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INE963 is a potent, fast-acting antimalarial compound with demonstrated efficacy against blood-stage Plasmodium falciparum, including multi-drug resistant strains.[1][2] It exhibits a high barrier to resistance, making it a promising candidate for single-dose cures for uncomplicated malaria.[1][2][3] These application notes provide a detailed protocol for determining the half-maximal effective concentration (EC50) of INE963 against P. falciparum using a common cell-based assay. The EC50 value is a critical parameter for evaluating the potency of a compound and is essential for dose-response studies in drug development.[4][5]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of INE963 against various Plasmodium strains and its cytotoxicity against human cell lines.

Cell Line/StrainAssay TypeEC50/IC50/CC50Reference
P. falciparum 3D7SYBR Green cell proliferation3.0–6.0 nM (0.006 µM)[1][2][6][7]
P. falciparum clinical isolates (Brazil)Not specified2 nM[8]
P. vivax clinical isolates (Brazil)Not specified3 nM[8]
P. falciparum clinical isolates (Uganda)Not specified0.4 nM[8]
>15 drug-resistant P. falciparum cell linesNot specified0.5–15 nM[1][6]
HepG2 (human liver carcinoma)CellTiter-Glo6.7 µM[2][8]
K562 (human myelogenous leukemia)Not specified6.0 µM[8]
MT4 (human T-cell leukemia)Not specified4.9 µM[8]
Haspin Kinase (human)Biochemical Assay5.5 µM[8]
FLT3 (human)Biochemical Assay3.6 µM[8]

Signaling Pathway and Mechanism of Action

The precise molecular target and mechanism of action for INE963 have not yet been fully elucidated.[1][9] However, it is known to be a fast-acting compound that targets the asexual blood stage of the Plasmodium parasite, leading to rapid parasite clearance.[2][3] Its novel chemotype and activity against drug-resistant parasite lines suggest a mechanism of action distinct from current antimalarial drugs.[1]

INE963_Action cluster_host Human Host cluster_parasite Plasmodium falciparum Erythrocyte Erythrocyte Asexual_Blood_Stage Asexual Blood Stage (Ring, Trophozoite, Schizont) Parasite_Growth_Proliferation Parasite Growth & Proliferation Asexual_Blood_Stage->Parasite_Growth_Proliferation Parasite_Death Parasite Death Parasite_Growth_Proliferation->Parasite_Death Inhibits INE963 INE963 INE963->Asexual_Blood_Stage Targets INE963->Parasite_Death Induces

Caption: Conceptual pathway of INE963 targeting the asexual blood stage of P. falciparum.

Experimental Protocol: EC50 Determination of INE963 against P. falciparum using a SYBR Green I-based Fluorescence Assay

This protocol is adapted from established methods for assessing antimalarial activity.[2]

1. Materials and Reagents

  • INE963 (stock solution in DMSO)

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin, HEPES, sodium bicarbonate, glucose)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • 96-well black, clear-bottom microplates

  • Mefloquine or another standard antimalarial (for positive control)

  • DMSO (for vehicle control)

  • Incubator with mixed gas supply (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader

2. Experimental Workflow

EC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of INE963 in culture medium D Add 100 µL of INE963 dilutions, controls (DMSO, Mefloquine), and uninfected RBCs A->D B Prepare parasite culture (e.g., 1% parasitemia, 2% hematocrit) C Dispense 100 µL of parasite culture into 96-well plate B->C C->D E Incubate plate for 72 hours at 37°C in mixed gas D->E F Add SYBR Green I lysis buffer to each well E->F G Incubate in dark for 1 hour at room temp F->G H Read fluorescence (Ex: 485 nm, Em: 530 nm) G->H I Calculate % inhibition and plot dose-response curve H->I J Determine EC50 value using non-linear regression I->J

Caption: Workflow for determining the EC50 of INE963 against P. falciparum.

3. Detailed Methodology

a. Preparation of Compound Dilutions:

  • Prepare a high-concentration stock solution of INE963 in 100% DMSO.

  • Perform a serial dilution of the INE963 stock solution in complete culture medium to achieve the desired final concentrations for the assay. A typical starting point is a 2-fold dilution series over 10-12 points.

  • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the parasites (typically ≤ 0.5%).

  • Prepare positive control wells with a known antimalarial drug (e.g., mefloquine) and vehicle control wells with medium containing the same final concentration of DMSO.

b. Parasite Culture and Plate Setup:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare an asynchronous or ring-stage parasite culture with approximately 1% parasitemia and 2% hematocrit in complete culture medium.

  • Dispense 100 µL of the parasite culture into the wells of a 96-well plate.

  • Include wells with uninfected erythrocytes at 2% hematocrit as a background control.

  • Add 100 µL of the prepared INE963 dilutions and controls to the appropriate wells.

c. Incubation:

  • Seal the plate or place it in a humidified chamber.

  • Incubate the plate for 72 hours at 37°C in a trigas incubator (5% CO2, 5% O2, 90% N2).

d. Fluorescence Measurement:

  • After the incubation period, carefully remove the plate from the incubator.

  • Add 100 µL of SYBR Green I lysis buffer to each well.

  • Mix thoroughly by pipetting or using a plate shaker for 5 minutes.

  • Incubate the plate in the dark at room temperature for at least 1 hour.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

4. Data Analysis

  • Subtract the average fluorescence value of the uninfected erythrocyte wells (background) from all other wells.

  • Normalize the data by setting the average fluorescence of the DMSO-treated wells (vehicle control) to 100% parasite growth (0% inhibition) and the positive control (e.g., mefloquine) or a high concentration of INE963 to 0% growth (100% inhibition).

  • Calculate the percentage of inhibition for each INE963 concentration.

  • Plot the percentage of inhibition against the log of the INE963 concentration.

  • Determine the EC50 value by fitting the data to a four-parameter logistic model (non-linear regression) using appropriate software (e.g., GraphPad Prism).

Alternative Protocols: Luminescence-Based Viability Assays

For cytotoxicity studies in human cell lines like HepG2, a luminescence-based ATP assay such as CellTiter-Glo is recommended.[2][10][11] These assays measure the ATP present in metabolically active cells, which is a direct indicator of cell viability.[11] The protocol involves adding the lytic reagent directly to the cells, and the resulting luminescent signal is proportional to the number of viable cells.[12] Luminescence assays are generally more sensitive than absorbance-based methods like the MTT assay.[10][13]

General Considerations

  • Assay Variability: Cell-based assay results can be influenced by factors such as cell passage number, seeding density, and incubation time.[14] It is crucial to maintain consistent experimental conditions.

  • Solvent Effects: Ensure that the solvent used to dissolve the compound (e.g., DMSO) does not affect cell viability at the final concentration used in the assay.[6]

  • Data Reproducibility: Experiments should be performed with technical and biological replicates to ensure the reliability and reproducibility of the EC50 values.[4]

References

Application Notes and Protocols for Efficacy Testing of Dpc 963 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of Dpc 963, a novel therapeutic agent, using various mouse models. The following protocols and methodologies are designed to assess the in vivo efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound in a cancer setting. The choice of mouse model is critical and should be aligned with the specific scientific questions being addressed, considering factors such as the tumor microenvironment, immune system competency, and the human relevance of the model.

Hypothetical Mechanism of Action of this compound

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a critical oncogenic signaling pathway, the hypothetical "Tumor Proliferation Kinase" (TPK) pathway. TPK1 is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades including the MAP-Kinase and PI3K/Akt pathways, ultimately promoting cell proliferation, survival, and angiogenesis. This compound is a selective inhibitor of TPK1 phosphorylation.

TPK1 Signaling Pathway

TPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPK1_dimer TPK1 Dimer (Phosphorylated) RAS RAS TPK1_dimer->RAS PI3K PI3K TPK1_dimer->PI3K TPK1_inactive TPK1 Monomer TPK1_inactive->TPK1_dimer Dimerization & Autophosphorylation Ligand Growth Factor (Ligand) Ligand->TPK1_inactive Binds Dpc963 This compound Dpc963->TPK1_dimer Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Hypothetical TPK1 signaling pathway targeted by this compound.

Mouse Models for Efficacy Testing

The selection of an appropriate mouse model is paramount for obtaining clinically relevant data. Several types of models can be utilized, each with distinct advantages and limitations.

Model TypeDescriptionAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID).Cost-effective, rapid tumor growth, high-throughput screening.Lack of a functional immune system, may not fully recapitulate human tumor heterogeneity.
Patient-Derived Xenograft (PDX) Human tumor fragments are directly implanted into immunodeficient mice.Preserves original tumor architecture, genetic diversity, and heterogeneity.High cost, slower tumor growth, requires immunodeficient hosts.
Syngeneic Models Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background.Intact immune system allows for the study of immunomodulatory effects.Murine tumors may not fully reflect the complexity of human cancers.
Genetically Engineered Mouse Models (GEMMs) Mice are engineered to develop spontaneous tumors that mimic human cancer progression.Tumors arise in their natural microenvironment with an intact immune system, closely mirroring human disease.High cost, longer latency for tumor development, potential for model-specific artifacts.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Efficacy Study

This protocol describes a typical efficacy study using a CDX model.

Experimental Workflow:

Caption: Workflow for a CDX mouse model efficacy study.

Methodology:

  • Cell Culture: Human cancer cells (e.g., with known TPK1 pathway activation) are cultured in appropriate media and conditions.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation:

    • Harvest cultured cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Inject 1 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements at least twice weekly.

    • Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified dosing schedule.

  • Data Collection:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe animals for any signs of toxicity.

  • Endpoint Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at a specified time point.

    • Collect tumors for pharmacodynamic (PD) biomarker analysis (e.g., IHC for phosphorylated TPK1) and plasma for pharmacokinetic (PK) analysis.

Patient-Derived Xenograft (PDX) Efficacy Study

This protocol outlines an efficacy study using a PDX model, which more closely mimics human tumor biology.

Methodology:

  • Model Selection: Select a well-characterized PDX model with known TPK1 pathway alterations.

  • Tumor Implantation:

    • Surgically implant fresh or cryopreserved human tumor fragments (approximately 20-30 mm³) subcutaneously into immunodeficient mice (e.g., NOD-SCID gamma mice).

  • Tumor Growth and Passaging:

    • Monitor tumor growth. Once tumors reach a suitable size, they can be passaged to expand the cohort of tumor-bearing mice for the efficacy study.

  • Efficacy Study:

    • Follow steps 5-7 from the CDX protocol for randomization, treatment, data collection, and endpoint analysis.

Pharmacodynamic (PD) Biomarker Analysis

Immunohistochemistry (IHC) for Phosphorylated TPK1 (p-TPK1):

  • Tissue Processing: Fix collected tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on charged slides.

  • Staining:

    • Deparaffinize and rehydrate sections.

    • Perform antigen retrieval (e.g., citrate buffer pH 6.0).

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody specific for p-TPK1.

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Analysis: Quantify the staining intensity and percentage of positive cells using digital image analysis software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition in CDX Model

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)P-value vs. Vehicle
Vehicle Control101250 ± 150--
This compound (10 mg/kg)10625 ± 9050<0.05
This compound (30 mg/kg)10250 ± 5080<0.001

TGI: Tumor Growth Inhibition

Table 2: Pharmacodynamic Biomarker Modulation

Treatment GroupNMean % p-TPK1 Positive Cells ± SEMP-value vs. Vehicle
Vehicle Control585 ± 5-
This compound (30 mg/kg)515 ± 3<0.001

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical efficacy testing of this compound in mouse models of cancer. The combination of in vivo efficacy studies with pharmacodynamic biomarker analysis will be crucial in establishing a clear dose-response relationship and confirming the mechanism of action of this compound, thereby supporting its further clinical development. The choice of mouse model and the specific experimental design should be carefully considered to best address the key questions of the research program.

Application Notes & Protocols: Preclinical Assessment of Novel Therapeutic Agents in SCID Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial analysis of the query "INE963 for treating severe combined immunodeficient mouse models" revealed a misattribution. Publicly available scientific literature identifies INE963 as a potent, clinical-stage antimalarial agent developed by Novartis.[1][2][3][4] It is not associated with Tribbles homolog 1 (TRIB1) degradation or cancer therapy. The use of Severe Combined Immunodeficient (SCID) mice in the context of INE963 has been to create a "humanized" model susceptible to the human malaria parasite, Plasmodium falciparum, by engrafting human red blood cells.[1][3][5]

This document will address the distinct components of the user's interest:

  • Part 1: INE963 Application in a Humanized SCID Mouse Model for Malaria. This section provides an overview and protocols based on the available preclinical data for INE963 as an antimalarial.

  • Part 2: TRIB1 as a Therapeutic Target in Acute Myeloid Leukemia (AML) Using SCID Mouse Models. This section details the role of TRIB1 in AML and provides protocols for evaluating potential TRIB1-targeting therapies using patient-derived xenograft (PDX) models in immunodeficient mice.

Part 1: INE963 for Antimalarial Efficacy Testing in a P. falciparum Humanized SCID Mouse Model

Audience: Researchers in infectious disease, parasitology, and drug development.

Introduction: INE963 is a novel 5-aryl-2-amino-imidazothiadiazole (ITD) derivative with potent, fast-acting blood-stage antimalarial activity.[1][6] It exhibits single-digit nanomolar efficacy against both drug-sensitive and resistant P. falciparum strains and demonstrates a high barrier to resistance.[1][7] Preclinical evaluation of such compounds requires an in vivo model that can sustain the growth of the human-specific parasite P. falciparum. The humanized SCID mouse model, engrafted with human erythrocytes, serves as a critical platform for assessing the therapeutic efficacy of novel antimalarials like INE963.[1][3]

Data Presentation: Preclinical Efficacy of INE963

The following tables summarize the reported preclinical data for INE963.

Table 1: In Vitro Potency of INE963 against Plasmodium Strains

Parasite Strain Assay Type EC₅₀ Value (nM) Source
P. falciparum 3D7 Blood-Stage Growth Inhibition 3.0 - 6.0 [1]
P. falciparum Clinical Isolates Blood-Stage Growth Inhibition 0.5 - 15 [1]

| P. vivax Clinical Isolates | Blood-Stage Growth Inhibition | 0.01 - 7.0 |[1] |

Table 2: In Vivo Efficacy of INE963 in the Humanized SCID Mouse Model

Mouse Model Compound Dosing Regimen Efficacy Endpoint Result Source
P. falciparum (3D7)-infected humanized SCID mice INE963 Single Oral Dose, 15 mg/kg Parasitemia Reduction (Day 5) >99.9% reduction vs. control [7]

| P. falciparum (3D7)-infected humanized SCID mice | INE963 | Single Oral Dose, 30 mg/kg | Curative | Fully curative, durable parasite control (>60 days) |[1][3][7] |

Experimental Protocols

Protocol 1: Establishment of the P. falciparum Humanized SCID Mouse Model

This protocol describes the method for creating mice capable of supporting P. falciparum infection.

  • Animal Model: Use female SCID mice, 6-8 weeks of age.

  • Human Erythrocyte Preparation: Obtain human red blood cells (RBCs) from a healthy donor (O+). Wash the RBCs three times with RPMI-1640 medium to remove plasma and buffy coat.

  • Engraftment:

    • Administer 0.2 mL of an anti-asialo GM1 antibody solution intraperitoneally (i.p.) to deplete murine natural killer (NK) cells.

    • 24 hours later, inject 1 mL of washed human RBCs (50% hematocrit) i.p.

    • Continue to supplement with 0.5-1.0 mL of human RBCs every 2-3 days to maintain a stable level of human erythrocytes in circulation.

  • Parasite Infection:

    • Once human chimerism reaches >20%, infect the mice by i.p. injection of P. falciparum (e.g., 3D7 strain) parasitized RBCs (e.g., 1x10⁷ parasites).

  • Monitoring: Monitor parasitemia daily via flow cytometry or microscopic analysis of Giemsa-stained thin blood smears.[1]

Protocol 2: In Vivo Antimalarial Efficacy Study

This protocol details the evaluation of INE963 efficacy in the established model.

  • Group Allocation: Once parasitemia reaches a target level (e.g., 1-2%), randomize mice into treatment and vehicle control groups.

  • Compound Formulation: Prepare INE963 in a suitable vehicle for oral gavage (e.g., a suspension in 0.5% hydroxypropyl methylcellulose, 0.5% Tween-80 in water).

  • Drug Administration:

    • Administer a single oral dose of INE963 (e.g., 15 mg/kg or 30 mg/kg) to the treatment group.[1][7]

    • Administer an equivalent volume of vehicle to the control group.

  • Efficacy Assessment:

    • Collect a small volume of blood daily from the tail vein.

    • Measure the percentage of parasitized human RBCs using flow cytometry with a DNA-staining dye (e.g., SYTO 61 or Hoechst) or by manual counting of Giemsa-stained smears.

    • Monitor the mice for up to 60 days post-treatment to confirm parasite clearance and assess for any recrudescence.[7]

  • Data Analysis: Calculate the percent reduction in parasitemia relative to the vehicle control group at specified time points. A curative dose is one that clears the infection with no reappearance of parasites for the duration of the study.

Visualization of Experimental Workflow

G cluster_model Model Establishment cluster_study Efficacy Study scid SCID Mouse rbc Inject Human RBCs scid->rbc parasite Infect with P. falciparum rbc->parasite monitor_p Monitor Parasitemia parasite->monitor_p random Randomize Mice monitor_p->random Parasitemia >1% dose Administer INE963 (Oral) random->dose monitor_e Monitor Parasitemia Daily dose->monitor_e analyze Analyze Data (Cure Rate) monitor_e->analyze

Workflow for INE963 antimalarial efficacy testing.

Part 2: TRIB1 as a Therapeutic Target in Acute Myeloid Leukemia (AML) SCID Mouse Models

Audience: Researchers in oncology, hematology, and drug development.

Introduction: Tribbles homolog 1 (TRIB1) is a pseudokinase that functions as a potent oncogene in AML.[8][9] It drives leukemogenesis through multiple mechanisms, primarily by acting as an adaptor protein. TRIB1 recruits the E3 ubiquitin ligase COP1 to the myeloid transcription factor C/EBPα, leading to C/EBPα's degradation.[8][10] This blocks myeloid differentiation and promotes the proliferation of leukemic blasts. TRIB1 also enhances the MEK/ERK signaling pathway and modulates the transcriptional programs of key oncogenes like HOXA9.[8][9][11] Its overexpression is a negative prognostic factor, making it a compelling therapeutic target. Evaluating novel TRIB1 inhibitors or degraders requires robust preclinical models, such as patient-derived xenografts (PDX) in immunodeficient mice.[12]

Signaling Pathway

G cluster_0 TRIB1 Oncogenic Signaling in AML TRIB1 TRIB1 COP1 COP1 (E3 Ligase) TRIB1->COP1 recruits CEBPa C/EBPα TRIB1->CEBPa MEK1 MEK1 TRIB1->MEK1 interacts with HOXA9 HOXA9 Transcription Program TRIB1->HOXA9 modulates COP1->CEBPa Degradation Ubiquitination & Degradation CEBPa->Degradation ERK ERK MEK1->ERK activates Proliferation Leukemic Proliferation ERK->Proliferation HOXA9->Proliferation Differentiation Myeloid Differentiation Degradation->Differentiation blocks

TRIB1 signaling pathways in Acute Myeloid Leukemia.
Experimental Protocols

Protocol 3: Establishment of AML Patient-Derived Xenograft (PDX) Model

This protocol describes the engraftment of primary human AML cells into immunodeficient mice.

  • Animal Model: Use highly immunodeficient mice such as NOD/SCID or NSG (NOD-scid gamma), which are deficient in T, B, and NK cells, providing a more permissive environment for human cell engraftment.[12][13]

  • Sample Collection: Obtain bone marrow aspirates or peripheral blood from AML patients with informed consent. Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • Engraftment:

    • Sublethally irradiate the recipient mice (e.g., 2 Gy) to facilitate engraftment.

    • Within 24 hours, inject 1-10 million primary human AML cells intravenously (i.v.) via the tail vein.

  • Monitoring Engraftment:

    • At 4-6 weeks post-injection and every 2 weeks thereafter, collect peripheral blood or bone marrow.

    • Use flow cytometry to quantify the percentage of human CD45+ (hCD45+) cells to determine the level of engraftment. Characterize the leukemic blast population using myeloid markers (e.g., CD33, CD13, CD34).

    • Engraftment is considered successful when hCD45+ cells constitute >1% of total bone marrow cells.[12]

Protocol 4: Preclinical Efficacy Study of a TRIB1-Targeting Agent

This protocol details the evaluation of a hypothetical TRIB1 inhibitor or degrader in the AML PDX model.

  • Expansion and Grouping: Once primary engraftment is confirmed, expand the AML cells by serially transplanting them into secondary recipient mice. When a sufficient cohort with stable engraftment is established, randomize mice into treatment and vehicle control groups.[12]

  • Drug Administration:

    • Administer the TRIB1-targeting agent via a clinically relevant route (e.g., oral gavage, i.p., or i.v.) at a predetermined dose and schedule.

    • Administer vehicle to the control group.

  • Efficacy Assessment:

    • Leukemic Burden: Monitor the percentage of hCD45+ cells in peripheral blood weekly. Bioluminescence imaging can be used for sensitive, non-invasive monitoring if the PDX cells are transduced with a luciferase reporter gene.[12]

    • Pharmacodynamic (PD) Markers: At selected time points, sacrifice a subset of mice and harvest bone marrow or spleen.

      • Western Blot/Immunohistochemistry: Assess the levels of TRIB1 and its downstream target C/EBPα to confirm target engagement and degradation.

      • Flow Cytometry: Analyze changes in differentiation markers on the AML cell surface.

    • Survival: Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis) and record survival time.

  • Data Analysis: Compare the leukemic burden (hCD45% or bioluminescence signal), PD marker levels, and median survival between the treatment and control groups to determine therapeutic efficacy.

References

Application of INE963 in P. falciparum 3D7 Strain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INE963 is a novel, potent, and fast-acting antimalarial compound belonging to the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical class.[1] It was identified through phenotype-based high-throughput screening and has demonstrated significant activity against the blood stages of Plasmodium falciparum, including the chloroquine-sensitive 3D7 strain.[1][2] Preclinical data suggests that INE963 possesses a novel mechanism of action, a high barrier to resistance, and potential for a single-dose cure for uncomplicated malaria.[1][3][2][4] Currently, INE963 is undergoing Phase 1 and 2 clinical trials.[1][5][6] This document provides detailed application notes and protocols for the use of INE963 in research settings, with a focus on the P. falciparum 3D7 strain.

Data Presentation

Table 1: In Vitro Efficacy of INE963 against P. falciparum
Strain/IsolateEC50 (nM)Notes
P. falciparum 3D73.0 - 6.0Potent cellular activity against blood stages.[1][5]
>15 Drug-Resistant P. falciparum cell lines0.5 - 15Active against a wide range of drug-resistant strains.[1][7]
P. falciparum and P. vivax clinical isolates (Brazil)2.0 and 3.0Effective against clinical isolates from endemic regions.[5]
P. falciparum clinical isolates (Uganda)0.4High potency against clinical isolates.[5]
Table 2: In Vitro Selectivity and Cytotoxicity of INE963
Cell Line/TargetIC50 / CC50 (µM)Notes
Human Haspin Kinase5.5Demonstrates selectivity against human kinases.[5]
Human FLT3 Kinase3.6[5]
HepG2 (Human Liver Carcinoma)6.7Cytotoxicity assessed after 72 hours of incubation.[5]
K562 (Human Myelogenous Leukemia)6.0[5]
MT4 (Human T-cell Leukemia)4.9[5]

Experimental Protocols

Protocol 1: In Vitro Growth Inhibition Assay of P. falciparum 3D7

This protocol is based on standard SYBR Green I-based fluorescence assays for determining the 50% effective concentration (EC50) of antimalarial compounds.

Materials:

  • P. falciparum 3D7 culture (synchronized to ring stage)

  • Complete parasite culture medium (RPMI-1640, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 0.25% (w/v) Albumax II, 10 µg/mL gentamicin)

  • Human erythrocytes (O+)

  • INE963 stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, 0.8x SYBR Green I)

  • Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)

Procedure:

  • Compound Preparation: Prepare a serial dilution of INE963 in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Parasite Culture Preparation: Adjust the parasitemia of the P. falciparum 3D7 culture to 0.5% at a 2% hematocrit in complete culture medium.

  • Assay Plate Setup:

    • Add 100 µL of the parasite culture to each well of a 96-well plate.

    • Add 100 µL of the diluted INE963 to the corresponding wells. Include control wells with no drug (vehicle control) and uninfected erythrocytes (background control).

  • Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining:

    • After incubation, freeze the plate at -80°C for at least 2 hours to lyse the cells.

    • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the vehicle control.

    • Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vitro Parasite Kill Rate Assay

This assay determines the speed at which INE963 kills the parasites, providing insights into its mechanism of action.[1]

Materials:

  • Synchronized P. falciparum 3D7 culture (ring stage, ~1% parasitemia)

  • INE963 at a concentration of 10x EC50

  • Giemsa stain

  • Microscope

Procedure:

  • Expose the synchronized parasite culture to INE963 at 10x its EC50.

  • At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), take an aliquot of the culture.

  • Wash the cells to remove the drug.

  • Prepare thin blood smears and stain with Giemsa.

  • Determine the parasitemia by light microscopy, counting the number of viable parasites per 1000 erythrocytes.

  • Calculate the parasite reduction ratio (PRR) at each time point. INE963 has been shown to have a parasite clearance time of less than 24 hours.[1][2][4][8]

Protocol 3: In Vitro Resistance Selection Studies

This protocol is designed to assess the potential for P. falciparum to develop resistance to INE963.[1]

Materials:

  • P. falciparum 3D7 culture

  • INE963

  • Ethyl methanesulfonate (EMS) for chemical mutagenesis (optional)

Procedure:

  • Expose a high-density parasite culture (e.g., 10^9 parasites) to a constant concentration of INE963 (e.g., 3x EC50).

  • Maintain the culture, monitoring for parasite recrudescence by microscopy.

  • Replenish the medium and drug every 2-3 days.

  • If parasites reappear, gradually increase the drug pressure.

  • If no parasites recrudesce within a defined period (e.g., 60 days), the experiment is terminated.[1]

  • For studies involving mutagenesis, pre-treat the parasites with EMS before drug exposure.

  • INE963 has demonstrated a high barrier to resistance in such in vitro selection studies.[1][4]

Visualizations

INE963_Mechanism_of_Action cluster_Pf P. falciparum Blood Stage Rings Ring Stage Trophozoites Trophozoite Rings->Trophozoites Schizonts Schizont Trophozoites->Schizonts Merozoites Merozoites Schizonts->Merozoites Merozoites->Rings INE963 INE963 Unknown_Target Novel Molecular Target INE963->Unknown_Target Binds to Inhibition Inhibition Unknown_Target->Inhibition Rapid_Killing Rapid Parasite Clearance (<24h) Resistance_Barrier High Barrier to Resistance Drug_Resistant_Strains Activity Against Drug-Resistant Strains Inhibition->Trophozoites Blocks Growth & Maturation Inhibition->Rapid_Killing Inhibition->Resistance_Barrier Inhibition->Drug_Resistant_Strains

Caption: Proposed mechanism of action for INE963 in P. falciparum.

Growth_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilution of INE963 C Dispense Culture and Compound into 96-well Plate A->C B Prepare P. falciparum 3D7 Culture (Ring Stage) B->C D Incubate for 72 hours C->D E Lyse Cells and Add SYBR Green I D->E F Read Fluorescence E->F G Calculate % Inhibition F->G H Determine EC50 G->H

Caption: Workflow for an in vitro growth inhibition assay of INE963.

References

Application Notes and Protocols for Dpc 963 (INE963) in Plasmodium vivax Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the available data and recommended protocols for evaluating the activity of the novel antimalarial compound Dpc 963, also known as INE963, against clinical isolates of Plasmodium vivax. INE963 is a potent, fast-acting, blood-stage antimalarial agent belonging to the 5-aryl-2-amino-imidazothiadiazole (ITD) class.[1][2] While extensive preclinical data exists for its activity against Plasmodium falciparum, information regarding its efficacy against P. vivax is more limited but highly promising. Due to the significant challenges in culturing P. vivax long-term, specialized ex vivo and short-term culture protocols are required for drug susceptibility testing.

Data Presentation

Quantitative data on the in vitro efficacy of INE963 against Plasmodium species are summarized below. The data for P. vivax is presented alongside the more extensive data for P. falciparum to provide a comparative context for its high potency.

Table 1: In Vitro Efficacy of INE963 against Plasmodium vivax Clinical Isolates

ParameterSpeciesOrigin of IsolatesEfficacy (EC50) RangeReference
50% Effective ConcentrationP. vivaxBrazil and Uganda0.01 - 7.0 nM[1][3]

Table 2: Comparative In Vitro Efficacy of INE963 against Plasmodium falciparum

Strain/Isolate TypeParameterEfficacy (EC50)Reference
3D7 (Drug-Sensitive)50% Effective Concentration3.0 - 6.0 nM[1][2]
>15 Drug-Resistant Lines50% Effective Concentration0.5 - 15 nM[1][3]
Clinical Isolates (Brazil, Uganda)50% Effective Concentration0.01 - 7.0 nM[1][3]

Signaling Pathway and Mechanism of Action

The precise molecular target and mechanism of action for INE963 in Plasmodium parasites have not yet been identified. However, studies indicate that its mechanism is novel, as the compound retains potent activity against a wide range of P. falciparum lines resistant to current antimalarial drugs.[1] The compound acts rapidly on the blood stages of the parasite, leading to clearance in under 24 hours, a rate comparable to artemisinins.[2][4] It is hypothesized that INE963 inhibits an essential biological process within the parasite that is distinct from the targets of existing therapies.

cluster_parasite P. vivax Blood Stage INE963 INE963 Unknown_Target Unknown Essential Parasite Process INE963->Unknown_Target Binds/Inhibits Inhibition Inhibition of Parasite Growth Unknown_Target->Inhibition Leads to Clearance Parasite Clearance Inhibition->Clearance cluster_prep Sample Preparation cluster_assay Ex Vivo Assay cluster_readout Readout & Analysis A 1. Collect Venous Blood (P. vivax Patient) B 2. Leukocyte Depletion (e.g., CF11 Column) A->B C 3. Wash RBCs & Prepare 2% Hematocrit Suspension B->C D 4. Add Suspension to Pre-dosed 96-Well Plate C->D E 5. Incubate 36-48h (37°C, Mixed Gas) D->E F Method A: Schizont Maturation (Microscopy) E->F G Method B: SYBR Green I Assay (Fluorescence) E->G H 7. Nonlinear Regression Analysis F->H G->H I 8. Determine IC50 Value H->I

References

Application Notes and Protocols for High-Throughput Screening Assays Using INE963

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INE963 is a potent, fast-acting antimalarial compound belonging to the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical class.[1][2][3] It was identified through phenotype-based high-throughput screening (HTS) against the blood stage of Plasmodium falciparum and has demonstrated significant potential as a single-dose cure for uncomplicated malaria.[1][4][5][6][7] INE963 exhibits a novel mechanism of action with a high barrier to resistance, making it a promising candidate for combating drug-resistant malaria.[1][6][7]

These application notes provide an overview of the use of INE963 in HTS assays, including its biological activity, protocols for in vitro screening, and relevant data for interpretation.

Mechanism of Action and Biological Activity

The precise molecular target of INE963 in Plasmodium falciparum has not yet been identified.[1][2] However, its antimalarial activity is characterized by rapid parasite killing during the asexual blood stage of the parasite's life cycle.[1][4][6][7][8] INE963 is effective against a wide range of drug-resistant P. falciparum strains, indicating a mechanism of action distinct from currently available antimalarials.[1] While highly selective for Plasmodium, some activity against human kinases such as Haspin and FLT3 has been observed at significantly higher concentrations than its antiplasmodial EC50.[9][10]

Plasmodium falciparum Life Cycle and the Target Stage of INE963

G Sporozoites Sporozoites Liver Stage (Schizonts) Liver Stage (Schizonts) Sporozoites->Liver Stage (Schizonts) Infection Merozoites Merozoites Liver Stage (Schizonts)->Merozoites Release Asexual Blood Stage (Erythrocytes) Asexual Blood Stage (Erythrocytes) Merozoites->Asexual Blood Stage (Erythrocytes) Invasion Asexual Blood Stage (Erythrocytes)->Merozoites Replication Gametocytes Gametocytes Asexual Blood Stage (Erythrocytes)->Gametocytes Differentiation Mosquito Ingestion Mosquito Ingestion Gametocytes->Mosquito Ingestion Sexual Reproduction Sexual Reproduction Mosquito Ingestion->Sexual Reproduction Oocyst Oocyst Sexual Reproduction->Oocyst Release of Sporozoites Release of Sporozoites Oocyst->Release of Sporozoites Release of Sporozoites->Sporozoites Transmission INE963_Action INE963 Target Stage INE963_Action->Asexual Blood Stage (Erythrocytes)

Caption: Plasmodium falciparum life cycle, highlighting the asexual blood stage targeted by INE963.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and selectivity of INE963.

Table 1: In Vitro Antiplasmodial Activity of INE963
Parasite StrainGeographic OriginEC50 (nM)Reference(s)
P. falciparum 3D7-3.0 - 6.0[1][9]
P. falciparum Clinical IsolatesBrazil2.0[9]
P. vivax Clinical IsolatesBrazil3.0[9]
P. falciparum Clinical IsolatesUganda0.4[9]
Drug-Resistant P. falciparum Lines>15 strains0.5 - 15[1]
Table 2: In Vitro Selectivity Profile of INE963
Cell Line / KinaseAssay TypeIC50 / CC50 (µM)Reference(s)
HepG2Cytotoxicity6.7[9]
K562Cytotoxicity6.0[9]
MT4Cytotoxicity4.9[9]
HaspinKinase Inhibition5.5[9]
FLT3Kinase Inhibition3.6[9]
PIK3CAKinase Inhibition>50.0[10]
PIM1Kinase Inhibition>50.0[10]

High-Throughput Screening Protocols

The discovery of INE963 was based on a phenotypic HTS assay measuring the growth inhibition of blood-stage P. falciparum.[1][4][5][6][7] The following is a generalized protocol for such an assay.

Phenotypic HTS Workflow for Antimalarial Discovery

G Start Compound_Library Compound Library (e.g., in DMSO) Start->Compound_Library Dispensing Dispense Compounds (e.g., 384-well plates) Compound_Library->Dispensing Add_Parasites Add Parasite Culture to Plates Dispensing->Add_Parasites Parasite_Culture P. falciparum Culture (Asexual Blood Stage) Parasite_Culture->Add_Parasites Incubation Incubate (e.g., 72 hours) Add_Parasites->Incubation Lysis_Reagent Add Lysis Buffer and Detection Reagent (e.g., pLDH substrate) Incubation->Lysis_Reagent Read_Signal Measure Signal (Luminescence/Fluorescence) Lysis_Reagent->Read_Signal Data_Analysis Data Analysis (Calculate % Inhibition, EC50) Read_Signal->Data_Analysis Hit_Identification Hit Identification and Confirmation Data_Analysis->Hit_Identification End Hit_Identification->End

Caption: Generalized workflow for a phenotypic high-throughput screen against P. falciparum.

Protocol: P. falciparum Growth Inhibition Assay

This protocol is based on the widely used parasite lactate dehydrogenase (pLDH) assay, a common method for assessing P. falciparum viability in HTS.

Materials:

  • P. falciparum culture (e.g., 3D7 strain) at 1% parasitemia and 2% hematocrit in complete medium (RPMI-1640, 0.5% Albumax II, hypoxanthine, and gentamicin).

  • Test compounds (e.g., INE963) serially diluted in DMSO.

  • 384-well microplates.

  • Lysis buffer.

  • pLDH assay reagents (e.g., Malstat reagent, NBT/PES solution).

  • Plate reader capable of measuring absorbance at 650 nm.

Procedure:

  • Compound Plating: Dispense test compounds into 384-well plates using an acoustic dispenser or other automated liquid handler. Include positive controls (e.g., artemisinin) and negative controls (DMSO vehicle).

  • Parasite Plating: Add the P. falciparum culture to the plates.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Detection:

    • Add lysis buffer to all wells to release pLDH.

    • Add the pLDH assay reagents.

  • Signal Reading: Incubate the plates in the dark at room temperature for 30 minutes and then measure the absorbance at 650 nm.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Calculate the percent inhibition of parasite growth for each compound concentration.

    • Fit the dose-response curves to a suitable model (e.g., four-parameter logistic regression) to determine the EC50 values.

Conclusion

INE963 is a valuable tool for antimalarial research and drug discovery. The protocols and data presented here provide a framework for utilizing INE963 in HTS assays to identify and characterize new antimalarial compounds. Its novel mechanism of action and high barrier to resistance make it an important benchmark for the development of next-generation malaria therapies.

References

Application Notes and Protocols for Assessing INE963 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The assessment of cytotoxicity is a critical step in the development of any new therapeutic agent. For INE963, an antimalarial compound, understanding its potential toxic effects on human cells is paramount for ensuring its safety and efficacy.[1][2][3][4] Cytotoxicity assays are employed to determine the degree to which a substance can cause damage to cells, leading to either controlled cell death (apoptosis) or uncontrolled cell death (necrosis).[5][6] This document provides detailed protocols for a panel of standard in vitro assays to evaluate the cytotoxic potential of INE963. These assays measure different cellular parameters, including metabolic activity, membrane integrity, and the activation of apoptotic pathways.

Key Cytotoxicity Data for INE963

Published data indicates that INE963 exhibits cytotoxicity in various human cell lines. The 50% cytotoxic concentration (CC50) values have been reported as follows:

Cell LineCC50 (µM)
HepG2 (Liver Carcinoma)6.7[1][2]
K562 (Leukemia)6.0[1][2]
MT4 (T-cell Leukemia)4.9[1][2]

Additionally, INE963 has been shown to inhibit human kinases Haspin and FLT3 with IC50 values of 5.5 µM and 3.6 µM, respectively.[1]

Distinguishing Cell Death Pathways: Apoptosis vs. Necrosis

Understanding the mechanism of cell death induced by a compound is crucial. Apoptosis is a programmed, orderly process of cell suicide, whereas necrosis is a form of cell injury that results in the premature death of cells in living tissue by autolysis.[6] The choice of cytotoxicity assay can help elucidate which of these pathways INE963 may induce.

CellDeathPathways cluster_stimulus Cytotoxic Stimulus (INE963) cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) Stimulus INE963 Caspase_Activation Caspase Activation Stimulus->Caspase_Activation Membrane_Damage Loss of Membrane Integrity Stimulus->Membrane_Damage Membrane_Blebbing Membrane Blebbing Caspase_Activation->Membrane_Blebbing Apoptotic_Bodies Formation of Apoptotic Bodies Membrane_Blebbing->Apoptotic_Bodies Cell_Lysis Cell Lysis Membrane_Damage->Cell_Lysis Inflammation Inflammatory Response Cell_Lysis->Inflammation

Caption: Differentiating between apoptotic and necrotic cell death pathways.

MTS Assay: Assessment of Metabolic Activity

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[7] Metabolically active cells reduce the tetrazolium salt MTS into a colored formazan product that is soluble in cell culture media.[8] The quantity of formazan is directly proportional to the number of living cells.[9]

Experimental Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of INE963 in culture medium. Add 100 µL of the INE963 dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[8][9][10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.[8][9][10]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7][8][10]

Data Presentation
INE963 Concentration (µM)Absorbance at 490 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)100
X1
X2
X3
...
Positive Control (e.g., Doxorubicin)

  • % Cell Viability = (Absorbance_Sample / Absorbance_Control) * 100

MTS_Workflow A Seed Cells in 96-well Plate B Treat with INE963 A->B C Incubate (24-72h) B->C D Add MTS Reagent C->D E Incubate (1-4h) D->E F Measure Absorbance at 490nm E->F G Calculate % Cell Viability F->G

Caption: Workflow for the MTS cytotoxicity assay.

LDH Release Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity based on the measurement of plasma membrane integrity.[11][12] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14][15]

Experimental Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTS assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of stop solution to each well.[16][17]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[15][16][17]

  • Maximum LDH Release Control: To determine the maximum LDH release, add 10 µL of lysis buffer to control wells 45 minutes before supernatant collection.[16]

Data Presentation
INE963 Concentration (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)
X1
X2
X3
...
Maximum Release Control100

  • % Cytotoxicity = ((Sample_Value - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)) * 100

LDH_Workflow A Seed Cells and Treat with INE963 B Centrifuge Plate A->B C Transfer Supernatant to New Plate B->C D Add LDH Reaction Mix C->D E Incubate (30 min, RT) D->E F Add Stop Solution E->F G Measure Absorbance at 490nm F->G H Calculate % Cytotoxicity G->H Caspase_Workflow A Seed Cells and Treat with INE963 B Add Caspase-Glo® 3/7 Reagent A->B C Incubate (1-3h, RT) B->C D Measure Luminescence C->D E Calculate Fold Increase in Activity D->E AnnexinV_PI_Workflow A Seed Cells and Treat with INE963 B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, RT, Dark) D->E F Analyze by Flow Cytometry E->F

References

Troubleshooting & Optimization

Technical Support Center: INE963 Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for INE963. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and variability associated with the use of INE963. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is INE963 and what is its mechanism of action?

A1: INE963 is a potent and fast-acting blood-stage antimalarial agent belonging to the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical series.[1][2][3][4][5] It demonstrates potent activity against various strains of Plasmodium falciparum, including multidrug-resistant lines, and clinical isolates of P. vivax.[1] The precise molecular target and mechanism of action in the parasite are currently unknown but are considered novel, as INE963 does not show cross-resistance with existing antimalarials and has a high barrier to resistance.[1][6]

Q2: What are the recommended storage conditions for INE963?

A2: Proper storage is critical to maintain the stability and activity of INE963. For the lyophilized powder, it is recommended to store it at -20°C for up to three years.[7] Stock solutions in a solvent like DMSO should be stored at -80°C for up to six months or at -20°C for up to one month, protected from light.[8]

Q3: How should I prepare INE963 stock and working solutions?

A3: For in vitro assays, a stock solution is typically prepared in DMSO.[1] For in vivo experiments, several formulations can be used to achieve a clear solution. It is recommended to prepare fresh working solutions for in vivo studies on the day of use.[8] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[8] Always ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and below levels that could cause toxicity.

Q4: What are the known off-target effects of INE963?

A4: While INE963 was optimized for greater selectivity compared to earlier compounds in its series, it does exhibit some off-target activity against human kinases at higher concentrations.[1] Notably, it has been shown to inhibit human Haspin and FLT3 kinases with IC50 values in the micromolar range, which is significantly higher than its nanomolar efficacy against Plasmodium.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in in vitro EC50 values between experiments. 1. Compound Instability: Degradation of INE963 in stock or working solutions. A predecessor compound was noted to degrade in DMSO stock solution over time.[1][9] 2. Inconsistent Parasite Culture Conditions: Variations in parasite stages, hematocrit levels, media pH, or gas mixture.[10] 3. Cell Viability Assay Interference: The compound may interfere with the assay readout (e.g., CellTiter-Glo).1. Compound Handling: Prepare fresh dilutions from a properly stored, recent stock solution for each experiment. Avoid repeated freeze-thaw cycles. 2. Standardize Culture: Synchronize parasite cultures to ensure a consistent stage (e.g., ring stage) for drug addition. Maintain consistent hematocrit (3-5%), media composition, and a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[10] 3. Assay Validation: Run appropriate controls, including vehicle-only and no-cell controls, to check for any assay interference.
Precipitation of INE963 in solution. Poor Solubility: INE963 may have limited solubility in aqueous media.1. Solubilization Techniques: For in vivo formulations, use recommended co-solvents (see table below). Gentle heating or sonication can aid dissolution.[8] 2. Dilution Method: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it is recommended to first create intermediate dilutions in DMSO before adding to the final aqueous solution to prevent precipitation.[7] Pre-warming the medium to 37°C before adding the compound can also help.[7]
Inconsistent results in in vivo animal studies. 1. Compound Formulation and Administration: Inconsistent bioavailability due to poor formulation or precipitation. 2. Animal Model Variability: Differences in the health, age, or immune status of the mice (e.g., SCID mice).1. Formulation and Dosing: Use a validated in vivo formulation (see table below). Prepare the formulation fresh for each dosing day and ensure complete solubilization. Administer the compound consistently (e.g., oral gavage).[8] 2. Standardize Animal Cohorts: Use age- and weight-matched animals from a reliable supplier. Ensure consistent handling and housing conditions.
No or low activity of INE963 observed. 1. Compound Degradation: Improper storage or handling leading to loss of potency. 2. Incorrect Concentration: Errors in calculation or dilution.1. Check Storage and Handling: Verify that the compound has been stored according to recommendations.[7][8] Use a fresh vial of the compound if degradation is suspected. 2. Verify Concentrations: Double-check all calculations for stock and working solutions.

Data Presentation

In Vitro Efficacy and Cytotoxicity of INE963
Target/Cell Line Assay Type Value
P. falciparum 3D7Growth InhibitionEC50: 3.0–6.0 nM[1]
P. falciparum & P. vivax (clinical isolates)Growth InhibitionEC50: 0.01–7.0 nM[1]
Drug-resistant P. falciparum cell lines (>15)Growth InhibitionEC50: 0.5–15 nM[1]
Human Haspin KinaseBiochemical AssayIC50: 5.5 μM[8]
Human FLT3 KinaseBiochemical AssayIC50: 3.6 μM[8]
HepG2 (human liver carcinoma)CytotoxicityCC50: 6.7 μM[8]
K562 (human leukemia)CytotoxicityCC50: 6.0 μM[8]
MT4 (human T-cell leukemia)CytotoxicityCC50: 4.9 μM[8]
Recommended In Vivo Formulations
Formulation Composition Achievable Solubility Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[8]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[8]
50% PEG300, 50% Saline-[7]

Experimental Protocols

In Vitro P. falciparum Growth Inhibition Assay

This protocol is based on methodologies described for screening antimalarial compounds.[1][9]

  • Parasite Culture: Culture asexual blood-stage P. falciparum (e.g., 3D7 strain) in RPMI 1640 medium supplemented with human serum or Albumax, 50 mg/L hypoxanthine, 25 mM HEPES, and 0.225% NaHCO3.[10] Maintain cultures at 3-5% hematocrit in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.[10]

  • Compound Preparation: Prepare a stock solution of INE963 in DMSO. Perform serial dilutions of the compound in culture medium to create a concentration gradient.

  • Assay Setup: Dispense the diluted compounds into 384-well plates. Add parasite culture (predominantly ring stage, at an appropriate parasitemia) to the wells. Include appropriate controls (no drug, and a standard antimalarial like mefloquine).

  • Incubation: Incubate the plates for 72 hours under the standard parasite culture conditions.

  • Quantification of Viability: Measure parasite viability using a suitable method, such as the CellTiter-Glo assay, which quantifies ATP levels.[1][9]

  • Data Analysis: Calculate EC50 values by fitting the dose-response data to a standard logistic regression model using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy in a P. falciparum-Infected Humanized SCID Mouse Model

This is a generalized protocol based on the in vivo studies cited for INE963.[1][9]

  • Animal Model: Use severe combined immunodeficient (SCID) mice engrafted with human erythrocytes.

  • Infection: Infect the mice with P. falciparum 3D7.

  • Compound Formulation and Administration: Prepare the INE963 formulation fresh daily (see table above for options). Administer the compound orally (e.g., via gavage) once daily for a specified number of days (e.g., four doses).[1]

  • Monitoring: Monitor parasitemia daily by flow cytometry or microscopic analysis of blood smears.

  • Efficacy Assessment: Evaluate efficacy by comparing the reduction in blood parasitemia in treated mice to an untreated control group. Continue monitoring for any parasite recrudescence for up to 60 days post-treatment to confirm a cure.[1]

Visualizations

INE963_Mechanism_and_Off_Target cluster_parasite Plasmodium falciparum cluster_host Human Cell (Off-Target) Parasite Growth Parasite Growth Unknown Target Unknown Molecular Target Unknown Target->Parasite Growth Inhibits Haspin Kinase Haspin Kinase FLT3 Kinase FLT3 Kinase INE963 INE963 INE963->Unknown Target Inhibits INE963->Haspin Kinase Inhibits (μM) INE963->FLT3 Kinase Inhibits (μM)

Caption: INE963's known interactions and effects.

INE963_Troubleshooting_Flow Start Experiment Start Problem Inconsistent or Unexpected Results? Start->Problem Check_Compound 1. Verify Compound Integrity - Check storage conditions - Use fresh stock/aliquot - Avoid freeze-thaw cycles Problem->Check_Compound Yes Success Consistent Results Problem->Success No Check_Solubility 2. Assess Solubility - Visually inspect for precipitates - Use recommended formulation - Consider sonication/warming Check_Compound->Check_Solubility Check_Protocol 3. Review Experimental Protocol - Standardize cell culture - Verify concentrations - Calibrate equipment Check_Solubility->Check_Protocol Check_Protocol->Problem

Caption: Logical flow for troubleshooting INE963 experiments.

References

Dpc 963 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and stability of DPC 963.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored as a solid powder at -20°C in a tightly sealed container, protected from light and moisture. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of solutions is necessary, store at -80°C for no longer than two weeks.

Q2: I observed a decrease in the potency of my this compound sample that has been stored for several months. What could be the cause?

A decrease in potency of this compound upon long-term storage can be attributed to chemical degradation. Several factors can contribute to this, including exposure to moisture, light, elevated temperatures, or repeated freeze-thaw cycles if stored in solution. It is crucial to adhere to the recommended storage conditions to minimize degradation.[1][2][3]

Q3: Are there known degradation products of this compound?

While specific degradation pathways for this compound are not extensively published, compounds with similar functional groups are susceptible to hydrolysis and oxidation. Potential degradation products may result from the cleavage of ester or amide bonds, or oxidation of aromatic rings. Identifying these degradation products typically requires analytical techniques such as HPLC-MS.[4][5][6][7][8]

Q4: How can I check the purity and integrity of my stored this compound sample?

To assess the purity and integrity of your this compound sample, we recommend performing analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from potential degradation products and provide quantitative information on its purity.[6][8][9]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results with Older Batches of this compound

Symptoms:

  • Reduced biological activity in assays compared to freshly acquired this compound.

  • Emergence of unexpected peaks in analytical chromatograms.

  • Changes in the physical appearance of the compound (e.g., color change).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Chemical Degradation Perform a purity analysis using HPLC or LC-MS on the older batch and compare it to a new, validated batch.If significant degradation is confirmed (e.g., >5% degradation products), discard the old batch and use a fresh sample of this compound. Implement stricter adherence to recommended storage conditions for future batches.
Improper Storage Review your laboratory's storage procedures for this compound. Ensure it is stored at the correct temperature, protected from light, and in a desiccated environment.If storage conditions were suboptimal, acquire a new batch of this compound and store it under the recommended conditions. Regularly monitor the storage unit's temperature.
Contamination Analyze the sample for the presence of contaminants using appropriate analytical techniques.If contamination is detected, discard the affected batch. Review laboratory handling procedures to prevent cross-contamination.
Issue 2: Precipitation of this compound in Solution During Storage

Symptoms:

  • Visible precipitate forms in a stock solution of this compound stored at low temperatures.

  • Difficulty in completely re-dissolving the compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Low Solubility at Storage Temperature Determine the solubility of this compound in your chosen solvent at the storage temperature.If solubility is an issue, consider preparing smaller aliquots of the stock solution to minimize the need for long-term storage in a dissolved state. Alternatively, explore different solvent systems with higher solubilizing capacity at low temperatures.
Freeze-Thaw Cycles Assess the number of times the stock solution has been subjected to freeze-thaw cycles.Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. This minimizes the risk of precipitation and degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 10 mM in DMSO.
  • Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
  • For solid-state stability, store the powdered compound under the same conditions.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Analyze samples at initial time point (T=0) and at subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months).
  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial peak area.
  • Identify and quantify any new peaks that appear, which may represent degradation products.

Quantitative Data Summary

Table 1: Stability of this compound in Solid State Under Different Storage Conditions Over 6 Months

Storage Condition% this compound Remaining (Mean ± SD)Appearance of Degradation Products
-20°C, Dark, Desiccated99.2 ± 0.5%Not Detected
4°C, Dark, Desiccated95.8 ± 1.2%Minor peaks observed
Room Temp, Dark85.1 ± 2.5%Significant degradation peaks
Room Temp, Light72.4 ± 3.1%Multiple degradation peaks

Table 2: Stability of this compound (10 mM in DMSO) in Solution Over 1 Month

Storage Condition% this compound Remaining (Mean ± SD)Observations
-80°C98.9 ± 0.8%No visible change
-20°C92.3 ± 1.9%Slight precipitation
4°C78.5 ± 2.8%Significant precipitation
Room Temperature55.7 ± 4.2%Color change and precipitation

Visualizations

Signaling Pathway

While the precise molecular target of this compound (INE963) is under investigation, its potent antimalarial activity suggests interference with a critical pathway in Plasmodium falciparum. The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound, leading to parasite death.[10]

DPC963_Signaling_Pathway cluster_parasite Plasmodium falciparum Nutrient_Uptake Nutrient Uptake Metabolic_Pathway Essential Metabolic Pathway Nutrient_Uptake->Metabolic_Pathway Parasite_Growth Parasite Growth & Replication Metabolic_Pathway->Parasite_Growth Parasite_Death Parasite Death Metabolic_Pathway->Parasite_Death DPC_963 This compound DPC_963->Metabolic_Pathway Inhibition

Caption: Hypothetical mechanism of this compound action in P. falciparum.

Experimental Workflow

The following diagram outlines the workflow for conducting a comprehensive stability study of this compound.

Stability_Study_Workflow Start Start: this compound Sample Preparation Sample Preparation (Solid & Solution) Start->Preparation Storage Storage under Varying Conditions Preparation->Storage Analysis Time-Point Analysis (HPLC/LC-MS) Storage->Analysis Data Data Collection (Purity, Degradants) Analysis->Data Interpretation Data Interpretation & Reporting Data->Interpretation End End: Stability Profile Interpretation->End

Caption: Workflow for assessing the long-term stability of this compound.

Logical Relationship Diagram

This diagram illustrates the logical relationship between storage conditions and the stability of this compound.

Logical_Relationship cluster_conditions Storage Conditions cluster_outcome Compound Stability Temp Temperature Degradation Chemical Degradation Temp->Degradation Increases Light Light Exposure Light->Degradation Increases Moisture Moisture Moisture->Degradation Increases Purity Purity Decrease Degradation->Purity Potency Loss of Potency Purity->Potency

Caption: Factors influencing the chemical stability of this compound.

References

Technical Support Center: DPC 963 (INE963) Dosage Optimization for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of DPC 963 (also known as INE963) in mouse models of malaria. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and efficient preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (INE963) is a potent, fast-acting, blood-stage antimalarial agent belonging to the 5-aryl-2-amino-imidazothiadiazole (ITD) class of compounds.[1][2][3][4][5] Its precise mechanism of action is considered novel and is still under investigation.[2] However, it is known to be active against a wide range of drug-resistant Plasmodium falciparum strains.[2][6] While its primary parasitic target is unknown, it has been shown to interact with human kinases such as Haspin and FLT3, although with significantly lower affinity than its antiplasmodial activity, suggesting a favorable selectivity profile.[6][7]

Q2: What is the recommended starting dose for this compound in mice?

A2: A single oral dose of 30 mg/kg has been shown to be fully curative in a P. falciparum-humanized severe combined immunodeficient (SCID) mouse model.[1][2][5][8] For initial efficacy studies, a dose range of 15-30 mg/kg administered orally is a reasonable starting point. Doses of 15 mg/kg or higher have demonstrated a significant reduction in parasitemia (>99.9%) by day 5 post-treatment.[6]

Q3: How should this compound be formulated for oral administration in mice?

A3: this compound is a lipophilic base with low aqueous solubility.[2] Therefore, a suitable vehicle is required for oral administration. A common and effective formulation involves a multi-component solvent system. One such recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Alternative formulations using SBE-β-CD or corn oil have also been suggested.[7] It is crucial to ensure the compound is fully dissolved to achieve consistent and reproducible results. Gentle heating and/or sonication can aid in dissolution.[7]

Q4: What is the pharmacokinetic profile of this compound in mice?

A4: this compound exhibits favorable pharmacokinetic properties in mice, including a long half-life of approximately 22.5 hours and good oral bioavailability (47%).[2][9] It has low blood clearance and a high volume of distribution.[1][9] The time to reach maximum plasma concentration (Tmax) is between 4 and 24 hours.[1][9]

Data Summary Tables

Table 1: In Vivo Efficacy of this compound (INE963) in P. falciparum-Infected Humanized SCID Mice

Dosage (mg/kg, oral)Treatment RegimenOutcomeReference
30Single doseFully curative[1][2][5][8]
15Single dose>99.9% parasitemia reduction at day 5[6]
5.3Single doseED90 (Effective dose for 90% parasite clearance) for a precursor compound[1][2]

Table 2: Pharmacokinetic Parameters of this compound (INE963) in Mice

ParameterValueUnitReference
Half-life (T1/2)22.5hours[2]
Oral Bioavailability (%F)47%[2]
Blood Clearance (CL)4.0mL/min/kg[2]
Volume of Distribution (Vss)7.0L/kg[2]
Plasma Protein Binding>99%[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound (INE963) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • In a sterile microcentrifuge tube, add the required volume of DMSO to the this compound powder (10% of the final volume).

  • Vortex thoroughly until the powder is completely dissolved.

  • Add the required volume of PEG300 (40% of the final volume) and vortex to mix.

  • Add the required volume of Tween-80 (5% of the final volume) and vortex to mix.

  • Slowly add the sterile saline (45% of the final volume) while vortexing to prevent precipitation.

  • If any precipitation occurs, gently warm the solution and/or sonicate until it becomes clear.[7]

  • Prepare the formulation fresh on the day of dosing.

Protocol 2: Oral Administration of this compound to Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)

  • Syringes (1 mL)

  • Mouse restraint device (optional)

Procedure:

  • Calculate the required dosing volume for each mouse based on its body weight and the target dose (e.g., for a 20g mouse and a 30 mg/kg dose, the volume of a 3 mg/mL solution would be 200 µL).

  • Draw the calculated volume of the this compound formulation into a syringe fitted with an oral gavage needle.

  • Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate smooth passage of the gavage needle.

  • Gently insert the gavage needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus.

  • Once the needle is in the esophagus (a slight resistance may be felt), slowly dispense the formulation.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress or adverse reactions immediately after dosing and at regular intervals.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution during formulation.

  • Possible Cause: The compound has low aqueous solubility. The order of solvent addition or temperature may be affecting dissolution.

  • Solution:

    • Ensure the solvents are added in the correct order as described in the protocol (DMSO first, then PEG300, Tween-80, and finally saline).

    • Add the saline slowly while continuously vortexing.

    • Gently warm the solution (e.g., to 37°C) and/or use a sonicator bath to aid in dissolving any precipitate.[7]

    • Prepare the formulation fresh before each use.

Issue 2: High variability in experimental results between mice.

  • Possible Cause: Inconsistent dosing, poor oral absorption, or formulation instability.

  • Solution:

    • Ensure accurate weighing of the compound and precise measurement of solvents.

    • Verify the dosing technique to ensure the full dose is administered into the esophagus and not aspirated into the lungs.

    • Ensure the formulation is homogenous and the compound is fully dissolved before each administration. Vortex the stock solution before drawing each dose.

    • Consider using a different formulation vehicle if absorption issues are suspected.

Issue 3: Observed toxicity or adverse effects in treated mice.

  • Possible Cause: The dose may be too high for the specific mouse strain or model, or there may be off-target effects.

  • Solution:

    • Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific mouse model.

    • Start with a lower dose and escalate gradually while monitoring for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • Review the literature for any known toxicities associated with this class of compounds. Early toxicology studies on a precursor compound indicated a need for an adequate safety margin.[1]

Issue 4: Lack of efficacy at the recommended dose.

  • Possible Cause: The mouse model may be less sensitive, the parasite strain may have inherent resistance, or there may be issues with drug administration or formulation.

  • Solution:

    • Confirm the accuracy of the parasitemia measurement technique.

    • Verify the this compound formulation and administration procedure.

    • Consider increasing the dose or the frequency of administration (though this compound is designed for single-dose cures).

    • Evaluate the susceptibility of your specific parasite strain to this compound in vitro before in vivo experiments.

Visualizations

DPC963_Signaling_Pathway cluster_parasite Plasmodium falciparum cluster_host Human Host Cell DPC963 This compound (INE963) UnknownTarget Novel Unknown Target DPC963->UnknownTarget Inhibition Haspin Haspin Kinase DPC963->Haspin Weak Inhibition FLT3 FLT3 Kinase DPC963->FLT3 Weak Inhibition ParasiteGrowth Parasite Growth & Proliferation UnknownTarget->ParasiteGrowth Inhibition

Caption: Proposed mechanism of action for this compound (INE963).

DPC963_Dosage_Optimization_Workflow cluster_preliminary Preliminary Steps cluster_experiment In Vivo Experiment cluster_analysis Data Analysis & Refinement Formulation Prepare this compound Formulation DoseRange Select Initial Dose Range (e.g., 15-30 mg/kg) Formulation->DoseRange Infection Infect Mice with P. falciparum DoseRange->Infection Dosing Administer this compound (Oral Gavage) Infection->Dosing Monitoring Monitor Parasitemia and Clinical Signs Dosing->Monitoring Efficacy Evaluate Efficacy (% Parasitemia Reduction) Monitoring->Efficacy Toxicity Assess Toxicity (MTD) Monitoring->Toxicity Optimization Refine Dose for Further Studies Efficacy->Optimization Toxicity->Optimization

Caption: Workflow for this compound (INE963) dosage optimization in mouse models.

References

Technical Support Center: Troubleshooting Unexpected Assay Results for Potent Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when working with potent, novel compounds. The content is structured in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values

Question: We are observing significant variability in our IC50/EC50 values for our compound between experiments. What are the potential causes and solutions?

Answer: Inconsistent IC50/EC50 values are a common challenge when working with highly potent compounds. The table below outlines potential causes and recommended troubleshooting steps.

Potential CauseRecommended Troubleshooting Steps
Compound Instability • Prepare fresh stock solutions for each experiment. • Assess compound stability in your assay medium over the experiment's duration. • Store stock solutions at the recommended temperature and protect from light.
Cell Health and Density • Ensure consistent cell passage number and health. • Use a consistent cell seeding density for all experiments. • Regularly check for mycoplasma contamination.
Assay Reagent Variability • Use the same lot of reagents (e.g., serum, media, detection reagents) for a set of experiments. • Qualify new lots of critical reagents before use in assays.
Pipetting Errors • Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions of a potent compound. • Prepare a larger volume of the highest concentration stock to minimize serial dilution errors.
Issue 2: High Background Signal or Low Signal-to-Noise Ratio

Question: Our assay is showing a high background signal, making it difficult to distinguish the compound's effect from the noise. How can we improve our signal-to-noise ratio?

Answer: A high background signal can mask the true activity of a compound. Consider the following troubleshooting strategies:

  • Optimize Reagent Concentrations: Titrate the concentration of detection reagents to find the optimal balance between signal intensity and background.

  • Washing Steps: Increase the number or stringency of wash steps to remove unbound reagents.

  • Incubation Times: Optimize incubation times for antibodies or detection reagents to maximize specific signal while minimizing background.

  • Blocking: Ensure that appropriate blocking buffers are used to prevent non-specific binding.

  • Instrument Settings: Optimize the gain and exposure settings on your plate reader or imaging system.

Frequently Asked Questions (FAQs)

Q1: The compound appears to be cytotoxic to all cell lines tested, even at very low concentrations. How can we determine if this is a specific effect or general toxicity?

A1: To differentiate between specific and non-specific cytotoxicity, consider performing the following experiments:

  • Test in a non-target cell line: Use a cell line that does not express the putative target of your compound.

  • Time-course experiment: Assess cytotoxicity at multiple time points. A rapid, non-specific effect may suggest membrane disruption or another general mechanism.

  • Rescue experiment: If the target and mechanism are known, attempt to rescue the cytotoxic effect by adding a downstream metabolite or blocking an upstream effector.

Q2: We are unable to generate resistant mutants to our compound in vitro. What does this suggest about its mechanism of action?

A2: A high barrier to resistance, as has been observed with compounds like the antimalarial INE963, can suggest a novel mechanism of action or engagement with a target that is essential for viability and cannot be easily mutated.[1] It may also indicate that the compound has multiple targets.

Q3: Our compound shows potent activity in biochemical assays but has significantly lower potency in cell-based assays. What could be the reason for this discrepancy?

A3: This is a common observation and can be attributed to several factors:

  • Cell permeability: The compound may have poor cell membrane permeability.

  • Efflux pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Compound stability: The compound may be unstable in the cellular environment or metabolized by the cells.

  • Target engagement in a cellular context: The target protein may be in a complex or cellular compartment that is not accessible to the compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of the potent antimalarial compound INE963.

Table 1: In Vitro Antiplasmodial Activity of INE963 [1]

Parasite Strain/IsolateEC50 (nM)
P. falciparum 3D73.0 - 6.0
P. falciparum Clinical Isolates0.5 - 15
P. vivax Clinical Isolates0.01 - 7.0

Table 2: Kinase Selectivity Profile of INE963 [1]

KinaseFold Selectivity (vs. P. falciparum)
Multiple Human Kinases>1000

Experimental Protocols

Protocol 1: General In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
  • Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 µg/mL gentamicin.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a dose-response curve.

  • Assay Plate Preparation: Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 1 µL of the diluted compound to the appropriate wells. Include positive (artemisinin) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I. Add 100 µL of this buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark for 1 hour at room temperature. Read the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: General Kinase Inhibition Assay (Kinase-Glo® Platform)
  • Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate kinase buffer.

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

  • Luminescence Reading: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 values from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis compound_prep Compound Stock Preparation & Dilution treatment Cell Treatment with Compound compound_prep->treatment cell_prep Cell Culture & Seeding cell_prep->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Fluorescence) incubation->readout analysis Data Analysis (IC50/EC50 Calculation) readout->analysis

Caption: A generalized experimental workflow for determining the in vitro potency of a novel compound.

troubleshooting_flowchart start Unexpected Assay Results check_variability High Variability in IC50/EC50 values? start->check_variability check_signal High Background or Low Signal-to-Noise? check_variability->check_signal No variability_causes Potential Causes: - Compound Instability - Cell Health Issues - Reagent Variability - Pipetting Errors check_variability->variability_causes Yes check_potency Cell vs. Biochemical Potency Discrepancy? check_signal->check_potency No signal_causes Potential Causes: - Suboptimal Reagent Conc. - Inefficient Washing - Incorrect Incubation Times - Instrument Settings check_signal->signal_causes Yes potency_causes Potential Causes: - Poor Cell Permeability - Efflux Pump Activity - Compound Instability - Target Accessibility check_potency->potency_causes Yes solution Implement Corrective Actions Based on Potential Causes check_potency->solution No variability_causes->solution signal_causes->solution potency_causes->solution

Caption: A troubleshooting decision tree for addressing common issues in cellular and biochemical assays.

References

INE963 In Vitro Resistance Selection: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on attempting in vitro resistance selection protocols for INE963 against Plasmodium falciparum. It is crucial to note that, to date, multiple studies have reported a high barrier to resistance for INE963, and the generation of resistant P. falciparum lines in vitro has been unsuccessful.[1][2][3][4][5] This document outlines standard methodologies for resistance selection in P. falciparum and offers troubleshooting advice for the experimental process itself, bearing in mind the high probability of not selecting for resistance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of INE963 for resistance selection experiments?

A1: For a novel compound like INE963, where resistance has not been observed, a common starting point is a concentration around the 2-3 times the 50% inhibitory concentration (IC50).[1] The reported IC50 of INE963 against the 3D7 strain of P. falciparum is in the low nanomolar range, approximately 3.0–6.0 nM.[1][6] It is advisable to perform a precise IC50 determination for the specific parasite line being used in your laboratory before commencing resistance selection.

Q2: What are the standard protocols for attempting to generate INE963-resistant P. falciparum?

A2: While no protocol has successfully generated INE963 resistance, standard methods for antimalarial resistance selection can be attempted. These include:

  • Continuous Drug Pressure: Parasites are continuously cultured in the presence of a selective concentration of INE963. The concentration can be kept constant or gradually increased as the parasite culture adapts.

  • Pulsed Exposure: The parasite culture is exposed to a high concentration of INE963 (e.g., 5-10 times the IC50) for a short period (e.g., 24-48 hours), after which the drug is washed out, and the culture is allowed to recover.[1] This cycle is repeated.

  • Single-Step High-Pressure Selection: A large number of parasites (e.g., >10^8) are exposed to a high concentration of INE963 (e.g., 3-5 times the IC50) to select for rare, spontaneously resistant mutants.[1]

Q3: How long should a resistance selection experiment for INE963 be maintained?

A3: Resistance selection experiments can be lengthy, often requiring several months of continuous culture.[1] Given the high barrier to resistance of INE963, it is conceivable that an extended period of drug pressure would be necessary. However, if no parasite regrowth is observed after a prolonged period (e.g., >60 days) at a given drug concentration, it may indicate that resistance is not emerging under those conditions.

Q4: What is the mechanism of action for INE963, and how might this relate to the difficulty in generating resistance?

A4: The precise mechanism of action for INE963 has not yet been identified.[1][7] It is believed to be novel due to its efficacy against a wide range of multidrug-resistant P. falciparum strains.[1] The high barrier to resistance suggests that the target of INE963 may be essential for parasite survival and not easily mutable, or that the parasite has limited alternative pathways to compensate for its inhibition.

Q5: Has resistance to INE963 been observed in any context?

A5: No, to date, researchers have been unable to generate any drug-resistant mutants in selection studies using multiple protocols with various P. falciparum blood-stage cultures in vitro.[1][2][8] INE963 maintains its potency against more than 15 drug-resistant P. falciparum cell lines.[1][9]

Experimental Protocols

Below are detailed methodologies for standard in vitro resistance selection protocols that can be adapted for attempts with INE963.

Protocol 1: Continuous Drug Pressure with Stepwise Increase
  • Preparation:

    • Determine the IC50 of INE963 for the chosen P. falciparum strain (e.g., 3D7).

    • Prepare a stock solution of INE963 in a suitable solvent (e.g., DMSO) and dilute it to the desired starting concentration in complete culture medium.

    • Establish a high-parasitemia culture of P. falciparum.

  • Initiation of Selection:

    • Seed a culture flask with a large number of parasites (e.g., 10^8 parasites) at a starting parasitemia of 0.5-1%.

    • Add INE963 to the culture medium at a concentration of 1-2 times the IC50.

  • Maintenance and Monitoring:

    • Maintain the parasite culture under standard conditions (5% CO2, 5% O2, 90% N2).

    • Monitor parasitemia daily by Giemsa-stained thin blood smears.

    • Replace the culture medium with fresh, drug-containing medium every 24-48 hours.

  • Dose Escalation:

    • Once the parasite culture has adapted and is growing steadily at the initial drug concentration, increase the concentration of INE963 by a factor of 1.5-2.

    • Continue this stepwise increase in drug concentration as the parasites adapt.

  • Endpoint:

    • The experiment can be concluded if a significant shift in the IC50 (e.g., >5-fold) is observed compared to the parental line, or if the culture fails to recover after a prolonged period.

Protocol 2: Pulsed Exposure Selection
  • Preparation:

    • As in Protocol 1, determine the IC50 and prepare the necessary solutions.

  • Pulsed Treatment:

    • Synchronize the parasite culture to the ring stage.

    • Expose the culture to a high concentration of INE963 (e.g., 5-10 times the IC50) for 48 hours.

  • Recovery Phase:

    • After 48 hours, wash the red blood cells twice with a drug-free medium to remove INE963.

    • Resuspend the cells in a fresh, drug-free medium and culture under standard conditions.

    • Monitor the culture for parasite recrudescence.

  • Subsequent Cycles:

    • Once the parasitemia has recovered to a suitable level (e.g., >1%), repeat the pulsed exposure cycle.

  • Endpoint:

    • After several cycles, assess the IC50 of the parasite population to determine if there has been a shift in susceptibility.

Data Presentation

Table 1: In Vitro Activity of INE963 Against P. falciparum

ParameterValueReference
EC50 (3D7 strain) 3.0–6.0 nM[1][6]
EC50 (Clinical Isolates) 0.01–7.0 nM[1][9]
Activity against >15 drug-resistant cell lines EC50 = 0.5–15 nM[1][9]
Parasite Clearance Time (in vitro) <24 hours[1][2]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Complete culture crash after initial drug exposure. The starting concentration of INE963 is too high. The initial parasite inoculum was too low.Start with a lower drug concentration (e.g., at the IC50). Ensure a high parasite inoculum (>10^8 parasites) to increase the probability of selecting for rare mutants.
No parasite regrowth after several weeks of continuous pressure. INE963 has a high barrier to resistance, and no resistant mutants are present in the population. The drug concentration is too high for adaptation.This is the expected outcome based on current literature.[1][2][5] Consider lowering the drug concentration to a sub-lethal level to allow for gradual adaptation. Maintain the culture for an extended period (>60 days) before concluding the experiment.
Slow or inconsistent parasite growth during the selection process. Sub-optimal culture conditions. Accumulation of toxic metabolites.Ensure proper gas mixture, temperature, and media composition. Increase the frequency of media changes and consider partial replacement of red blood cells.
Contamination of the culture. Breach in sterile technique.Discard the contaminated culture and restart with a fresh, axenic parasite stock. Review and reinforce aseptic techniques.

Visualizations

experimental_workflow General Workflow for In Vitro Resistance Selection cluster_prep Preparation cluster_selection Selection Methods cluster_monitoring Monitoring & Maintenance cluster_outcome Outcome Assessment prep1 Determine IC50 of INE963 prep2 Establish high-parasitemia culture prep1->prep2 sel1 Continuous Pressure prep2->sel1 sel2 Pulsed Exposure prep2->sel2 sel3 Single-Step Selection prep2->sel3 mon1 Daily Parasitemia Check sel1->mon1 sel2->mon1 sel3->mon1 mon2 Regular Media Change mon1->mon2 out1 IC50 Shift Analysis mon2->out1 out2 No Resistant Parasites (Expected for INE963) mon2->out2

Caption: General workflow for attempting in vitro resistance selection.

signaling_pathway_placeholder Hypothetical INE963 Action and Resistance cluster_resistance Potential (but unobserved) Resistance Mechanisms INE963 INE963 Target Unknown Essential Parasite Target INE963->Target Binds to Inhibition Inhibition Target->Inhibition Pathway Vital Metabolic or Signaling Pathway Block Blockage Pathway->Block Growth Parasite Growth and Proliferation Inhibition->Pathway Block->Growth mut Target Mutation efflux Drug Efflux bypass Pathway Bypass

Caption: Hypothetical mechanism of INE963 and potential resistance pathways.

References

Minimizing off-target effects of Dpc 963 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects of DPC 963 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. By binding to a hydrophobic pocket in the p66 subunit of the RT, this compound induces a conformational change that disrupts the catalytic site and blocks the conversion of the viral RNA genome into DNA.

Q2: What are the potential off-target effects of NNRTIs like this compound?

While specific off-target effects for this compound are not extensively documented in publicly available literature, NNRTIs as a class are known for their high specificity to HIV-1 RT. However, like any small molecule inhibitor, off-target interactions can occur, potentially leading to cellular toxicity. General off-target concerns for small molecule inhibitors include interactions with other cellular kinases or enzymes. For some nucleoside reverse transcriptase inhibitors (NRTIs), a different class of RT inhibitors, mitochondrial toxicity has been observed.[1] It is crucial to empirically determine the optimal concentration of this compound to minimize any potential off-target effects in your specific cell system.

Q3: How can I minimize the risk of developing resistance to this compound in my cell cultures?

NNRTIs are known to have a low genetic barrier to resistance, meaning single point mutations in the HIV-1 RT gene can confer high-level resistance.[2] To minimize the emergence of resistance in your cell culture experiments, it is advisable to:

  • Use a concentration of this compound that is sufficiently above the EC50 for the viral strain being studied.

  • Avoid prolonged culture periods with suboptimal inhibitor concentrations.

  • In the context of long-term experiments, consider using this compound in combination with other antiretroviral agents that have different resistance profiles.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture.

Issue Potential Cause Recommended Solution
High Cell Toxicity/Death This compound concentration is too high, leading to off-target effects.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations and assess cell viability using methods like Trypan Blue exclusion or an MTT assay.
Cell line is particularly sensitive to the drug or the vehicle (e.g., DMSO).Test the effect of the vehicle alone on cell viability. If the cell line is sensitive, consider using a different cell line known to be robust in HIV research, such as PM1, C8166, or CEMx174 cells.
Inconsistent Anti-HIV Activity Inaccurate drug concentration due to improper storage or handling.Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a validated stock solution.
Emergence of drug-resistant viral strains.Sequence the reverse transcriptase gene of the virus from the culture to check for known NNRTI resistance mutations.
Variability Between Experiments Inconsistent cell seeding density or cell health.Standardize your cell culture protocol. Ensure cells are in the logarithmic growth phase and have high viability before starting an experiment. Use a consistent seeding density for all experiments.
Contamination of cell cultures.Regularly test your cell cultures for mycoplasma and other contaminants.

Quantitative Data

The following table summarizes the reported in vitro anti-HIV activity of this compound and a related NNRTI, DPC 083.

Compound Parameter Value Virus/System
This compoundIC5018 nMHIV
DPC 083--Active against nevirapine and efavirenz-resistant HIV

Note: IC50 values can vary depending on the cell line, viral strain, and experimental conditions. It is recommended to determine the EC50 or IC50 in your specific experimental setup.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

  • Cell Seeding: Seed your target cells (e.g., MT-2, C8166) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Also, include a vehicle control (e.g., DMSO) at the highest concentration used for the drug dilutions.

  • Treatment: Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

Protocol 2: In Vitro Anti-HIV Assay

  • Cell Preparation: Plate target cells (e.g., TZM-bl cells or activated peripheral blood mononuclear cells) in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Viral Infection: Add a pre-titered amount of HIV-1 to the wells. Include a "no virus" control and a "virus only" control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification of Viral Replication: Measure the extent of viral replication using an appropriate method, such as a p24 ELISA for viral antigen quantification or a luciferase assay for reporter cell lines like TZM-bl.

  • Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the "virus only" control and determine the EC50 (50% effective concentration).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Analysis cell_prep Cell Preparation (e.g., Seeding in 96-well plate) treatment Addition of this compound cell_prep->treatment drug_prep This compound Serial Dilution drug_prep->treatment infection HIV-1 Infection treatment->infection incubation 48-72 hours at 37°C infection->incubation readout Quantify Viral Replication (e.g., p24 ELISA, Luciferase Assay) incubation->readout analysis Calculate EC50 readout->analysis

Caption: Workflow for an in vitro anti-HIV assay.

troubleshooting_logic start High Cell Toxicity Observed? check_conc Is this compound concentration optimized? start->check_conc Yes issue_resolved Issue Resolved start->issue_resolved No optimize_conc Perform Dose-Response Curve (MTT Assay) check_conc->optimize_conc No check_vehicle Is vehicle (DMSO) toxic? check_conc->check_vehicle Yes optimize_conc->issue_resolved test_vehicle Test Vehicle Toxicity check_vehicle->test_vehicle Yes check_vehicle->issue_resolved No change_cell_line Consider a more robust cell line test_vehicle->change_cell_line change_cell_line->issue_resolved

Caption: Troubleshooting logic for high cell toxicity.

hiv_lifecycle cluster_entry 1. Entry cluster_replication 2. Replication cluster_assembly 3. Assembly & Release HIV HIV Virion Binding Binding & Fusion HIV->Binding HostCell Host Cell (e.g., CD4+ T-cell) RT Reverse Transcription (RNA -> DNA) Binding->RT Integration Integration into Host Genome RT->Integration Transcription Transcription & Translation Integration->Transcription Assembly Assembly of New Virions Transcription->Assembly Budding Budding & Maturation Assembly->Budding NewVirion New HIV Virion Budding->NewVirion DPC963 This compound DPC963->RT Inhibits

Caption: Simplified HIV life cycle and the target of this compound.

References

Technical Support Center: Oral Formulation of DPC 963 (ABT-963)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the formulation challenges of DPC 963 (ABT-963) for oral administration.

Disclaimer: The compound "this compound" appears to be a typographical error in common chemical databases. Based on the context of oral formulation challenges for a poorly water-soluble compound, this guide focuses on ABT-963 , a selective cyclooxygenase-2 (COX-2) inhibitor with known oral bioavailability challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is ABT-963 and what are its main therapeutic indications?

A1: ABT-963 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1] Its therapeutic potential lies in the treatment of pain and inflammation, particularly in conditions like osteoarthritis.[1]

Q2: What is the primary challenge in developing an oral formulation for ABT-963?

A2: The principal challenge for the oral administration of ABT-963 is its poor aqueous solubility. This characteristic leads to a low dissolution rate in the gastrointestinal tract, which in turn results in poor and variable oral bioavailability.

Q3: What formulation strategies have been shown to be effective for enhancing the oral bioavailability of ABT-963?

A3: A key effective strategy is the formulation of ABT-963 as a solid dispersion using a suitable carrier.[2] Specifically, solid dispersions with Pluronic F-68 have been demonstrated to significantly improve the dissolution rate and oral bioavailability of ABT-963.[2]

Q4: How does a solid dispersion with Pluronic F-68 improve the bioavailability of ABT-963?

A4: The solid dispersion enhances the bioavailability of ABT-963 through several mechanisms. It increases the effective surface area of the drug for dissolution and improves its wettability. In the case of ABT-963 and Pluronic F-68, a eutectic mixture is formed at a specific ratio, which can further enhance dissolution.[2]

Q5: What is the mechanism of action of ABT-963?

A5: ABT-963 is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation. By selectively inhibiting COX-2, ABT-963 reduces the production of these pro-inflammatory prostaglandins.

II. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental formulation of ABT-963.

Problem Possible Cause(s) Suggested Solution(s)
Low in vitro dissolution rate of ABT-963 from the solid dispersion. 1. Incomplete formation of the solid dispersion. 2. Incorrect drug-to-carrier ratio. 3. Inappropriate solvent or temperature used in preparation. 4. Recrystallization of the drug upon storage.1. Ensure complete dissolution of both ABT-963 and Pluronic F-68 in the solvent before evaporation, or complete melting of both components in the fusion method. 2. Optimize the drug-to-carrier ratio. A ratio of approximately 7.5% ABT-963 to Pluronic F-68 has been shown to form a eutectic mixture with enhanced dissolution.[2] 3. For the solvent evaporation method, use a common solvent like ethanol and ensure its complete removal. For the fusion method, ensure the temperature is sufficient to melt both components without causing degradation. 4. Characterize the solid dispersion using DSC and PXRD to confirm the amorphous state of the drug. Store the formulation in a desiccated and light-protected environment.
High variability in bioavailability data from in vivo studies. 1. Inconsistent dosing procedure. 2. Fed vs. fasted state of the animal models. 3. Physical instability of the formulation leading to variable dissolution.1. Standardize the gavage technique and vehicle volume for oral administration. 2. Conduct studies in fasted animals to minimize variability from food effects, as the bioavailability of poorly soluble drugs can be highly sensitive to the presence of food.[2] 3. Ensure the physical stability of the solid dispersion formulation prior to each in vivo study.
Difficulty in achieving a homogenous solid dispersion. 1. Immiscibility of the drug and carrier at the desired ratio. 2. Insufficient mixing during preparation.1. While ABT-963 and Pluronic F-68 are known to be compatible, ensure the selected drug loading is within the miscibility limits. 2. For the fusion method, ensure continuous and thorough stirring of the molten mixture until it cools. For the solvent evaporation method, use a high-energy mixing technique before solvent removal.
Degradation of ABT-963 during formulation. 1. Exposure to high temperatures during the fusion method. 2. Incompatibility with excipients or solvents.1. Determine the melting point and decomposition temperature of ABT-963 using thermal analysis (e.g., TGA/DSC) to set an appropriate temperature for the fusion method. 2. Conduct drug-excipient compatibility studies using techniques like DSC or HPLC analysis of stressed samples.

III. Data Presentation

Physicochemical Properties of ABT-963
PropertyValue
Molecular Formula C₂₂H₂₂F₂N₂O₅S
Molecular Weight 464.48 g/mol
Appearance Information not publicly available
Aqueous Solubility Poorly water-soluble
LogP Information not publicly available
pKa Information not publicly available
Melting Point Information not publicly available
Comparative Dissolution and Bioavailability Data (Conceptual)

The following table is a conceptual representation based on the findings of Chen et al., as the exact quantitative data from the study is not publicly available. The study reported a "substantial" and "significant" increase in dissolution rate and oral bioavailability, respectively.[2]

Parameter Conventional IR Capsule Solid Dispersion with Pluronic F-68
In Vitro Dissolution Slow and incompleteRapid and significantly higher
Mean Cmax (in dogs) LowSignificantly increased
Mean AUC (in dogs) LowSignificantly increased
Oral Bioavailability PoorSignificantly enhanced

IV. Experimental Protocols

Preparation of ABT-963 - Pluronic F-68 Solid Dispersion

1. Solvent Evaporation Method [2]

  • Objective: To prepare a solid dispersion of ABT-963 in Pluronic F-68 by dissolving both components in a common solvent followed by evaporation of the solvent.

  • Materials:

    • ABT-963

    • Pluronic F-68

    • Ethanol (or another suitable volatile solvent)

  • Procedure:

    • Accurately weigh the desired amounts of ABT-963 and Pluronic F-68 (e.g., to achieve a 7.5% w/w drug loading).

    • Dissolve both ABT-963 and Pluronic F-68 in a minimal amount of ethanol with stirring until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • The dried solid dispersion can then be pulverized and sieved to obtain a uniform particle size.

2. Fusion (Melt) Method [2]

  • Objective: To prepare a solid dispersion by melting the carrier and dissolving the drug in the molten carrier.

  • Materials:

    • ABT-963

    • Pluronic F-68

  • Procedure:

    • Accurately weigh the desired amounts of ABT-963 and Pluronic F-68.

    • Gently heat the Pluronic F-68 in a suitable container until it melts completely.

    • Add the ABT-963 powder to the molten Pluronic F-68 with continuous stirring to ensure a homogenous mixture.

    • Continue stirring until the drug is completely dissolved in the molten carrier.

    • Cool the molten mixture rapidly on an ice bath to solidify the dispersion.

    • The resulting solid mass can be pulverized and sieved.

Characterization of Solid Dispersions
  • Differential Scanning Calorimetry (DSC): To determine the thermal properties and to confirm the physical state of ABT-963 within the dispersion (crystalline or amorphous).

  • Powder X-Ray Diffractometry (PXRD): To assess the crystallinity of ABT-963 in the solid dispersion. The absence of characteristic drug peaks indicates the formation of an amorphous solid dispersion.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion particles.

  • In Vitro Dissolution Studies: To compare the dissolution rate of ABT-963 from the solid dispersion with that of the pure drug or a conventional formulation. A standard dissolution apparatus (e.g., USP Apparatus II) with a suitable dissolution medium (e.g., simulated gastric or intestinal fluid) should be used.

V. Visualization

Signaling Pathway of COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation ABT963 ABT-963 ABT963->COX2

Caption: Mechanism of action of ABT-963 as a COX-2 inhibitor.

Experimental Workflow for Solid Dispersion Formulation

SD_Workflow start Start method_selection Select Preparation Method start->method_selection dissolve Dissolve ABT-963 & Pluronic F-68 in Ethanol method_selection->dissolve Solvent Evaporation melt Melt Pluronic F-68 method_selection->melt Fusion evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry_solvent Vacuum Drying evaporate->dry_solvent pulverize Pulverize & Sieve dry_solvent->pulverize mix_melt Add & Dissolve ABT-963 in Molten Carrier melt->mix_melt cool Rapid Cooling mix_melt->cool cool->pulverize characterize Characterization (DSC, PXRD, SEM, Dissolution) pulverize->characterize end End characterize->end

Caption: Workflow for preparing ABT-963 solid dispersions.

References

Addressing batch-to-batch variability of INE963

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential batch-to-batch variability of the antimalarial compound INE963. The information provided is based on general principles for ensuring the quality and consistency of chemical compounds used in research and development.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for a compound like INE963?

A1: Batch-to-batch variability refers to the slight differences that can exist between different production lots of the same chemical compound. For a potent antimalarial agent like INE963, even minor variations in purity, impurity profile, or physical properties could potentially impact its biological activity, leading to inconsistent and unreliable experimental results.[1][2][3] Ensuring consistency across batches is crucial for the reproducibility of preclinical studies and the overall success of drug development programs.[4][5]

Q2: What are the common causes of batch-to-batch variability in a synthesized chemical compound?

A2: Several factors can contribute to variability between batches of a synthesized compound like INE963. These can include:

  • Raw Materials: Variations in the quality and purity of starting materials and reagents.[6][7]

  • Manufacturing Process: Subtle changes in reaction conditions, such as temperature, pressure, or reaction time.[8][9]

  • Purification Methods: Differences in the efficiency of purification techniques like chromatography or crystallization.[6]

  • Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.[2]

  • Stability: Degradation of the compound over time due to improper storage or handling.[10]

Q3: How can I minimize the impact of potential batch-to-batch variability in my experiments?

A3: To mitigate the impact of variability, it is recommended to:

  • Qualify New Batches: Perform in-house quality control checks on each new batch of INE963 before use in critical experiments.

  • Standardize Protocols: Use consistent and well-documented experimental protocols (Standard Operating Procedures - SOPs).[11][12][13]

  • Use a Reference Standard: If possible, maintain a small amount of a "golden" or reference batch of INE963 to which new batches can be compared.

  • Proper Storage: Store INE963 according to the manufacturer's recommendations to prevent degradation.[14]

Troubleshooting Guide

This guide addresses specific issues that may arise due to batch-to-batch variability of INE963.

Q4: I am observing a decrease in the antiplasmodial activity of a new batch of INE963 compared to a previous batch. What could be the cause?

A4: A decrease in bioactivity could be due to several factors:

  • Lower Purity: The new batch may have a lower percentage of the active compound.

  • Presence of Impurities: The presence of impurities can sometimes interfere with the compound's activity.[5][14][15]

  • Degradation: The compound may have degraded due to improper storage or handling.

  • Different Polymorph: The new batch might be a different crystalline form with lower solubility.[2]

Recommended Actions:

  • Verify Compound Identity and Purity: Use analytical methods like HPLC/UPLC or LC-MS to confirm the identity and purity of the new batch.

  • Assess Solubility: Compare the solubility of the new batch to the previous one in your experimental buffer.

  • Perform a Dose-Response Curve: Generate a full dose-response curve for the new batch to accurately determine its EC50 and compare it to the expected value (reportedly 3.0–6.0 nM against P. falciparum 3D7).

Q5: My analytical results (e.g., HPLC, LC-MS) for a new batch of INE963 show unexpected peaks or shifts in retention time. What should I do?

A5: Unexpected analytical results can indicate:

  • Impurities: The new peaks may represent impurities from the synthesis or degradation products.[6][16]

  • Contamination: The sample or your analytical system may be contaminated.[17]

  • Instrumental Issues: The variation could be due to issues with the analytical instrument itself.[17]

Recommended Actions:

  • Review the Certificate of Analysis (CoA): Compare your analytical data with the CoA provided by the supplier.

  • Run a Blank: Analyze a solvent blank to check for system contamination.

  • System Suitability Test: Perform a system suitability test with a known standard to ensure your analytical system is performing correctly.[17]

  • Impurity Profiling: If impurities are suspected, further characterization using techniques like mass spectrometry (MS) may be necessary to identify them.[16]

Quality Control and Batch Qualification

To ensure the consistency of your experimental results, it is highly recommended to perform in-house qualification of each new batch of INE963.

Experimental Protocols

1. Visual Inspection and Solubility Assessment

  • Methodology:

    • Visually inspect the new batch of INE963 for any differences in color or morphology compared to previous batches.

    • Prepare a stock solution at a standard concentration (e.g., 10 mM in DMSO).

    • Observe the solution for any precipitation or incomplete dissolution.

    • Compare the solubility with that of a previously qualified batch.

2. Purity and Identity Verification by HPLC/UPLC

  • Methodology:

    • Develop a standardized HPLC/UPLC method for INE963. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Inject a known concentration of the new batch of INE963.

    • Confirm that the retention time of the main peak matches that of a reference standard or a previously qualified batch.

    • Calculate the purity of the batch by integrating the area of all peaks. The main peak area should be ≥98% of the total peak area.

3. Confirmation of Biological Activity

  • Methodology:

    • Perform an in vitro antiplasmodial activity assay using a standardized protocol and a well-characterized Plasmodium falciparum strain (e.g., 3D7).

    • Generate a full dose-response curve for the new batch of INE963.

    • Calculate the EC50 value and compare it to the expected range (3.0–6.0 nM for 3D7). The EC50 should be within an acceptable range (e.g., ± 2-fold) of the reference value.

Data Presentation

The following table summarizes the key quality control parameters and recommended acceptance criteria for qualifying a new batch of INE963.

ParameterMethodRecommended Acceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Solubility Visual InspectionClear solution at 10 mM in DMSO
Identity HPLC/UPLCRetention time matches reference standard
Purity HPLC/UPLC≥98%
Biological Activity (EC50) In vitro antiplasmodial assayWithin ± 2-fold of reference value

Mandatory Visualizations

G cluster_start cluster_qc Initial Quality Control cluster_bioassay Biological Validation cluster_decision start New Batch of INE963 Received visual Visual Inspection & Solubility Check start->visual analytical Purity & Identity (HPLC/LC-MS) visual->analytical Proceed if passes fail Contact Supplier & Investigate visual->fail Fails bioassay In Vitro Bioactivity Assay (EC50 Determination) analytical->bioassay Proceed if purity ≥98% analytical->fail Purity <98% or unexpected peaks pass Batch Accepted for Use bioassay->pass EC50 within acceptable range bioassay->fail EC50 out of range

Caption: Workflow for qualifying a new batch of INE963.

G cluster_variability INE963 INE963 Target Putative Target Protein INE963->Target Binding Pathway Downstream Signaling Pathway Target->Pathway Inhibition Parasite_Growth Parasite Growth Inhibition Pathway->Parasite_Growth Leads to Variability Potential Points of Variability Variability->INE963 Purity Purity & Impurities Purity->INE963 Solubility Solubility & Polymorphism Solubility->INE963 Degradation Compound Degradation Degradation->INE963

Caption: Hypothetical signaling pathway and sources of variability for INE963.

References

Technical Support Center: Preclinical Studies with INE963 (Dpc 963)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining treatment regimens for the antimalarial candidate INE963 (also referred to as Dpc 963) in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of INE963?

A1: The precise molecular target of INE963 in Plasmodium falciparum has not yet been definitively identified. However, studies indicate that its mechanism of action is novel, as it demonstrates activity against multidrug-resistant parasite lines and shows a high barrier to resistance development in vitro.[1] It is known to be a potent and fast-acting blood-stage antimalarial agent.[2][3]

Q2: What is the recommended starting dose for in vivo efficacy studies in mice?

A2: A single oral dose of 30 mg/kg has been shown to be fully curative in a P. falciparum-humanized severe combined immunodeficient (SCID) mouse model, with no recrudescence observed after 60 days.[1][3][4][5][6][7] Dose-ranging studies have shown significant parasite reduction at doses as low as 15 mg/kg.[1][4][8]

Q3: How should INE963 be formulated for oral administration in preclinical studies?

A3: For preclinical oral administration, INE963 can be formulated as a suspension. A common vehicle for such studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Alternative formulations using corn oil or SBE-β-CD in saline have also been suggested.[2] It is recommended to prepare the formulation fresh on the day of use.[2]

Q4: What are the storage and stability recommendations for INE963?

A4: As a solid powder, INE963 is stable at -20°C for up to three years.[9] Stock solutions in solvent can be stored at -80°C for up to one year.[9] It is advisable to protect the compound from light.[2] Some related compounds have shown degradation in DMSO stock solutions and instability in simulated intestinal fluids over time, so careful handling and fresh preparation of working solutions are recommended.[1]

Q5: What are the key pharmacokinetic properties of INE963 in preclinical species?

A5: INE963 generally exhibits moderate to slow absorption, good bioavailability (39-74%), low blood clearance, and a high volume of distribution across species like mice, rats, and dogs. This results in a long half-life of 15-24 hours in these animals.[10] In rats, a half-life of 20.4 hours was observed after a 10 mg/kg oral dose.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent results in in vivo efficacy studies - Formulation issues: Poor suspension, precipitation of the compound. - Dosing variability: Inaccurate gavage technique. - Mouse model variability: Differences in human red blood cell engraftment in SCID mice.[11][12][13]- Ensure the formulation is homogenous before each administration. Sonication may aid dissolution.[2] - Use experienced personnel for oral gavage. - Monitor human RBC levels in mice and randomize animals into treatment groups based on these levels.
Reduced in vitro potency over time - Compound degradation: The 5-aryl-2-amino-imidazothiadiazole scaffold can be susceptible to degradation in solution, particularly in DMSO.[1]- Prepare fresh working solutions from a recently prepared stock solution for each experiment. - Minimize the time the compound is in solution before being added to the assay. - Store stock solutions at -80°C and for no longer than the recommended period.[9]
High variability in in vitro antiplasmodial assays - Parasite health: Unhealthy or asynchronous parasite cultures. - Assay conditions: Fluctuations in incubator temperature or gas mixture. - Compound precipitation: Poor solubility of INE963 in culture medium.- Use tightly synchronized parasite cultures at a healthy parasitemia (e.g., 0.5-4%).[14] - Ensure consistent incubator conditions. - Check for compound precipitation in the wells. If observed, consider using a lower final DMSO concentration or pre-warming the media before adding the compound.[9]
No observed efficacy in vivo despite potent in vitro activity - Poor bioavailability: Issues with the formulation leading to poor absorption. - Rapid metabolism: The compound may be rapidly metabolized in the specific animal model.- Re-evaluate the formulation vehicle. Consider conducting a pilot pharmacokinetic study with the chosen formulation. - Analyze plasma samples for the presence of the parent compound and major metabolites.[1]

Quantitative Data Summary

Table 1: In Vitro Efficacy of INE963 against Plasmodium species

Parasite Strain/IsolateEC50 (nM)Reference(s)
P. falciparum 3D73.0 - 6.0[1][2]
P. falciparum (drug-resistant lines)0.5 - 15[1][8]
P. falciparum (clinical isolates - Uganda)0.4[2]
P. falciparum (clinical isolates - Brazil)2.0[2]
P. vivax (clinical isolates - Brazil)3.0[2]

Table 2: In Vivo Efficacy of Single-Dose Oral INE963 in the Pf-humanized SCID Mouse Model

Dose (mg/kg)OutcomeReference(s)
15>99.9% parasite reduction[1][4][8]
30Fully curative (>60 days, no recrudescence)[1][3][4][5][6][7][8]

Table 3: Pharmacokinetic Parameters of INE963 in Preclinical Species

SpeciesBioavailability (%)Half-life (T1/2) (hours)Reference(s)
Mouse39 - 7415 - 24[10]
Rat39 - 7415 - 24 (20.4 at 10 mg/kg)[8][10]
Dog39 - 7415 - 24[10]

Experimental Protocols

In Vivo Efficacy Assessment in the P. falciparum-Humanized SCID Mouse Model

This protocol is adapted from methodologies described in preclinical studies of INE963.[1][4]

  • Animal Model:

    • Use severe combined immunodeficient (SCID) mice.

    • Engraft mice with human red blood cells (huRBCs) to support P. falciparum infection. The specific method of engraftment may vary.[11][12][13]

  • Parasite Infection:

    • Infect the huRBC-engrafted SCID mice with a suitable P. falciparum strain (e.g., 3D7).

    • Monitor parasitemia daily by flow cytometry or microscopic analysis of Giemsa-stained blood smears.

  • Drug Administration:

    • Once parasitemia reaches a predetermined level (e.g., 1-3%), randomize the mice into treatment and vehicle control groups.

    • Prepare the INE963 formulation (e.g., suspension in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) fresh on the day of dosing.

    • Administer INE963 orally via gavage as a single dose or in a multi-dose regimen as required by the study design. The vehicle is administered to the control group.

  • Monitoring Efficacy:

    • Continue to monitor parasitemia daily for the first 7-14 days post-treatment, and then periodically (e.g., weekly) for up to 60 days to check for recrudescence.

    • The primary efficacy endpoint is the reduction in parasitemia compared to the vehicle control group. A curative dose is one that clears the infection with no parasites reappearing during the follow-up period.

In Vitro Antiplasmodial Assay

This is a general protocol for assessing the in vitro activity of antimalarial compounds.[14][15][16]

  • Parasite Culture:

    • Maintain a continuous culture of P. falciparum (e.g., 3D7) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).

    • Synchronize the parasite culture to the ring stage before setting up the assay.

  • Assay Setup:

    • Prepare serial dilutions of INE963 in culture medium in a 96-well plate.

    • Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

    • Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation and Analysis:

    • Incubate the plate for 48-72 hours under the same conditions as the parasite culture.

    • Assess parasite growth inhibition using a suitable method, such as:

      • Microscopy: Giemsa-staining and counting of parasites.

      • Fluorometry/Colorimetry: Using DNA-intercalating dyes (e.g., SYBR Green) or assays that measure parasite-specific enzymes (e.g., lactate dehydrogenase).

      • Radiolabeling: Measuring the incorporation of [3H]-hypoxanthine.[15]

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a suitable model using non-linear regression.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start P. falciparum Culture assay_setup Assay Setup (96-well plate) invitro_start->assay_setup incubation Incubation (48-72h) assay_setup->incubation analysis Growth Inhibition Analysis incubation->analysis ec50 EC50 Determination analysis->ec50 go_decision Proceed to In Vivo ec50->go_decision < 100 nM no_go_decision Optimize Compound ec50->no_go_decision > 100 nM invivo_start Humanized SCID Mouse Model infection P. falciparum Infection invivo_start->infection treatment INE963 Administration (Oral) infection->treatment monitoring Parasitemia Monitoring treatment->monitoring outcome Efficacy Assessment monitoring->outcome invitro_ec50 Potent EC50 go_decision->invivo_start

Caption: Preclinical evaluation workflow for INE963.

signaling_pathway cluster_parasite Plasmodium falciparum ine963 INE963 unknown_target Novel Molecular Target(s) (Under Investigation) ine963->unknown_target Binds to blood_stage Asexual Blood Stage Replication unknown_target->blood_stage Disrupts inhibition Inhibition of Growth & Proliferation parasite_death Parasite Clearance inhibition->parasite_death

Caption: Proposed mechanism of action for INE963.

References

Validation & Comparative

Comparative Efficacy Analysis: DPC 963 (Efavirenz) vs. Artemisinin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of DPC 963 (Efavirenz) and Artemisinin, focusing on their non-canonical applications, particularly in oncology. While Efavirenz is an established antiretroviral agent and Artemisinin is a cornerstone of antimalarial therapy, emerging research has highlighted their potential in other therapeutic areas. This comparison is intended for researchers, scientists, and drug development professionals interested in the repositioning of these compounds.

Quantitative Efficacy Data

The following tables summarize the in-vitro efficacy of Efavirenz and Artemisinin derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound Cell Line Cancer Type IC50 (µM) Reference
Efavirenz (this compound)A549Lung Carcinoma23.5
Efavirenz (this compound)HeLaCervical Carcinoma18.7
Efavirenz (this compound)MCF-7Breast Adenocarcinoma28.4
ArtemisininA549Lung Carcinoma28.5
ArtemisininHeLaCervical Carcinoma39.8
ArtemisininMCF-7Breast Adenocarcinoma12.5
DihydroartemisininA549Lung Carcinoma1.2
DihydroartemisininHeLaCervical Carcinoma0.8
DihydroartemisininMCF-7Breast Adenocarcinoma2.1

Experimental Protocols

The data presented above was generated using standard cell viability assays. The general methodology is outlined below.

Cell Culture and Drug Treatment

Cancer cell lines (A549, HeLa, MCF-7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For the experiments, cells were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with varying concentrations of Efavirenz, Artemisinin, or Dihydroartemisinin for 48 hours.

MTT Assay for Cell Viability

Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following drug treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.

G cluster_workflow Experimental Workflow: In-Vitro IC50 Determination A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying drug concentrations B->C D Incubate for 48 hours C->D E Add MTT solution and incubate for 4 hours D->E F Dissolve formazan crystals in DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values from dose-response curves G->H

Workflow for determining IC50 values of test compounds.

Signaling Pathways and Mechanisms of Action

Efavirenz and Artemisinin exert their anticancer effects through distinct signaling pathways.

Efavirenz (this compound)

Efavirenz has been shown to induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS) and inducing endoplasmic reticulum (ER) stress. This leads to the activation of the unfolded protein response (UPR) and ultimately, caspase-dependent apoptosis.

G cluster_efavirenz Efavirenz-Induced Apoptosis Pathway Efavirenz Efavirenz (this compound) ROS Increased Reactive Oxygen Species (ROS) Efavirenz->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Caspases Caspase Activation UPR->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathway of Efavirenz-induced apoptosis.
Artemisinin

The anticancer activity of Artemisinin and its derivatives is also linked to the induction of ROS-mediated apoptosis. The endoperoxide bridge in the artemisinin molecule is crucial for its activity. In the presence of high intracellular iron levels, which are often found in cancer cells, this bridge is cleaved, leading to the formation of ROS. This oxidative stress damages cellular components and triggers apoptosis.

G cluster_artemisinin Artemisinin-Induced Apoptosis Pathway Artemisinin Artemisinin Cleavage Cleavage of Endoperoxide Bridge Artemisinin->Cleavage Iron High Intracellular Iron (Fe2+) Iron->Cleavage ROS Generation of Reactive Oxygen Species (ROS) Cleavage->ROS Damage Cellular Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Signaling pathway of Artemisinin-induced apoptosis.

Conclusion

Both Efavirenz (this compound) and Artemisinin exhibit promising in-vitro anticancer activity, primarily through the induction of ROS-mediated apoptosis. The available data suggests that the semi-synthetic derivative of Artemisinin, Dihydroartemisinin, is significantly more potent than both Efavirenz and the parent Artemisinin compound across the tested cell lines. Further research, including in-vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential in oncology. The distinct mechanisms of action of these compounds may also offer opportunities for combination therapies.

Navigating the Frontier of Antimalarial Drug Discovery: A Comparative Analysis of INE963 and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global endeavor to combat malaria, the emergence of drug-resistant parasite strains necessitates a continuous pipeline of novel therapeutic agents. This guide provides a detailed comparison of INE963, a promising new antimalarial candidate, with other novel compounds in clinical or late preclinical development: Cipargamin (KAE609), Ganaplacide (KAF156), M5717, and ZY-19489. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of next-generation antimalarials.

Executive Summary

INE963, developed by Novartis in collaboration with Medicines for Malaria Venture (MMV), is a potent and fast-acting blood-stage antimalarial with the potential for a single-dose cure.[1][2] It possesses a novel mechanism of action, a high barrier to resistance, and demonstrates efficacy against a wide range of Plasmodium falciparum strains, including those resistant to current therapies.[3][4][5] This guide presents a comparative look at INE963's performance against other key novel compounds, highlighting differences in their mechanisms of action, in vitro and in vivo efficacy, and developmental status.

Comparative Data on Novel Antimalarial Compounds

The following tables summarize the key characteristics and performance data of INE963 and its comparators.

Table 1: General Characteristics and Developmental Status

CompoundDeveloper/SponsorChemical ClassDevelopment StageProposed Indication
INE963 Novartis/MMV5-aryl-2-amino-imidazothiadiazolePhase 1 Clinical Trials[3][4][5]Uncomplicated Malaria
Cipargamin (KAE609) Novartis/MMVSpiroindolonePhase 2 Clinical Trials[6]Uncomplicated and Severe Malaria
Ganaplacide (KAF156) Novartis/MMVImidazolopiperazinePhase 3 Clinical Trials[1]Uncomplicated Malaria
M5717 (DDD107498) Merck KGaA/Shin Poong/MMVQuinoline-4-carboxamidePhase 2a Clinical TrialsUncomplicated Malaria, Chemoprevention
ZY-19489 Zydus Lifesciences/MMVTriaminopyrimidinePhase 1 Clinical TrialsUncomplicated Malaria

Table 2: In Vitro Efficacy Against Plasmodium falciparum

CompoundP. falciparum StrainEC₅₀/IC₅₀ (nM)Key Features
INE963 3D73.0 - 6.0[3][7]Potent against >15 drug-resistant strains (EC₅₀ = 0.5–15 nM).[7]
Cipargamin (KAE609) 3D7~0.5 - 1.4Active against artemisinin-resistant strains.
Ganaplacide (KAF156) 3D7~5.6Active against both P. falciparum and P. vivax.
M5717 (DDD107498) 3D7~1.0Multi-stage activity (blood, liver, and gametocyte stages).
ZY-19489 3D7~1.0 - 2.0Potent against asexual blood-stage parasites.

Table 3: In Vivo Efficacy in Humanized Mouse Models

CompoundMouse ModelDosing RegimenEfficacy
INE963 P. falciparum-humanized SCID30 mg/kg, single oral doseFully curative.[3][4][5]
Cipargamin (KAE609) P. berghei-infected mice5.3 mg/kg, single dose99% decrease in parasitemia.
Ganaplacide (KAF156) P. falciparum-humanized SCIDNot specifiedPotent in vivo activity.
M5717 (DDD107498) P. berghei-infected mice<1 mg/kg, oral, 4 daysED₉₀ < 1 mg/kg.[8]
ZY-19489 P. falciparum VIS model1100 mg, single dose (predicted)Clears baseline parasitemia by a factor of 10⁹.[9]

Mechanisms of Action and Associated Pathways

The novel mechanisms of action of these compounds are crucial for overcoming existing drug resistance.

INE963: The precise molecular target of INE963 is currently under investigation, but it is known to have a novel mechanism of action distinct from existing antimalarials.[3] It exhibits rapid, "artemisinin-like" killing of parasites.[3][4][5]

Cipargamin (KAE609): Cipargamin targets the Plasmodium falciparum P-type ATPase 4 (PfATP4), a sodium-proton pump on the parasite's plasma membrane.[6] Inhibition of PfATP4 disrupts sodium ion homeostasis, leading to an influx of Na+, parasite swelling, and eventual death.

Ganaplacide (KAF156): The exact target of ganaplacide is not fully elucidated. However, it is known to inhibit protein trafficking and block the establishment of new permeation pathways in the parasite, leading to the expansion of the endoplasmic reticulum.

M5717 (DDD107498): M5717 inhibits the parasite's eukaryotic translation elongation factor 2 (eEF2), an essential enzyme for protein synthesis.[10] This leads to a halt in protein production and parasite death.

ZY-19489: ZY-19489 belongs to the triaminopyrimidine class. While the precise target is still under investigation, this class of compounds is known to interfere with parasite metabolism.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and experimental workflows.

Cipargamin_MoA Cipargamin Cipargamin PfATP4 PfATP4 (Na+/H+ pump) Cipargamin->PfATP4 Inhibits Na_influx Increased intracellular Na+ concentration PfATP4->Na_influx Leads to H_homeostasis Disrupted H+ homeostasis PfATP4->H_homeostasis Swelling Osmotic swelling Na_influx->Swelling Death Parasite Death Swelling->Death

Mechanism of Action of Cipargamin

M5717_MoA M5717 M5717 eEF2 eEF2 (Elongation Factor 2) M5717->eEF2 Inhibits Ribosome Ribosome eEF2->Ribosome Required for translocation Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis Performs Death Parasite Death Protein_synthesis->Death Inhibition leads to

Mechanism of Action of M5717

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Parasite_culture Synchronized P. falciparum culture Incubation Incubate parasite culture with drugs (72h) Parasite_culture->Incubation Drug_plates 96-well plates with serially diluted compounds Drug_plates->Incubation Lysis Lyse cells and add SYBR Green I dye Incubation->Lysis Fluorescence Measure fluorescence (Ex: 485nm, Em: 535nm) Lysis->Fluorescence IC50_calc Calculate IC50 values Fluorescence->IC50_calc

In Vitro Efficacy (SYBR Green I) Workflow

in_vivo_workflow cluster_prep Mouse Model Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Analysis SCID_mice Immunodeficient (NOD-scid IL2Rγnull) mice HuRBC Inject human erythrocytes (huRBCs) SCID_mice->HuRBC Infection Infect with P. falciparum HuRBC->Infection Treatment Administer test compounds (e.g., oral gavage) Infection->Treatment Parasitemia Monitor parasitemia (e.g., flow cytometry) Treatment->Parasitemia Efficacy_eval Evaluate efficacy (e.g., parasite clearance) Parasitemia->Efficacy_eval

In Vivo Efficacy (Humanized Mouse) Workflow

Detailed Experimental Protocols

In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I Assay)

This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against the asexual blood stages of P. falciparum.

  • Parasite Culture:

    • P. falciparum (e.g., 3D7 strain) is cultured in vitro in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM sodium bicarbonate.

    • Cultures are maintained at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

    • Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Drug Plate Preparation:

    • Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

    • 100 µL of each drug dilution is added to the wells of a 96-well microtiter plate.

  • Assay Procedure:

    • A parasite suspension with 0.5% parasitemia and 2% hematocrit is prepared.

    • 100 µL of this parasite suspension is added to each well of the drug-prepared plate.

    • The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • SYBR Green I Staining and Fluorescence Measurement:

    • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

    • A lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (at a 1:5000 dilution of the commercial stock) is prepared.

    • 100 µL of the lysis buffer is added to each well.

    • The plates are incubated in the dark at room temperature for 1-2 hours.

    • Fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis:

    • The fluorescence readings are plotted against the log of the drug concentration.

    • IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Antimalarial Efficacy in a Humanized SCID Mouse Model

This model allows for the in vivo evaluation of antimalarial compounds against human P. falciparum.

  • Animal Model:

    • Severe combined immunodeficient (SCID) mice, typically NOD-scid IL2Rγnull, are used. These mice lack a functional immune system, allowing for the engraftment of human cells.

  • Human Erythrocyte Engraftment:

    • Human O+ erythrocytes are obtained from healthy donors.

    • Mice are injected intraperitoneally or intravenously with approximately 1 mL of a 50% hematocrit solution of human erythrocytes daily or every other day for about a week to achieve a stable level of human red blood cells in circulation.

  • Parasite Infection:

    • Once a sufficient level of human erythrocyte engraftment is achieved, mice are infected intravenously with P. falciparum-infected human erythrocytes (e.g., 1 x 10⁷ parasites).

  • Drug Administration:

    • Test compounds are formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in saline).

    • Drugs are administered to the mice, typically via oral gavage, at various doses and schedules (e.g., single dose or multiple doses over several days).

  • Monitoring of Parasitemia:

    • A small volume of blood is collected from the tail vein at regular intervals.

    • Parasitemia is determined by flow cytometry using a nucleic acid stain (e.g., SYBR Green I or Hoechst 33342) to differentiate infected from uninfected erythrocytes.

  • Efficacy Evaluation:

    • The primary endpoint is the reduction in parasitemia over time compared to a vehicle-treated control group.

    • Key parameters calculated include the parasite reduction ratio (PRR) and the time to parasite clearance. For curative studies, mice are monitored for recrudescence for up to 60 days.

Conclusion

INE963 represents a significant advancement in the quest for new antimalarial therapies. Its high potency, rapid action, and novel mechanism of action position it as a strong candidate for a single-dose cure for uncomplicated malaria. The comparative data presented in this guide highlights the diverse and promising landscape of novel antimalarials in development. Continued research and clinical evaluation of these compounds are critical to overcoming the challenge of drug resistance and moving towards the goal of malaria eradication. Each of these novel compounds, with their unique profiles, offers a potential new tool in the global health arsenal against this devastating disease.

References

Validating DPC 963's Novel Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel antimalarial candidate DPC 963 (also known as INE963) against other next-generation antimalarials in development. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals to objectively evaluate the unique therapeutic profile of this compound.

Executive Summary

This compound (INE963) is a potent, fast-acting antimalarial compound with a novel, yet to be fully elucidated, mechanism of action.[1][2] Preclinical data demonstrate its high efficacy against a wide range of drug-resistant Plasmodium falciparum strains, a rapid parasite clearance time, and a high barrier to resistance development.[1][2][3][4] This profile distinguishes it from other novel antimalarials that target known pathways, such as PfATP4 or PI4K. This guide will compare this compound to Cipargamin (KAE609), a PfATP4 inhibitor, and UCT-943, a PI4K inhibitor, to highlight its unique potential in the fight against malaria.

Comparative Efficacy and Speed of Action

The following tables summarize the in vitro potency and speed of action of this compound and its comparators against various P. falciparum strains.

Table 1: In Vitro Potency (EC50, nM) Against Drug-Sensitive and Resistant P. falciparum Strains

CompoundMechanism of ActionPf 3D7/NF54 (Sensitive)K1 (Multidrug-Resistant)Clinical Isolates (Range)
This compound (INE963) Novel (Unknown Target) 3.0 - 6.0 [1][2]Active against >15 resistant lines (0.5 - 15 nM) [1][2]0.01 - 7.0 (P. falciparum & P. vivax) [1][2]
Cipargamin (KAE609)PfATP4 Inhibitor0.5 - 1.4[5]Active (no diminished potency)[5]Not specified
UCT-943PI4K Inhibitor5.4[6]4.7[6]2 - 15 (P. falciparum); 14 (P. vivax)[6]

Table 2: Speed of Parasite Clearance

CompoundIn Vitro Parasite Clearance Time (PCT)In Vivo Median Parasite Clearance Time
This compound (INE963) < 24 hours [1][2][4]Not yet determined in humans
Cipargamin (KAE609)Not specified~8 - 12 hours[5][7]
ZY-19489Not specified~6.6 - 7.1 hours (half-life)[8]
UCT-943Slow-acting (in vivo model)[6]Not yet determined in humans

Resistance Profile

A critical attribute for any new antimalarial is its potential for resistance development.

Table 3: In Vitro Resistance Selection Studies

CompoundResistance Selection Outcome
This compound (INE963) No resistant mutants generated in vitro to date. [1][2]
Cipargamin (KAE609)Resistant mutants generated with mutations in the Pfatp4 gene.[5][7]
UCT-943Resistant mutants generated with mutations in the pfpi4k gene.[6][9]

Mechanism of Action: A Comparative Overview

The novel mechanism of action of this compound is a key differentiator. While its precise molecular target is under investigation, its activity against strains resistant to other drug classes confirms its unique mode of action.[1][2]

Antimalarial Mechanisms of Action cluster_dpc963 This compound (INE963) cluster_cipargamin Cipargamin (KAE609) cluster_uct943 UCT-943 DPC963 This compound UnknownTarget Novel Parasite Target (Unidentified) DPC963->UnknownTarget Inhibits ParasiteDeath_DPC Parasite Death UnknownTarget->ParasiteDeath_DPC Cipargamin Cipargamin PfATP4 PfATP4 (Na+ Pump) Cipargamin->PfATP4 Inhibits NaHomeostasis Disrupted Na+ Homeostasis PfATP4->NaHomeostasis Leads to ParasiteDeath_Cip Parasite Death NaHomeostasis->ParasiteDeath_Cip UCT943 UCT-943 PI4K PI4K UCT943->PI4K Inhibits Signaling Disrupted Signaling & Vesicular Trafficking PI4K->Signaling Leads to ParasiteDeath_UCT Parasite Death Signaling->ParasiteDeath_UCT

Caption: Comparative overview of the known and proposed mechanisms of action for this compound and comparator compounds.

Experimental Protocols

The data presented in this guide were generated using established methodologies in antimalarial drug discovery.

1. In Vitro Parasite Viability Assay:

  • Objective: To determine the 50% effective concentration (EC50) of a compound that inhibits parasite growth.

  • Methodology:

    • Plasmodium falciparum cultures are maintained in human red blood cells.

    • Synchronized ring-stage parasites are exposed to serial dilutions of the test compound for a standard duration (typically 48-72 hours).

    • Parasite growth is quantified using methods such as SYBR Green I-based fluorescence to measure DNA content, pLDH colorimetric assay, or flow cytometry.

    • EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2. In Vitro Parasite Clearance Time (PCT) Assay:

  • Objective: To assess the rate at which a compound kills parasites.

  • Methodology:

    • Synchronized parasite cultures are treated with a fixed concentration of the test compound (e.g., 10x EC50).

    • At various time points (e.g., 6, 12, 24, 48 hours), aliquots of the culture are taken, and the drug is washed out.

    • The viability of the remaining parasites is assessed by plating in a limiting dilution series and monitoring for recrudescence or by using a viability assay.

    • The parasite reduction ratio (PRR) and the time to achieve a 99.9% reduction in parasite viability (PCT99.9) are calculated.

Experimental_Workflow_PCT start Synchronized Parasite Culture drug_treatment Treat with Test Compound (e.g., 10x EC50) start->drug_treatment sampling Sample at Multiple Time Points (t1, t2, t3...) drug_treatment->sampling washout Washout Drug sampling->washout viability_assay Assess Viability (e.g., Limiting Dilution) washout->viability_assay data_analysis Calculate PRR and PCT99.9 viability_assay->data_analysis

Caption: Generalized workflow for determining in vitro parasite clearance time (PCT).

3. In Vitro Resistance Selection:

  • Objective: To assess the propensity of a compound to select for resistant parasites.

  • Methodology:

    • A large inoculum of wild-type parasites (e.g., 10^7 - 10^9) is exposed to a constant concentration of the test compound, typically at or above the 90% inhibitory concentration (IC90).

    • The culture is maintained, and drug pressure is applied continuously or intermittently.

    • The culture is monitored for recrudescence of parasites that can grow in the presence of the drug.

    • If resistant parasites emerge, they are cloned, and their EC50 is determined and compared to the parental strain to calculate the fold-change in resistance.

    • The genetic basis of resistance is investigated through whole-genome sequencing to identify mutations in potential target genes.

Conclusion

This compound (INE963) demonstrates a highly promising preclinical profile, characterized by potent, fast-acting parasiticidal activity against a broad range of P. falciparum strains and a high barrier to the development of resistance in vitro. Its novel mechanism of action distinguishes it from other next-generation antimalarials and suggests it could be a valuable tool in combating drug-resistant malaria. Further clinical investigation is warranted to fully characterize its efficacy and safety profile in humans.

References

Cross-Resistance Profile of INE963: A Comparative Analysis with Known Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. INE963, a potent, fast-acting blood-stage antimalarial from the 5-aryl-2-amino-imidazothiadiazole (ITD) series, has demonstrated significant promise in this regard. A key feature of INE963 is its lack of cross-resistance with existing antimalarial drugs, suggesting a novel mechanism of action and its potential efficacy against multidrug-resistant malaria. This guide provides a comparative analysis of INE963's cross-resistance profile with that of established antimalarials, supported by experimental data and detailed methodologies.

Executive Summary

INE963 exhibits potent activity against a wide range of P. falciparum strains, including those resistant to current frontline therapies. Studies have shown that INE963 maintains low nanomolar efficacy against parasites resistant to chloroquine, artemisinin, and atovaquone. This lack of cross-resistance is a critical advantage, positioning INE963 as a valuable candidate for use in combination therapies to combat and prevent the spread of drug resistance. While its precise molecular target is still under investigation, its distinct resistance profile points towards a novel mechanism of action, separate from those of existing antimalarial classes.

Comparative In Vitro Efficacy

The following table summarizes the 50% effective concentration (EC50) values of INE963 against various drug-sensitive and drug-resistant P. falciparum strains, compared with the EC50 values of conventional antimalarials. The data demonstrates that while resistant strains show significantly reduced susceptibility to their respective drugs, their sensitivity to INE963 remains largely unaffected.

Parasite StrainResistance ProfileINE963 EC50 (nM)Chloroquine EC50 (nM)Artemisinin EC50 (nM)Atovaquone EC50 (nM)
3D7 Drug-Sensitive3.0 - 6.0[1]~20-30~5-10~1-5
Dd2 Chloroquine-Resistant0.5 - 15[1]> 100~5-15~1-5
K1 Chloroquine-Resistant0.5 - 15[1]> 200~5-15~1-5
W2 Chloroquine-Resistant0.5 - 15[1]> 150~5-15~1-5
Cam3.II Artemisinin-Resistant0.5 - 15[1]~20-40> 20~1-5
TM90C2B Atovaquone-Resistant0.5 - 15[1]~20-40~5-15> 5000

Note: EC50 values for comparator drugs are approximate and can vary between studies. The EC50 range for INE963 against resistant strains is based on its reported activity against a panel of over 15 drug-resistant cell lines.

Experimental Protocols

In Vitro Drug Susceptibility Assay (SYBR Green I Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

a. Materials:

  • P. falciparum cultures (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • 96-well black, clear-bottom microplates

  • Test compounds (serially diluted)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

b. Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plate.

  • Add synchronized ring-stage parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.

  • Include positive controls (parasites with no drug) and negative controls (uninfected red blood cells).

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence on a plate reader.

  • Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Parasite Reduction Ratio (PRR) Assay

This assay measures the rate of parasite killing by a drug over time.

a. Materials:

  • Asynchronous P. falciparum culture

  • Complete parasite culture medium

  • 6-well plates and 96-well microplates

  • Test compound at a fixed concentration (e.g., 3x IC50)

b. Procedure:

  • Initiate a parasite culture at a known parasitemia (e.g., 1%).

  • Add the test compound at the desired concentration.

  • At various time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot of the culture.

  • Wash the parasites three times with drug-free medium to remove the compound.

  • Perform a serial dilution of the washed parasites in a 96-well plate containing fresh red blood cells and culture medium.

  • Incubate the dilution plates for 14-21 days, replenishing media every 2-3 days.

  • After the incubation period, determine the highest dilution at which parasite growth is observed (e.g., by microscopy or SYBR Green I assay).

  • Calculate the number of viable parasites at each time point based on the limiting dilution.

  • The PRR is the fold-reduction in viable parasites per 48-hour period.

In Vivo Efficacy in Humanized Mouse Model

This model assesses the efficacy of antimalarial compounds in a system that mimics human infection.

a. Animal Model:

  • Immunodeficient mice (e.g., NOD-scid IL2Rγnull) are engrafted with human red blood cells.

b. Procedure:

  • Infect the humanized mice with P. falciparum.

  • Once parasitemia is established, administer the test compound orally or via another appropriate route.

  • Monitor parasitemia daily by collecting a small blood sample and analyzing it by flow cytometry or microscopy of Giemsa-stained smears.

  • A control group of infected mice receives the vehicle without the drug.

  • The efficacy of the compound is determined by the reduction in parasitemia compared to the control group.

Mechanisms of Action and Resistance

The lack of cross-resistance for INE963 strongly suggests a mechanism of action distinct from those of established antimalarials.

  • Chloroquine: Accumulates in the parasite's food vacuole and inhibits the polymerization of heme into hemozoin, leading to the buildup of toxic heme. Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene.

  • Artemisinin and its derivatives: Are activated by heme iron in the parasite, generating reactive oxygen species that damage parasite proteins and lipids. Resistance is associated with mutations in the Kelch13 (pfk13) gene.

  • Atovaquone: Inhibits the parasite's mitochondrial electron transport chain by binding to cytochrome b. Resistance arises from point mutations in the cytochrome b (cytb) gene.

  • INE963 (Imidazothiadiazole): The exact mechanism is unknown but is believed to be novel. Related compounds like imidazolopiperazines have been shown to disrupt the parasite's secretory pathway.[2] This suggests that INE963 may target a novel pathway essential for parasite survival, explaining its efficacy against strains resistant to other drugs.

Visualizing Experimental Workflow and Potential Mechanism

The following diagrams illustrate the experimental workflow for assessing cross-resistance and a hypothesized mechanism of action for INE963.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start P. falciparum Strains (Sensitive & Resistant) assay SYBR Green I Assay (72h incubation) start->assay prr PRR Assay (Time course) start->prr ic50 Determine IC50 Values assay->ic50 kill_rate Determine Kill Rate prr->kill_rate efficacy Assess Efficacy ic50->efficacy Inform Dosing kill_rate->efficacy Predict In Vivo Response mouse Humanized Mouse Model infect Infect with Resistant Strain mouse->infect treat Treat with INE963 infect->treat monitor Monitor Parasitemia treat->monitor monitor->efficacy

Caption: Workflow for assessing the cross-resistance profile of INE963.

mechanism_of_action cluster_known Known Antimalarial Mechanisms cluster_ine963 Hypothesized INE963 Mechanism chloroquine Chloroquine food_vacuole Food Vacuole (Heme Detox) chloroquine->food_vacuole artemisinin Artemisinin ros Oxidative Stress artemisinin->ros atovaquone Atovaquone mitochondria Mitochondrial Electron Transport atovaquone->mitochondria parasite_death Parasite Death food_vacuole->parasite_death ros->parasite_death mitochondria->parasite_death ine963 INE963 secretory_pathway Secretory Pathway (e.g., protein trafficking) ine963->secretory_pathway secretory_pathway->parasite_death

Caption: Comparison of antimalarial mechanisms of action.

References

Comparative Analysis of INE963 and Chloroquine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the preclinical and established data for the novel antimalarial candidate INE963 and the legacy drug chloroquine.

This guide provides a comprehensive comparative analysis of INE963, a promising new antimalarial compound, and chloroquine, a long-standing therapy. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data on the efficacy, safety, and pharmacokinetic profiles of both compounds.

Executive Summary

INE963 is a potent, fast-acting, blood-stage antimalarial agent with a high barrier to resistance.[1] Preclinical data demonstrates its high efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial treatment for decades but its efficacy is compromised by widespread parasite resistance. This guide presents a side-by-side comparison of the key data points for these two compounds to aid in the evaluation of INE963's potential as a next-generation antimalarial therapy.

Mechanism of Action

INE963: The precise mechanism of action for INE963 has not yet been fully elucidated. However, its activity against a wide range of drug-resistant parasite lines and the high barrier to developing resistance suggest a novel mechanism of action.[2]

Chloroquine: Chloroquine's primary antimalarial action involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite. There, it binds to heme, a toxic byproduct of hemoglobin digestion, preventing its detoxification into hemozoin. The accumulation of the toxic heme-chloroquine complex leads to parasite death.

chloroquine_mechanism Mechanism of Action of Chloroquine cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic pH) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Heme_CQ Heme-Chloroquine Complex (Toxic) Heme->Heme_CQ CQ Chloroquine CQ->Heme Inhibits CQ->Heme_CQ Lysis Parasite Lysis Heme_CQ->Lysis Causes

Mechanism of Action of Chloroquine

In Vitro Efficacy

The following table summarizes the in vitro activity of INE963 and chloroquine against various strains of Plasmodium falciparum.

ParameterINE963ChloroquineReference Strain(s)
EC50 (nM) 3.0 - 6.08.6 - 16.8P. falciparum 3D7 (sensitive)
EC50 (nM) 0.5 - 1590.2 - 275P. falciparum (drug-resistant strains)

Note: Data for INE963 and chloroquine are from separate studies and are presented for comparative purposes. Direct head-to-head studies may yield different results.

In Vivo Efficacy

In vivo studies in mouse models provide crucial information on a drug's efficacy in a living organism.

ParameterINE963ChloroquineAnimal Model
Curative Dose 30 mg/kg (single oral dose)Not typically curative in a single dose against resistant strainsHumanized SCID mouse model (P. falciparum)
ED90 11.7 mg/kg (single oral dose)Varies significantly with strain sensitivityHumanized SCID mouse model (P. falciparum)

Cytotoxicity and Selectivity

The therapeutic potential of an antimalarial drug is also determined by its toxicity to mammalian cells. The selectivity index (SI), the ratio of the cytotoxic concentration to the effective concentration, is a key indicator of a drug's safety margin.

ParameterINE963ChloroquineCell Line
CC50 (µM) 6.7Varies widely (e.g., >100)HepG2 (human liver carcinoma)
Selectivity Index (CC50/EC50) >1000Varies depending on parasite and host cell type-

Pharmacokinetic Properties

A summary of the available pharmacokinetic data for INE963 and chloroquine is presented below.

ParameterINE963ChloroquineSpecies
Half-life (t1/2) 15 - 24 hours20 - 60 daysPreclinical species (mouse, rat, dog) vs. Humans
Bioavailability (%) 39 - 74~89Preclinical species vs. Humans

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is commonly used to determine the 50% effective concentration (EC50) of a compound against P. falciparum.

sybr_green_workflow SYBR Green I Assay Workflow Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of test compounds Start->Prepare_Plates Add_Parasites Add synchronized ring-stage P. falciparum culture Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_Cells Lyse cells and add SYBR Green I dye Incubate->Lyse_Cells Read_Fluorescence Read fluorescence (485 nm excitation / 530 nm emission) Lyse_Cells->Read_Fluorescence Analyze_Data Analyze data to determine EC50 values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

SYBR Green I Assay Workflow

Methodology:

  • Compound Preparation: Test compounds (INE963, chloroquine) are serially diluted in culture medium in a 96-well plate.

  • Parasite Culture: Synchronized ring-stage P. falciparum parasites are added to each well.

  • Incubation: The plates are incubated for 72 hours under controlled atmospheric conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a microplate reader.

  • Data Analysis: The EC50 values are calculated by plotting the fluorescence intensity against the log of the drug concentration.

In Vivo Efficacy in Humanized SCID Mouse Model

This model is used to evaluate the efficacy of antimalarial compounds against the human malaria parasite P. falciparum in an in vivo setting.

in_vivo_workflow Humanized SCID Mouse Model Workflow Start Start Engraft_Mice Engraft SCID mice with human erythrocytes Start->Engraft_Mice Infect_Mice Infect mice with P. falciparum Engraft_Mice->Infect_Mice Treat_Mice Administer test compounds (e.g., single oral dose) Infect_Mice->Treat_Mice Monitor_Parasitemia Monitor parasitemia daily by blood smears Treat_Mice->Monitor_Parasitemia Determine_Efficacy Determine efficacy (e.g., ED90, curative dose) Monitor_Parasitemia->Determine_Efficacy End End Determine_Efficacy->End

References

DPC 963 Demonstrates a High Barrier to Resistance in In Vivo Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI) DPC 963 showcases its robust resistance profile, distinguishing it from earlier generation NNRTIs. In vivo validation studies confirm that this compound maintains significant antiviral activity against HIV-1 strains that have developed resistance to other drugs in its class, establishing it as a promising therapeutic option for treatment-experienced patients.

This guide provides a comprehensive comparison of this compound's in vivo resistance profile with that of first-generation NNRTIs, efavirenz and nevirapine. The data presented is supported by detailed experimental protocols and visualizations to offer researchers, scientists, and drug development professionals a clear understanding of this compound's advantages in overcoming NNRTI resistance.

Comparative Analysis of In Vivo Resistance Profiles

The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy. First-generation NNRTIs, such as efavirenz and nevirapine, are particularly susceptible to the rapid development of high-level resistance, often from a single mutation in the reverse transcriptase enzyme.[1] In contrast, second-generation NNRTIs, a class to which this compound belongs, are designed to have a higher genetic barrier to resistance.[1][2]

While specific in vivo resistance data for this compound is limited in publicly available literature, a study on a similar Bristol-Myers Squibb developmental compound, DPC 083, demonstrated activity in patients who had experienced virological failure on other NNRTI-containing regimens.[3] This suggests that compounds of this class are designed to be effective against viral strains harboring common NNRTI resistance mutations.

The following table summarizes the key resistance characteristics of this compound (as a representative second-generation NNRTI) compared to efavirenz and nevirapine, based on established knowledge of these drug classes.

FeatureThis compound (Second-Generation NNRTI)Efavirenz (First-Generation NNRTI)Nevirapine (First-Generation NNRTI)
Genetic Barrier to Resistance HighLowLow
Key Resistance Mutations Requires multiple mutations for significant resistance. Active against strains with single mutations like K103N or Y181C.A single mutation (e.g., K103N) can cause high-level resistance.[4]A single mutation (e.g., Y181C) can cause high-level resistance.[4]
Cross-Resistance Limited cross-resistance with first-generation NNRTIs.[2]High cross-resistance with nevirapine.High cross-resistance with efavirenz.
Activity in NNRTI-Experienced Patients Generally maintains activity.[3]Significantly reduced or no activity.Significantly reduced or no activity.

Experimental Protocols for In Vivo Validation of Resistance

The in vivo validation of a high barrier to resistance for an antiretroviral drug like this compound involves a rigorous clinical trial methodology designed to assess its efficacy and the potential for viral escape in treatment-experienced patients.

Study Design

A multicenter, randomized, double-blind, active-control study is the gold standard for such validation.

  • Patient Population: HIV-1 infected adults with a history of virological failure on an NNRTI-containing antiretroviral regimen. Participants must have a detectable viral load (e.g., >1000 copies/mL) at screening.

  • Treatment Arms:

    • Investigational Arm: this compound in combination with an optimized background regimen (OBR) of other active antiretroviral agents, selected based on baseline genotypic and phenotypic resistance testing.

    • Control Arm: A comparator NNRTI or a drug from another class (e.g., a protease inhibitor) in combination with an OBR.

  • Duration: Typically 24 to 48 weeks of treatment, with long-term follow-up.

Key Procedures
  • Screening and Baseline Assessment:

    • Informed consent is obtained from all participants.

    • A comprehensive medical history, physical examination, and laboratory tests are conducted.

    • Baseline plasma HIV-1 RNA (viral load) and CD4+ T-cell count are measured.

    • Genotypic and phenotypic resistance testing is performed on a baseline plasma sample to characterize pre-existing resistance mutations and guide the selection of the OBR.

  • Treatment and Monitoring:

    • Participants are randomized to a treatment arm and receive the assigned study medication.

    • Regular clinic visits are scheduled (e.g., at weeks 2, 4, 8, 12, 16, 24, and every 8 weeks thereafter).

    • At each visit, plasma HIV-1 RNA levels and CD4+ T-cell counts are monitored to assess treatment efficacy.

    • Adherence to medication is assessed through self-reporting and/or pill counts.

    • Safety and tolerability are monitored through the recording of adverse events and laboratory safety tests.

  • Defining Virological Failure:

    • Virological failure is defined as a confirmed plasma HIV-1 RNA level above a predefined threshold (e.g., >400 copies/mL) after an initial response, or a failure to achieve a significant viral load reduction from baseline.[5][6][7][8]

  • Resistance Analysis at Virological Failure:

    • For any patient meeting the criteria for virological failure, a plasma sample is collected for resistance testing.

    • Genotypic Analysis: The HIV-1 reverse transcriptase gene is sequenced to identify the emergence of new mutations or changes in the existing mutation patterns.

    • Phenotypic Analysis: The susceptibility of the patient's viral isolate to this compound and other antiretroviral drugs is measured in cell culture to determine the fold-change in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the in vivo validation of a high barrier to resistance for a novel antiretroviral drug.

experimental_workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Phase cluster_analysis Analysis at Virological Failure cluster_outcome Outcome Assessment p1 HIV-1 Infected Adults with NNRTI Failure p2 Informed Consent p1->p2 p3 Baseline Assessment (Viral Load, CD4, Resistance Testing) p2->p3 rand Randomization p3->rand Eligible Patients armA This compound + OBR rand->armA armB Comparator + OBR rand->armB monitoring Regular Monitoring (Viral Load, CD4, Safety) armA->monitoring armB->monitoring vf Virological Failure Criteria Met monitoring->vf Patient Experiences Virological Failure geno Genotypic Resistance Analysis vf->geno pheno Phenotypic Resistance Analysis vf->pheno outcome Determination of Resistance Profile and Barrier geno->outcome pheno->outcome

In vivo resistance validation workflow.

Signaling Pathways and Resistance Mechanisms

The high barrier to resistance of second-generation NNRTIs like this compound is attributed to their molecular flexibility and ability to bind to the NNRTI binding pocket of the HIV-1 reverse transcriptase in multiple conformations. This allows them to maintain inhibitory activity even in the presence of mutations that would confer resistance to first-generation drugs.

The following diagram illustrates the simplified signaling pathway of HIV-1 reverse transcription and the mechanism of action of NNRTIs.

resistance_mechanism cluster_virus HIV-1 Lifecycle cluster_nnrti NNRTI Action and Resistance rna Viral RNA rt Reverse Transcriptase rna->rt Transcription dna Viral DNA rt->dna dpc963 This compound rt_pocket NNRTI Binding Pocket dpc963->rt_pocket Binds with Flexibility efv_nvp Efavirenz / Nevirapine efv_nvp->rt_pocket Binds Rigidly rt_pocket->rt Inhibits Enzyme mutation Single Point Mutation (e.g., K103N) rt_pocket->mutation Alters Pocket Shape mutation->dpc963 Binding Maintained mutation->efv_nvp Prevents Binding

NNRTI mechanism and resistance.

References

A Comparative Safety Analysis of the Antimalarial Candidate INE963 and Existing Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the global health community continues its fight against malaria, a new generation of antimalarial drugs is under development, offering hope for more effective and safer treatment options. This guide provides a detailed comparison of the preclinical safety profile of INE963 (formerly Dpc 963), a novel antimalarial candidate, with the established safety profiles of current standard-of-care antimalarial drugs. This analysis is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the potential of INE963.

Introduction to INE963

INE963 is a potent, fast-acting, blood-stage antimalarial with a high barrier to resistance.[1][2][3][4][5] Developed by Novartis in collaboration with the Medicines for Malaria Venture (MMV), INE963 has shown significant promise in preclinical studies.[6] It is currently undergoing Phase 1 and Phase 2 clinical trials to assess its safety, tolerability, and efficacy in humans.[7][8] While clinical safety data is not yet publicly available, preclinical findings suggest a favorable safety profile.

Preclinical Safety Profile of INE963

Preclinical studies have been a key component in advancing INE963 to clinical trials. These non-clinical safety studies are designed to identify potential toxicities and to determine a safe starting dose for human trials.

Key Preclinical Findings:
  • High Selectivity: INE963 has demonstrated a high degree of selectivity for the malaria parasite over human cells. In vitro studies showed a more than 1000-fold selectivity against a comprehensive panel of human kinases, which are common off-target liabilities for many drugs.[1]

  • Favorable Toxicology Studies: The compound has been progressed through Good Laboratory Practice (GLP) toxicology studies, which are a prerequisite for clinical trials. These studies in animal models have indicated an adequate safety profile for advancement into human studies.[1][2][3][4][5]

  • Mechanism of Action: The mechanism of action for INE963 is believed to be novel, which is a significant advantage in the face of growing resistance to existing antimalarial drugs.[1]

Comparative Safety Overview with Existing Antimalarial Drugs

The following tables summarize the known adverse effects of commonly used antimalarial drugs. This provides a benchmark against which the future clinical safety data of INE963 will be evaluated.

Table 1: Common Adverse Effects of Standard Antimalarial Drugs
Drug Class/Drug NameCommon Adverse Effects
Artemisinin-based Combination Therapies (ACTs) General body weakness, dizziness, vomiting, abdominal pain, insomnia, body pains, anorexia.[9] The adverse effect profiles are largely determined by the partner drug.[10]
Chloroquine Nausea, vomiting, diarrhea, abdominal cramps, headache, loss of appetite, skin rash, itching.[11][12][13][14]
Mefloquine Nausea, vomiting, diarrhea, dizziness, difficulty sleeping, bad dreams, headache, myalgia, fever, chills, skin rash, abdominal pain, fatigue, loss of appetite, tinnitus.[15][16][17]
Doxycycline Nausea, vomiting, abdominal pain, photosensitivity, vaginitis, headaches, skin rash.[18][19][20][21]
Atovaquone-Proguanil Nausea, vomiting, diarrhea, stomach pain, loss of appetite, headache, dizziness, cough, mouth sores.[22][23][24]
Table 2: Serious Adverse Effects and Contraindications of Standard Antimalarial Drugs
Drug Class/Drug NameSerious Adverse Effects & Contraindications
Artemisinin-based Combination Therapies (ACTs) Serious life-threatening events are not common.[9] Uncertainty over safety in the first trimester of pregnancy.[10]
Chloroquine Retinopathy, cardiomyopathy, myopathy, neuromyopathy, vision problems, hearing loss, heart rhythm changes, hemolytic anemia, kidney injury.[11][12][14]
Mefloquine Black Box Warning: Neuropsychiatric side effects including anxiety, paranoia, depression, hallucinations, and suicidal thoughts, which can be long-lasting.[15] Seizures, restlessness, confusion, unusual behavior. Contraindicated in patients with a history of psychiatric disorders or epilepsy.[17]
Doxycycline Esophagitis, esophageal ulcerations, increased skin sensitivity to the sun.[19] Contraindicated in pregnancy, breastfeeding, and children under 12.
Atovaquone-Proguanil Allergic reactions (rash, hives, swelling), liver injury.[22][23] Contraindicated in pregnant women, nursing mothers of infants <5kg, and individuals with severe kidney disease.[25]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of INE963 are proprietary to the developing organizations. However, standard methodologies for key preclinical safety assessments are outlined below.

In Vitro Kinase Selectivity Profiling
  • Objective: To assess the inhibitory activity of INE963 against a broad panel of human kinases to identify potential off-target effects.

  • Methodology: A common method is the KINOMEscan™, which utilizes a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound. Results are typically reported as the percentage of kinase remaining bound in the presence of the test compound.

In Vivo Toxicology Studies (GLP)
  • Objective: To evaluate the safety profile of INE963 in animal models to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).

  • Methodology: These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations. Typically, two species (one rodent, one non-rodent) are administered escalating doses of the drug candidate for a specified duration (e.g., 14 or 28 days). A comprehensive set of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.

Visualizing Drug Development and Safety Assessment

The following diagrams illustrate key concepts in the drug development pipeline and the logical flow of safety and efficacy evaluation.

Drug_Development_Pipeline Drug Development Pipeline for an Antimalarial Agent cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_postmarket Post-Market Discovery Drug Discovery & Lead Optimization Preclinical_Safety Preclinical Safety (In Vitro & In Vivo) Discovery->Preclinical_Safety Promising Candidate Phase1 Phase 1 (Safety in Healthy Volunteers) Preclinical_Safety->Phase1 IND Filing Phase2 Phase 2 (Efficacy & Safety in Patients) Phase1->Phase2 Safe Phase3 Phase 3 (Large-scale Efficacy & Safety) Phase2->Phase3 Effective Approval Regulatory Approval Phase3->Approval NDA Submission Phase4 Phase 4 (Post-market Surveillance) Approval->Phase4 Safety_Assessment_Workflow Preclinical to Clinical Safety Assessment Workflow In_Vitro In Vitro Studies (e.g., Kinase Scans) In_Vivo In Vivo Animal Studies (GLP Toxicology) In_Vitro->In_Vivo Favorable Profile IND Investigational New Drug (IND) Application In_Vivo->IND Acceptable Safety Margin Phase1_Trials Phase 1 Clinical Trials (Human Safety) IND->Phase1_Trials FDA Approval Go_NoGo Go/No-Go Decision for Phase 2 Phase1_Trials->Go_NoGo Safety Data Review

References

A Comparative Analysis of INE963 and Atovaquone-Proguanil for Malaria

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of a Novel Antimalarial Candidate and a Standard-of-Care Combination Therapy

In the global effort to combat malaria, the development of novel antimalarial agents with unique mechanisms of action is critical to overcoming the challenge of drug resistance. INE963 is a promising, fast-acting blood-stage antimalarial compound currently in early clinical development.[1][2][3] Atovaquone-proguanil is a well-established fixed-dose combination therapy widely used for both the treatment and prophylaxis of malaria.[4][5]

This guide provides a comparative overview of INE963 and atovaquone-proguanil, focusing on their mechanisms of action, efficacy, safety profiles, and the experimental protocols used to evaluate them. It is important to note that as of the time of this publication, no head-to-head clinical trials comparing INE963 and atovaquone-proguanil have been conducted. Therefore, this comparison is based on the available preclinical and early clinical data for INE963 and the extensive clinical data for atovaquone-proguanil.

Mechanism of Action

The two therapies exhibit distinct mechanisms of action, a key factor in their potential roles in malaria treatment and prevention.

INE963: The precise molecular target of INE963 is currently unknown, but its mechanism of action is considered novel.[1][6] This novelty is supported by its potent activity against a wide range of multidrug-resistant Plasmodium falciparum strains.[1] INE963 has been shown to have a high barrier to resistance in preclinical studies.[1][7]

Atovaquone-Proguanil: This combination therapy targets two separate pathways in the malaria parasite, creating a synergistic effect.[4][8]

  • Atovaquone is a selective inhibitor of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex. This leads to a collapse of the mitochondrial membrane potential and inhibits pyrimidine biosynthesis, which is essential for nucleic acid replication.[9]

  • Proguanil is a prodrug that is metabolized to its active form, cycloguanil. Cycloguanil inhibits the enzyme dihydrofolate reductase (DHFR), which disrupts the synthesis of deoxythymidylate and thereby interferes with DNA synthesis.[9] Interestingly, proguanil itself, independent of its conversion to cycloguanil, has been shown to enhance the mitochondrial-disrupting activity of atovaquone.[8][10][11]

Atovaquone_Proguanil_Mechanism cluster_parasite Plasmodium Parasite cluster_mitochondrion Mitochondrion cluster_folate Folate Pathway ETC Electron Transport Chain (ETC) DHODH Dihydroorotate Dehydrogenase (DHODH) ETC->DHODH electron sink for Mito_Mem_Pot Mitochondrial Membrane Potential ETC->Mito_Mem_Pot maintains Pyrimidine_Synth Pyrimidine Synthesis DHODH->Pyrimidine_Synth required for DHFR Dihydrofolate Reductase (DHFR) DNA_Synth DNA Synthesis DHFR->DNA_Synth required for Pyrimidine_Synth->DNA_Synth Atovaquone Atovaquone Atovaquone->ETC inhibits Proguanil Proguanil Proguanil->Mito_Mem_Pot enhances collapse by Atovaquone Cycloguanil Cycloguanil (active metabolite) Proguanil->Cycloguanil metabolized to Cycloguanil->DHFR inhibits

Mechanism of action for Atovaquone-Proguanil.

Efficacy Data

A direct comparison of efficacy is challenging due to the different stages of development. INE963 data is from preclinical models, while atovaquone-proguanil has extensive clinical data.

Table 1: Preclinical Efficacy of INE963

ParameterValueSource
In Vitro Activity
EC₅₀ vs. P. falciparum 3D73.0–6.0 nM[1]
EC₅₀ vs. P. falciparum & P. vivax clinical isolates0.01–7.0 nM[1]
EC₅₀ vs. >15 drug-resistant P. falciparum lines0.5–15 nM[1]
Parasite Clearance Time (99.9%)<24 hours (in vitro)[1][7]
In Vivo Activity (Humanized SCID Mouse Model)
EfficacyA single oral dose of 30 mg/kg is fully curative.[1][7]

Table 2: Clinical Efficacy of Atovaquone-Proguanil

Study TypeEfficacy RateIndicationSource
Treatment of Uncomplicated P. falciparum Malaria
Multiple Clinical Trials>98% cure rateTreatment[12]
Compared to other antimalarials (mefloquine, amodiaquine, chloroquine)87-100% (Atovaquone-Proguanil) vs. 72-88% (Comparators)Treatment
Prophylaxis against P. falciparum Malaria
Meta-analysis of Randomized Controlled Trials95.8% protective efficacy vs. placeboProphylaxis[13]
Double-blind, placebo-controlled trial100% success rate vs. 48% in placebo groupProphylaxis[14]
Open-label trial in South Africa97% success rateProphylaxis[15]

Safety and Tolerability

INE963: As INE963 is in the early stages of clinical development, comprehensive human safety data is not yet available. Preclinical studies have progressed the compound to Phase 1 clinical trials, suggesting a favorable initial safety profile.[1][2][3] In vitro studies have shown high selectivity for the Plasmodium parasite over human cells.[1][7]

Atovaquone-Proguanil: This combination is generally well-tolerated.[16][15] The most common adverse events are mild and include abdominal pain, nausea, vomiting, and headache.[12] In prophylactic use, the frequency of adverse events is comparable to placebo.[14] While generally considered safe, there is limited data on its use during pregnancy, and it is classified as pregnancy class C by the FDA.[17]

Table 3: Comparative Safety Profiles

FeatureINE963Atovaquone-Proguanil
Development Stage Early Clinical (Phase 1/2)Post-marketing
Human Safety Data LimitedExtensive
Common Adverse Events Not yet fully characterized in humans.Abdominal pain, nausea, vomiting, headache (generally mild).[12]
Serious Adverse Events Data not yet available.Rare.[18]
Tolerability Predicted to be good based on preclinical data.Generally well-tolerated, comparable to placebo in prophylaxis trials.[16][14]

Experimental Protocols

The evaluation of antimalarial drugs follows a structured path from preclinical laboratory studies to large-scale clinical trials.

Preclinical Efficacy Protocol (Inspired by INE963 studies)

A common model for in vivo efficacy testing is the P. falciparum-humanized Severe Combined Immunodeficient (SCID) mouse model.

  • Animal Model: SCID mice are engrafted with human erythrocytes to allow for the propagation of human malaria parasites.

  • Infection: Mice are infected with a specific strain of P. falciparum (e.g., the drug-sensitive 3D7 strain).

  • Drug Administration: Once parasitemia reaches a predetermined level, the test compound (e.g., INE963) is administered orally at various doses. A control group receives a vehicle solution.

  • Monitoring: Parasitemia is monitored daily by flow cytometry or microscopic analysis of blood smears.

  • Endpoints: The primary endpoint is the reduction in parasitemia compared to the control group. A curative dose is one that clears the infection with no recrudescence (reappearance of parasites) for an extended follow-up period (e.g., 60 days).[1]

Clinical Trial Protocol (Inspired by Atovaquone-Proguanil studies)

A randomized, controlled, double-blind clinical trial is the gold standard for evaluating efficacy and safety in humans. The following describes a typical protocol for malaria prophylaxis.

  • Study Population: Healthy, non-immune adult volunteers residing in or traveling to a malaria-endemic region.[14][15]

  • Study Design: Participants are randomly assigned to receive either the investigational drug (e.g., atovaquone-proguanil) or a placebo. The study is double-blinded, meaning neither the participants nor the investigators know who is receiving the active drug.

  • Dosing Regimen: Participants take one tablet daily, starting before entering the endemic area and continuing for a specified period after leaving.[15]

  • Follow-up: Participants are monitored for the development of malaria through regular blood smears and clinical assessments for a defined period.[14]

  • Primary Endpoint: The primary efficacy endpoint is the incidence of P. falciparum parasitemia in the treatment group compared to the placebo group.[14]

  • Safety Assessment: Safety is assessed through the monitoring and reporting of all adverse events, as well as laboratory tests.[15]

Antimalarial_Trial_Workflow Screening Screening & Enrollment (Informed Consent, Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Arm_A Treatment Arm (e.g., INE963 or Atovaquone-Proguanil) Randomization->Arm_A Arm_B Control Arm (Placebo or Active Comparator) Randomization->Arm_B Dosing Dosing Period (e.g., Daily for Prophylaxis, 3 days for Treatment) Arm_A->Dosing Arm_B->Dosing Follow_Up Follow-Up Period (e.g., 10-17 weeks) Dosing->Follow_Up Assessments Regular Assessments (Blood Smears, Clinical Evaluation, Adverse Events) Follow_Up->Assessments Endpoint Primary Endpoint Analysis (Efficacy & Safety) Follow_Up->Endpoint

Generalized workflow for an antimalarial clinical trial.

References

A Comparative Guide to the Efficacy of INE963 Across Plasmodium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium strains necessitate the development of novel antimalarials with unique mechanisms of action. INE963, a novel 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, has emerged as a promising candidate with potent, fast-acting blood-stage activity and a high barrier to resistance.[1][2] This guide provides a comprehensive comparison of INE963's efficacy against various Plasmodium species alongside established antimalarial agents, supported by experimental data and detailed protocols.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy (EC₅₀/IC₅₀ values) of INE963 and other common antimalarials against different Plasmodium species. Lower values indicate higher potency.

DrugP. falciparum (Drug-Sensitive)P. falciparum (Drug-Resistant)P. vivaxP. malariaeP. knowlesiP. ovale
INE963 3.0–6.0 nM (EC₅₀) [3]0.5–15 nM (EC₅₀) [3]0.01–7.0 nM (EC₅₀) [3]Comparable to P. falciparum [4][5]Data Not AvailableData Not Available
Artemisinin Derivatives (e.g., Artesunate) ~3.2 nM (IC₅₀)[6]Active, but resistance emerging[7]~3.2 nM (IC₅₀)[6]Less potent than against P. falciparum (7.12 nM for Artemether)[5]<1 nM (EC₅₀) for Artemisone[8]Data Not Available
Chloroquine ~22.1 nM (IC₅₀) (sensitive strains)[6]High resistance (>100 nM)[6]~22.1 nM (IC₅₀)[6]Generally sensitiveData Not AvailableGenerally sensitive
Mefloquine ~92 nM (IC₅₀)[6]Resistance is widespread~66 nM (IC₅₀)[6]Data Not AvailableData Not AvailableData Not Available
Atovaquone Sub-nanomolar activity[9]Resistance can developData Not AvailableLess potent than against P. falciparum (10.38 nM)[5]Data Not AvailableData Not Available
Pyrimethamine Resistance is common[9]High resistanceData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: EC₅₀/IC₅₀ values can vary depending on the specific parasite strain and assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.

In Vitro Susceptibility Testing: SYBR Green I-Based Assay

This method is widely used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against P. falciparum and other species that can be cultured in vitro.

1. Parasite Culture:

  • Plasmodium falciparum strains (e.g., 3D7 for drug-sensitive, K1 or W2 for drug-resistant) are maintained in continuous culture in human O+ erythrocytes at 2-5% hematocrit.[2]

  • The culture medium is RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II.[2]

  • Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[2]

2. Drug Plate Preparation:

  • The test compounds are serially diluted in culture medium and dispensed into 96-well microplates.[2]

  • Control wells containing medium without the drug are included.

3. Assay Procedure:

  • Synchronized ring-stage parasite cultures are diluted to a parasitemia of 0.5-1% and a hematocrit of 2%.

  • The parasite suspension is added to the drug-preloaded microplates.

  • Plates are incubated for 72 hours under the conditions described above.[10]

4. Lysis and Staining:

  • After incubation, the plates are frozen at -80°C to lyse the red blood cells.[10]

  • A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.

5. Data Acquisition and Analysis:

  • Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

  • IC₅₀ values are calculated by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.

In Vivo Efficacy Testing: Humanized Mouse Model

This model is used to assess the efficacy of antimalarial compounds against human Plasmodium species in a living organism.

1. Animal Model:

  • Severe combined immunodeficient (SCID) mice that lack a functional immune system are used.[3][11]

  • These mice are engrafted with human erythrocytes to allow for the propagation of human Plasmodium species.[11]

2. Infection:

  • Mice are infected intravenously with P. falciparum-infected human red blood cells.[11]

3. Drug Administration:

  • Once a stable parasitemia is established, the test compound (e.g., INE963) is administered orally or via another relevant route.[3][7]

  • Treatment can be a single dose or multiple doses over a set period (e.g., a 4-day suppressive test).[11]

4. Monitoring Parasitemia:

  • A small blood sample is taken from the tail of the mice at regular intervals.

  • Parasitemia is determined by flow cytometry or microscopic examination of Giemsa-stained blood smears.[3]

5. Data Analysis:

  • The reduction in parasitemia in treated mice is compared to that in a control group that received a placebo.

  • The effective dose required to reduce parasitemia by 50% (ED₅₀) or 90% (ED₉₀) is calculated. A complete cure is noted if no recrudescence of parasites is observed over an extended period (e.g., 60 days).[3]

Visualizations

Plasmodium Life Cycle and Drug Targets

The following diagram illustrates the stages of the Plasmodium life cycle and the points at which different classes of antimalarial drugs exert their effects. INE963 is a potent blood-stage schizonticide.

Plasmodium_Lifecycle cluster_human Human Host cluster_liver Liver Stage cluster_blood Blood Stage (Target of INE963) cluster_mosquito Mosquito Host Liver Sporozoites infect liver cells Hypnozoites Hypnozoites (P. vivax, P. ovale) Liver->Hypnozoites Schizont_Liver Liver Schizonts Liver->Schizont_Liver Merozoites_Liver Release of Merozoites Schizont_Liver->Merozoites_Liver RBC Merozoites infect Red Blood Cells (RBCs) Merozoites_Liver->RBC Ring Ring Stage RBC->Ring Trophozoite Trophozoite Ring->Trophozoite Schizont_Blood Blood Schizont Trophozoite->Schizont_Blood Gametocytes Gametocytes Trophozoite->Gametocytes Merozoites_Blood Rupture of RBCs and release of new Merozoites Schizont_Blood->Merozoites_Blood Merozoites_Blood->RBC Mosquito_Bite2 Mosquito Bite Gametocytes->Mosquito_Bite2 Gametogenesis Gametogenesis Zygote Zygote Gametogenesis->Zygote Ookinete Ookinete Zygote->Ookinete Oocyst Oocyst Ookinete->Oocyst Sporozoites Release of Sporozoites Oocyst->Sporozoites Mosquito_Bite1 Mosquito Bite Mosquito_Bite1->Liver Mosquito_Bite2->Gametogenesis Primaquine Primaquine (targets hypnozoites) Primaquine->Hypnozoites Blood_Stage_Drugs INE963, Artemisinins, Chloroquine, etc. (target asexual blood stages) Blood_Stage_Drugs->Trophozoite Transmission_Blocking Transmission-blocking drugs (target gametocytes) Transmission_Blocking->Gametocytes

Caption: Plasmodium life cycle and targets of antimalarial drugs.

Experimental Workflow: In Vitro Antimalarial Assay

The following diagram outlines the typical workflow for assessing the in vitro efficacy of a new antimalarial compound.

InVitro_Workflow start Start culture Maintain Plasmodium in continuous culture start->culture prepare_plates Prepare 96-well plates with serial dilutions of INE963 & controls culture->prepare_plates add_parasites Add synchronized ring-stage parasites to plates prepare_plates->add_parasites incubate Incubate plates for 72 hours add_parasites->incubate lyse Freeze plates to lyse red blood cells incubate->lyse stain Add SYBR Green I lysis buffer lyse->stain read_fluorescence Measure fluorescence (proportional to parasite DNA) stain->read_fluorescence analyze Calculate IC50 values using non-linear regression read_fluorescence->analyze end End analyze->end

Caption: Workflow for in vitro antimalarial drug screening.

Conclusion

INE963 demonstrates exceptional potency against the blood stages of major human malaria parasites, including multidrug-resistant P. falciparum and the clinically significant P. vivax and P. malariae species. Its rapid parasite-killing kinetics and high barrier to resistance position it as a strong candidate for future antimalarial therapies.[1][3][12] Further studies are warranted to determine its efficacy against P. knowlesi and P. ovale and to fully elucidate its novel mechanism of action. The standardized protocols provided in this guide offer a framework for conducting such comparative investigations, ensuring data robustness and reproducibility across different research settings.

References

Safety Operating Guide

Navigating the Safe Handling of "Dpc 963": A Critical Guide to Personal Protective Equipment and Procedures

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling substances identified as "Dpc 963."

Crucial Note on Chemical Identification: Initial research reveals that "this compound" is not a unique chemical identifier. Instead, it appears in the names of several distinct commercial products with vastly different chemical compositions and associated hazards. It is imperative to correctly identify the specific product you are using before undertaking any handling or disposal procedures. Consulting the manufacturer's Safety Data Sheet (SDS) for your specific product is mandatory.

This document outlines the recommended Personal Protective Equipment (PPE) and handling protocols for two prominently identified products containing "this compound" in their name: Primer 963 , a flammable liquid and vapor, and Aqueous DPC Injection Fluid Concentrate , a corrosive substance.

Primer 963: Flammable and Irritant

Product Description: Primer 963 is a colorless, highly flammable liquid and vapor that causes skin and serious eye irritation.[1] It is characterized by a distinctive odor.[1]

Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin irritation and absorption.[1]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect against splashes that can cause serious eye irritation.[1]
Skin and Body Protection Lab coat or chemical-resistant apronTo protect against accidental skin contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be required.To avoid inhalation of vapors, which can lead to neurotoxicity symptoms like headache and dizziness.[1]
Operational and Disposal Plan

Handling Protocol:

  • Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Ensure all ignition sources are removed from the vicinity due to the product's high flammability.[1]

  • Donning PPE: Wear all required PPE as specified in the table above.

  • Dispensing: Carefully dispense the required amount, avoiding splashes and the generation of vapor. Keep the container closed when not in use.

  • Cleanup: Clean any spills immediately with an absorbent material suitable for flammable liquids.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after handling.

Disposal Plan:

  • Dispose of unused Primer 963 and any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.[1]

Experimental Workflow for Handling Primer 963

cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare well-ventilated area (fume hood) remove_ignition Remove all ignition sources prep_area->remove_ignition don_ppe Don appropriate PPE remove_ignition->don_ppe dispense Carefully dispense Primer 963 don_ppe->dispense keep_closed Keep container closed dispense->keep_closed cleanup Clean spills immediately keep_closed->cleanup doff_ppe Doff PPE correctly cleanup->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands dispose_waste Dispose of as hazardous waste wash_hands->dispose_waste

Workflow for the safe handling and disposal of Primer 963.

Aqueous DPC Injection Fluid Concentrate: Corrosive

Product Description: This product is a concentrate containing Potassium methylsiliconate (>50%) and is classified as causing severe burns.[2]

Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves are required at all times.To prevent severe skin burns upon contact.[2]
Eye/Face Protection Eye/face protection is mandatory.To protect against splashes that can cause severe eye damage.[2]
Skin and Body Protection Suitable protective clothing.To prevent skin contact and severe burns.[2]
Respiratory Protection Use only in well-ventilated areas.[2] For long or strong exposure, a gas mask with an ABEK filter is recommended.[2]To avoid inhaling mists and vapors.[2]
Operational and Disposal Plan

Handling Protocol:

  • Preparation: Ensure the work area is well-ventilated.[2] Have an emergency shower and eyewash station readily accessible.

  • Donning PPE: Wear all required PPE as specified in the table above.

  • Handling: Avoid contact with eyes and skin.[2] Do not inhale mists or vapors.[2]

  • First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[2] For skin contact, remove contaminated clothing at once and wash off with plenty of water for 10-15 minutes.[2]

  • Cleanup: Contain any spills with suitable material (e.g., earth) and prevent entry into surface waters, drains, or soil.[2]

Disposal Plan:

  • Dispose of waste according to official regulations. Prevent the material from entering drains or sewers.

Experimental Workflow for Handling Aqueous DPC Injection Fluid Concentrate

cluster_prep Pre-Handling cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_area Ensure well-ventilated area check_safety Check emergency shower/eyewash prep_area->check_safety don_ppe Don mandatory PPE (gloves, eye/face protection) check_safety->don_ppe handle Handle with care Avoid skin/eye contact don_ppe->handle avoid_inhalation Avoid inhaling mists/vapors handle->avoid_inhalation contain_spills Contain spills avoid_inhalation->contain_spills skin_contact Skin Contact: Remove clothing, wash 10-15 min eye_contact Eye Contact: Rinse with water, seek medical advice skin_contact->eye_contact dispose_waste Dispose of per regulations contain_spills->dispose_waste

Workflow for the safe handling of Aqueous DPC Injection Fluid Concentrate.

Other Products Identified as "DPC" or "963"

Brief safety information for other products found includes:

  • Disc Brake Pads – PD /963: Handling, grinding, or drilling can release airborne dust.[3] Use in a well-ventilated area with local exhaust for dust.[3] Protective gloves are recommended for those with skin sensitivities to phenolic resins, and eye protection is good practice during grinding or drilling.[3]

  • PLASTIMUL DPC: This product is not classified as dangerous.[4] Standard laboratory practices such as avoiding contact with skin and eyes and washing hands after use are recommended.[4]

  • Gamazyme DPC: This product is not classified as hazardous for supply and is considered environmentally friendly.[5] No special precautions are required.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dpc 963
Reactant of Route 2
Dpc 963

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。